Product packaging for 3-Bromobenzyl alcohol(Cat. No.:CAS No. 15852-73-0)

3-Bromobenzyl alcohol

Cat. No.: B105401
CAS No.: 15852-73-0
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromobenzyl alcohol is a useful research compound. Its molecular formula is C7H7BrO and its molecular weight is 187.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO B105401 3-Bromobenzyl alcohol CAS No. 15852-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNRRSWFBXQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166440
Record name 3-Bromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15852-73-0
Record name 3-Bromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15852-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromobenzyl alcohol. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and agrochemicals.[1] This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of its synthesis workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 15852-73-0, is an organohalogen compound.[2] It presents as a clear, colorless to light yellow liquid or a white to off-white crystalline solid at room temperature, accompanied by a faint aromatic odor.[2][3][4] Its molecular structure consists of a benzene (B151609) ring substituted with a bromine atom at the meta-position relative to a hydroxymethyl group.[2]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various sources. It is important to note that slight variations in reported values can be attributed to different experimental conditions and purity levels.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO[5]
Molecular Weight 187.03 g/mol [6]
Appearance Clear colorless to light yellow liquid[3][4]
Melting Point 18-21 °C[4]
110-112 °C (Note: This appears to be an outlier or refer to a different compound, as most sources indicate it's a liquid at room temperature)[3]
Boiling Point 287.2 °C at 760 mmHg[7]
253 °C[8]
228-230 °C[4]
165 °C at 16 mmHg[3][6]
Density 1.565 g/cm³[7]
1.56 g/mL at 25 °C[3][6]
1.587 g/mL[4]
Refractive Index (n20/D) 1.584[3][6]
1.591[7]
1.5915[4]
Flash Point >230 °F (>110 °C)[3]
115.7 °C[7]
96 °C[4]
Vapor Pressure 0.00118 mmHg at 25 °C[3][7]
pKa 14.28 ± 0.10 (Predicted)[3]
Solubility Profile

This compound is slightly soluble in water.[3][9] It exhibits moderate to good solubility in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167).[2]

SolventSolubilitySource(s)
WaterSlightly soluble[3][9]
EthanolSoluble (by inference from general statements)[2]
AcetoneSoluble (by inference from general statements)[2]
Dimethyl sulfoxide (DMSO)Soluble (by inference from general statements)[2]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with a high degree of accuracy using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, this method would be used after solidification at a lower temperature.

  • Finely powder a small amount of the crystalline sample using a mortar and pestle.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • For a pure compound, the melting range should be narrow (0.5-2 °C).

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid can be determined using a small amount of the substance with the microscale method.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add 0.5-1 mL of this compound to the small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath, making sure the rubber band is above the surface of the heating liquid.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

  • Add a known volume or mass of this compound (e.g., 0.1 g or 0.1 mL) to a test tube.

  • Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

  • Observe the mixture. If the solute completely dissolves, it is considered soluble.

  • If the solute does not dissolve, continue adding the solvent in small, measured increments (e.g., 1 mL at a time) with agitation after each addition, until the solute dissolves or a total of a larger volume (e.g., 10 mL) has been added.

  • Record the solubility in terms of mass or volume of solute per volume of solvent. For example, "soluble (0.1 g in 3 mL)" or "insoluble (less than 0.1 g in 10 mL)".

Synthesis Workflow

This compound is commonly synthesized via the reduction of 3-bromobenzaldehyde. The following diagram illustrates a typical laboratory-scale synthesis workflow.[10]

Synthesis_Workflow reagent1 3-Bromobenzaldehyde in Ethanol reaction Reaction Mixture (Stirred at RT) reagent1->reaction Solution reagent2 Sodium Borohydride (NaBH4) reagent2->reaction Addition quench Quenching (with Water) reaction->quench distillation Reduced Pressure Distillation (Ethanol Removal) quench->distillation dissolution Dissolution in Ethyl Acetate distillation->dissolution Residue filtration Filtration dissolution->filtration wash1 Wash with Water filtration->wash1 Filtrate wash2 Wash with Brine wash1->wash2 drying Drying over Anhydrous Na2SO4 wash2->drying concentration Concentration (Reduced Pressure) drying->concentration product This compound (Final Product) concentration->product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with standardized experimental protocols for their determination. The compiled data and methodologies serve as a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and material science, where this compound is a frequently used synthetic intermediate.

References

An In-depth Technical Guide to 3-Bromobenzyl Alcohol (CAS: 15852-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzyl alcohol (CAS number 15852-73-0), a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document consolidates its chemical and physical properties, spectral data, synthesis protocols, and key applications, presenting the information in a clear and accessible format for laboratory and research use.

Chemical and Physical Properties

This compound is a brominated aromatic primary alcohol.[1] At room temperature, it typically presents as a colorless to light yellow liquid or a white to off-white crystalline solid with a faint aromatic odor.[1][2][3][4] It exhibits moderate solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide, while being only sparingly soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 15852-73-0[2][3][4]
Molecular Formula C₇H₇BrO[2][4]
Molecular Weight 187.03 g/mol [2][4]
Appearance Clear colorless to light yellow liquid or white to off-white crystalline solid[1][2][3]
Melting Point 18-21 °C[5]
Boiling Point 165 °C at 16 mmHg[2][3][4][6]
228-230 °C[5]
253 °C[7]
287.2 °C at 760 mmHg[8]
Density 1.56 g/mL at 25 °C[2][3][4][6]
1.587 g/cm³[5]
Refractive Index (n20/D) 1.584[2][3][4][6]
1.5915[5]
Flash Point >230 °F (>110 °C)[2][3]
96 °C[5]
115.7 °C[8]
Water Solubility Sparingly soluble/Slightly soluble[1][2][3][9]
pKa 14.28 ± 0.10 (Predicted)[2][3]
Storage Temperature Room temperature, in a cool, dry, well-ventilated area[1][3][9]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeData Source/ReferenceKey Features/Notes
¹H NMR [2]400 MHz in CDCl₃
¹³C NMR [1]in CDCl₃
Mass Spectrometry (MS) [3][6]Electron Ionization
Infrared (IR) [1][7][8]Liquid film or Gas Phase
Raman [1]4880 A, 200 M, liquid

Synthesis of this compound

This compound is a synthetic compound and has not been identified from natural sources.[1] It is typically produced through the reduction of 3-bromobenzaldehyde (B42254). Other documented routes include the bromination of benzyl (B1604629) alcohol or its derivatives and the nucleophilic substitution of 3-bromobenzyl halides followed by hydrolysis.[1]

Experimental Protocol: Reduction of 3-Bromobenzaldehyde

A common and high-yield method for the synthesis of this compound is the reduction of 3-bromobenzaldehyde using sodium borohydride.[9][10]

dot

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Stirring at Room Temperature (1 hour) Stirring at Room Temperature (1 hour) 3-Bromobenzaldehyde->Stirring at Room Temperature (1 hour) Sodium Borohydride Sodium Borohydride Sodium Borohydride->Stirring at Room Temperature (1 hour) Ethanol Ethanol Ethanol->Stirring at Room Temperature (1 hour) Quench with Water Quench with Water Stirring at Room Temperature (1 hour)->Quench with Water Reaction Completion Remove Ethanol (Distillation) Remove Ethanol (Distillation) Quench with Water->Remove Ethanol (Distillation) Dissolve in Ethyl Acetate Dissolve in Ethyl Acetate Remove Ethanol (Distillation)->Dissolve in Ethyl Acetate Filter Filter Dissolve in Ethyl Acetate->Filter Wash with Water & Brine Wash with Water & Brine Filter->Wash with Water & Brine Dry over Anhydrous Sodium Sulfate Dry over Anhydrous Sodium Sulfate Wash with Water & Brine->Dry over Anhydrous Sodium Sulfate Concentrate under Reduced Pressure Concentrate under Reduced Pressure Dry over Anhydrous Sodium Sulfate->Concentrate under Reduced Pressure This compound This compound Concentrate under Reduced Pressure->this compound Yield: ~99.8% Applications cluster_pharma Pharmaceutical Synthesis cluster_chem Chemical Synthesis This compound This compound Antifungal Agents Antifungal Agents This compound->Antifungal Agents Intermediate for Analgesics Analgesics This compound->Analgesics Intermediate for Other APIs Other Active Pharmaceutical Ingredients This compound->Other APIs Silyl Ethers Silyl Ethers (Protecting Groups) This compound->Silyl Ethers Starting material for Tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate Tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate This compound->Tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate Used in preparation of Specialty Chemicals & Polymers Specialty Chemicals & Polymers This compound->Specialty Chemicals & Polymers Building block for

References

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)methanol is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a reactive benzylic alcohol and a bromine-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to (3-Bromophenyl)methanol, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Methods

Several reliable methods exist for the synthesis of (3-Bromophenyl)methanol, each with its own set of advantages and disadvantages. The most common approaches include:

  • Reduction of 3-Bromobenzaldehyde (B42254): A straightforward and high-yielding method.

  • Grignard Reaction: A versatile approach allowing for carbon-carbon bond formation.

  • Hydrolysis of 3-Bromobenzyl Bromide: A direct conversion of a benzyl (B1604629) halide to the corresponding alcohol.

  • Reduction of 3-Bromobenzoic Acid: A method that can be selective for the carboxylic acid group.

This guide will delve into the specifics of each of these core methods.

Reduction of 3-Bromobenzaldehyde

The reduction of the aldehyde functional group in 3-bromobenzaldehyde is one of the most common and efficient methods for the synthesis of (3-Bromophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its high yields.

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3-Bromophenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or by recrystallization to yield the pure alcohol.

Quantitative Data
MethodStarting MaterialReagentsSolventYield (%)Purity (%)
NaBH₄ Reduction3-BromobenzaldehydeNaBH₄Methanol/Ethanol>95>98 (after purification)

Workflow Diagram

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Bromobenzaldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure (3-Bromophenyl)methanol purify->end

Caption: Workflow for the synthesis of (3-Bromophenyl)methanol via reduction of 3-bromobenzaldehyde.

Grignard Reaction

The Grignard reaction offers a versatile route to (3-Bromophenyl)methanol. Two primary strategies can be employed:

  • Strategy A: Reaction of 3-bromobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide). This is not a direct synthesis of the target molecule but would produce 1-(3-bromophenyl)ethanol.

  • Strategy B: Reaction of a Grignard reagent derived from a 3-bromobenzyl halide (e.g., 3-bromobenzylmagnesium bromide) with formaldehyde (B43269).

  • Strategy C: Reaction of 3-bromophenylmagnesium bromide with formaldehyde. This is a direct and efficient route.[1]

Experimental Protocol: Grignard Reaction of 3-Bromophenylmagnesium Bromide with Formaldehyde (Strategy C)

Materials:

  • 3-Bromobenzyl bromide or 3-Bromochlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Formaldehyde (paraformaldehyde or gaseous formaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, dropping funnel, and mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Part A: Preparation of 3-Bromophenylmagnesium Bromide

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous ether via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once initiated, add the remaining 3-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.

Part B: Reaction with Formaldehyde

  • Formaldehyde Source: If using paraformaldehyde, ensure it is thoroughly dried. It can be depolymerized by heating to generate gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, a suspension of dry paraformaldehyde in anhydrous ether can be added to the Grignard reagent.

  • Reaction: Cool the Grignard reagent solution to 0 °C. Slowly introduce formaldehyde gas or add the paraformaldehyde suspension. The reaction is exothermic; maintain the temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data
MethodStarting MaterialReagentsSolventYield (%)
Grignard Reaction3-Bromobenzyl bromideMg, FormaldehydeDiethyl ether/THF60-80

Reaction Pathway Diagram

Grignard_Pathway cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up and Product Formation start 3-Bromobenzyl Bromide grignard 3-Bromobenzylmagnesium Bromide start->grignard + Mg mg Mg, Anhydrous Ether intermediate Magnesium Alkoxide Intermediate grignard->intermediate + HCHO formaldehyde Formaldehyde (HCHO) workup Aqueous Work-up (NH4Cl) intermediate->workup product (3-Bromophenyl)methanol workup->product

Caption: Synthetic pathway for (3-Bromophenyl)methanol via the Grignard reaction.

Hydrolysis of 3-Bromobenzyl Bromide

The direct hydrolysis of 3-bromobenzyl bromide provides a straightforward route to (3-Bromophenyl)methanol. This nucleophilic substitution reaction can be carried out under various conditions, often using a weak base in the presence of water.

Experimental Protocol: Hydrolysis

Materials:

  • 3-Bromobenzyl bromide

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Acetone (B3395972) or a mixture of water and a miscible organic solvent (e.g., THF, dioxane)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1.0 eq) in acetone or a suitable solvent mixture.

  • Addition of Base: Add an aqueous solution of sodium carbonate (1.5-2.0 eq).

  • Heating: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer to obtain the crude alcohol, which can be purified by column chromatography or distillation.

Quantitative Data
MethodStarting MaterialReagentsSolventYield (%)
Hydrolysis3-Bromobenzyl bromideNa₂CO₃/K₂CO₃, H₂OAcetone/THF70-90

Logical Relationship Diagram

Hydrolysis_Logic start 3-Bromobenzyl Bromide reagents Na2CO3 / H2O Heat start->reagents Nucleophilic Substitution product (3-Bromophenyl)methanol reagents->product

Caption: Logical relationship in the hydrolysis of 3-bromobenzyl bromide.

Reduction of 3-Bromobenzoic Acid

The selective reduction of a carboxylic acid in the presence of an aryl bromide can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to dehalogenation. However, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are generally more selective for the reduction of carboxylic acids over aryl halides.[2]

Experimental Protocol: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

Materials:

  • 3-Bromobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (2.0-3.0 eq) via a syringe or dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously add methanol dropwise to quench the excess borane, followed by the slow addition of 1 M HCl.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data
MethodStarting MaterialReagentsSolventYield (%)
Borane Reduction3-Bromobenzoic acidBH₃·THFTHF80-90

Reaction Pathway Diagram

Borane_Reduction_Pathway start 3-Bromobenzoic Acid intermediate Borate Ester Intermediate start->intermediate + BH3.THF reagent BH3.THF product (3-Bromophenyl)methanol intermediate->product Hydrolysis workup Aqueous Work-up

References

Spectroscopic Profile of 3-Bromobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-bromobenzyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.42Singlet1HAr-H
~7.37Doublet1HAr-H
~7.16Multiplet2HAr-H
4.66Singlet2H-CH₂-
1.98Singlet1H-OH

Note: The exact chemical shifts of the aromatic protons (Ar-H) can vary slightly and may appear as a complex multiplet depending on the solvent and spectrometer resolution.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
143.3Ar-C (quaternary)
130.2Ar-CH
130.0Ar-CH
129.1Ar-CH
125.5Ar-CH
122.5Ar-C-Br (quaternary)
64.3-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₂-)
1600 - 1450Medium to WeakAromatic C=C ring stretch
1260 - 1000StrongC-O stretch
~780, ~680StrongC-H out-of-plane bend (aromatic)
~600MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The data presented here is for Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
188 / 186~95 / 100[M]⁺ (Molecular ion peak, showing isotopic pattern of Bromine)
107~80[M - Br]⁺
79 / 77~98 / ~35[C₆H₄]⁺ / [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for characteristic absorption bands.[1]

Mass Spectrometry Protocol

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification, or by direct insertion probe.[2]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2][3]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR Path IR_Prep Place Neat Liquid on ATR Crystal Sample->IR_Prep IR Path MS_Prep Vaporize and Introduce into MS Sample->MS_Prep MS Path NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR Acquisition) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI Ionization & Analysis) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromobenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromobenzyl alcohol in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility descriptions, comparative data with a structural isomer, detailed experimental protocols for solubility determination, and the fundamental principles governing the solubility of organic compounds.

Solubility Profile of this compound

This compound (C₇H₇BrO) is an organohalogen compound that exists as a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.[1] Its solubility is a critical parameter in various applications, including organic synthesis, pharmaceutical intermediate production, and formulation development.

Qualitative Solubility

General descriptions indicate that this compound exhibits moderate solubility in common polar organic solvents. It is reported to have:

  • Moderate solubility in ethanol, acetone, and dimethyl sulfoxide.[1]

  • Slightly soluble or sparingly soluble in water.[1][2][3]

These qualitative assessments suggest that the presence of the polar hydroxyl (-OH) group allows for favorable interactions with polar solvents, while the nonpolar bromophenyl group contributes to its solubility in less polar organic environments.

Quantitative Solubility Data

For comparative purposes, the solubility of its isomer, 4-bromobenzyl alcohol , has been reported in dioxane. This information can provide a useful, albeit approximate, reference point.

CompoundSolventTemperature (°C)Solubility
This compound EthanolRoom TemperatureModerate
AcetoneRoom TemperatureModerate
Dimethyl SulfoxideRoom TemperatureModerate
WaterRoom TemperatureSlightly Soluble
4-Bromobenzyl alcohol DioxaneNot Specified1 g / 10 mL[4][5]
Water202.2 g/L[6][7]

Note: The data for 4-bromobenzyl alcohol is provided for comparative purposes only and may not be representative of the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Conical flasks with stoppers

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or on a magnetic stirrer set to a constant temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation at the specified temperature.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

    • Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

Data Analysis

The solubility can be calculated using the following formulas:

  • Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + dry solute)

  • Mass of the solute = (Mass of the dish + dry solute) - (Mass of the empty dish)

The solubility can then be expressed in various units, such as:

  • g / 100 g solvent = (Mass of the solute / Mass of the solvent) x 100

  • mol / L solvent = (Moles of solute / Volume of solvent in L)

Visualizing Experimental and Theoretical Concepts

The following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and the key factors influencing solubility.

G Diagram 1: Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess solute in solvent) B Equilibration (Constant temperature and agitation) A->B Agitate for 24-48h C Phase Separation (Settling of excess solid) B->C Cease agitation D Sample Collection & Filtration (Removal of undissolved solid) C->D Withdraw supernatant E Gravimetric Analysis (Solvent evaporation and weighing of solute) D->E Evaporate solvent F Data Calculation & Reporting (Solubility in desired units) E->F Calculate mass

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the gravimetric method.

G Diagram 2: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of this compound Polarity_Solute Polarity (Hydroxyl group vs. Bromophenyl ring) Polarity_Solute->Solubility Molecular_Size Molecular Size Molecular_Size->Solubility Crystal_Lattice_Energy Crystal Lattice Energy Crystal_Lattice_Energy->Solubility Polarity_Solvent Polarity ('Like dissolves like') Polarity_Solvent->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Primarily for gaseous solutes) Pressure->Solubility

Caption: A diagram illustrating the interplay of solute, solvent, and system properties that influence solubility.

References

A Theoretical Exploration of 3-Bromobenzyl Alcohol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl alcohol is a versatile building block in organic synthesis, finding significant application in the pharmaceutical and fine chemical industries.[1][2][3] Its unique electronic and steric properties, conferred by the bromine substituent at the meta-position, modulate the reactivity of the benzylic alcohol, making it a subject of interest for theoretical and mechanistic studies. Understanding the underlying principles governing its reactivity is crucial for designing efficient synthetic routes and developing novel molecules. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on key reactions such as oxidation, etherification, and esterification. While direct computational studies on this compound are limited, this guide extrapolates findings from theoretical investigations on benzyl (B1604629) alcohol and its substituted analogues to provide insights into its behavior.

Theoretical Framework: The Influence of the Bromo Substituent

The bromine atom at the meta-position of the benzene (B151609) ring primarily exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron withdrawal from the aromatic ring, which in turn influences the reactivity of the benzylic hydroxyl group. This electronic perturbation affects the stability of reaction intermediates and transition states, thereby impacting reaction rates and mechanisms.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of substituted benzyl alcohols.[1][4] These studies allow for the calculation of activation energies, reaction enthalpies, and the geometric and electronic structures of transition states, providing a detailed picture of the reaction landscape.

Key Reactions and Mechanistic Insights

Oxidation to 3-Bromobenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[5] Theoretical studies on the oxidation of benzyl alcohol provide a framework for understanding the reactivity of its bromo-substituted counterpart.

Mechanism: DFT calculations on the aerobic oxidation of benzyl alcohol catalyzed by gold-palladium clusters suggest a mechanism involving the deprotonation of the O-H bond followed by the dissociation of the C-Hβ bond.[6] The presence of an electron-withdrawing substituent like bromine at the meta-position is expected to influence the acidity of the hydroxyl proton and the stability of the resulting intermediates.

A systematic mechanistic study on the oxidation of substituted benzyl alcohols using trichloroisocyanuric acid (TCCA) revealed that the reaction can proceed via a hydride abstraction mechanism.[1][4] The study employed DFT calculations (M06-2x/6-311G(d,p)) and found a linear free-energy relationship with a negative ρ value (-1.22), indicating the development of a positive charge at the benzylic carbon in the transition state.[1][4] For this compound, the electron-withdrawing nature of the bromine atom would likely disfavor the formation of a positive charge, potentially slowing down the reaction compared to unsubstituted benzyl alcohol.

Quantitative Data Summary: Oxidation of Substituted Benzyl Alcohols

SubstituentOxidant/CatalystReaction Time (h)Yield (%)Reference
4-Bromo2-Iodoxy-5-methylbenzenesulfonic acid/Oxone2.679-85[7]
4-BromoCopper(I)/TEMPO/Air0.5-1~65[7]
HPd-Zn/TiO2--[8][9]
VariousN,N-Dibromo-p-toluenesulfonamide1High[10]

Experimental Protocol: Selective Oxidation of 4-Bromobenzyl Alcohol with Oxone

This protocol is adapted from a procedure for a structurally similar compound and can be optimized for this compound.[7]

  • Materials: 4-Bromobenzyl alcohol, Potassium 2-iodo-5-methylbenzenesulfonate (B12818540), Oxone (potassium peroxymonosulfate), Acetonitrile, Deionized water.

  • Procedure:

    • To a round-bottomed flask, add Oxone (2.5 equivalents) and deionized water. Stir vigorously to form a white suspension.

    • Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent) to the suspension.

    • Wash the flask walls with acetonitrile.

    • Heat the mixture to 70 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the workup involves filtration, extraction, and drying to isolate the product.[7]

Logical Workflow for Oxidation Protocol

A Prepare Oxone suspension in water B Add catalyst and 4-Bromobenzyl alcohol A->B C Add Acetonitrile B->C D Heat to 70°C with vigorous stirring C->D E Monitor by TLC D->E F Workup: Filtration, Extraction, Drying E->F G Isolated Product F->G

Caption: Workflow for the selective oxidation of 4-bromobenzyl alcohol.

Etherification

The etherification of benzyl alcohols is a common reaction for introducing a protecting group or for synthesizing more complex molecules. Theoretical studies on benzyl alcohol etherification suggest that the reaction can proceed through an SN1 or SN2-type mechanism depending on the reaction conditions and the substrate.

Mechanism: The reaction mechanism for the benzylation of glycerol (B35011) catalyzed by a heteropoly acid on K-10 clay was modeled based on weak adsorption of reactants on the catalyst surface, followed by surface reaction and desorption of products.[11] For the acid-catalyzed etherification of benzyl alcohol, a proposed mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.[12] The presence of the electron-withdrawing bromine atom in this compound would likely destabilize a potential benzylic carbocation intermediate in an SN1 pathway. Conversely, in an SN2 pathway, it would have a less direct, but still potentially rate-influencing, electronic effect on the electrophilicity of the benzylic carbon.

A study on the iron-catalyzed dehydrative etherification of benzyl alcohols suggests an ionic mechanism where the iron(III) acts as a Lewis acid to activate the hydroxyl group.[13][14]

Quantitative Data Summary: Etherification of Substituted Benzyl Alcohols

Reactant 1Reactant 2Catalyst/ConditionsYield (%)Reference
Benzyl AlcoholsThemselves (Symmetrical)FeCl3·6H2O, Propylene (B89431) Carbonate53-91[14]
Benzyl Alcohols (electron-withdrawing)Themselves (Symmetrical)FeCl3·6H2O, DMC- (forms carbonates)[13]
1-(naphthalen-2-yl) ethanolBenzyl alcohol (Unsymmetrical)FeCl2·4H2O, Ligand88[13]
Secondary Benzyl AlcoholsAliphatic Alcohols(EtO)2MeSiH84-99 (for e-donating), 0 (for e-withdrawing)[15]

Experimental Protocol: Iron-Catalyzed Symmetrical Etherification

This protocol is a general procedure for the etherification of substituted benzyl alcohols.[14]

  • Materials: Substituted benzyl alcohol (e.g., this compound), FeCl3·6H2O, Propylene carbonate.

  • Procedure:

    • In a pressure tube, combine the benzyl alcohol (2 mmol) and FeCl3·6H2O (5 mol %).

    • Add propylene carbonate (1 mL).

    • Stir the mixture at a temperature ranging from 70-120 °C for 14-48 hours.

    • Monitor the reaction by an appropriate method (e.g., GC-MS or TLC).

    • After completion, the product can be isolated by extraction and purification.

Reaction Pathway for Symmetrical Etherification

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A 2 x R-CH2OH (this compound) C Activation of Hydroxyl Group A->C B FeCl3·6H2O B->C D Nucleophilic Attack by second alcohol C->D E Deprotonation D->E F R-CH2-O-CH2-R (Dibenzyl ether) E->F G H2O E->G A Mix Carboxylic Acid and this compound B Add H2SO4 catalyst A->B C Reflux B->C D Monitor by TLC C->D E Cool and Quench with Water D->E F Neutralize with Sodium Carbonate E->F G Precipitate Ester F->G H Filter and Dry G->H I Pure Ester H->I

References

An In-depth Technical Guide to 3-Bromobenzyl Alcohol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzyl alcohol (CAS No. 15852-73-0), a key halogenated organic intermediate. The document details its physical, chemical, and spectroscopic properties, and outlines its historical context through the evolution of its synthetic methodologies. Detailed experimental protocols for its preparation are provided, along with a discussion of its applications, particularly as a building block in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.

Introduction

This compound, with the chemical formula C₇H₇BrO, is a substituted aromatic alcohol.[1] Its structure consists of a benzyl (B1604629) alcohol core with a bromine atom at the meta-position of the benzene (B151609) ring.[1] This arrangement of functional groups—a primary alcohol and an aryl bromide—makes it a versatile bifunctional molecule for organic synthesis. The hydroxyl group can be easily converted into other functionalities or used as a point of attachment, while the carbon-bromine bond is amenable to a wide range of cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[2] Consequently, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

History and Discovery

The precise date of the initial discovery and synthesis of this compound is not well-documented in readily available historical literature.[1] Its history is therefore best understood in the context of the development of fundamental organic reactions in the late 19th and early 20th centuries. Key advancements that enabled its synthesis include:

  • Electrophilic Aromatic Substitution: The principles of directing effects in the bromination of aromatic rings.

  • Reduction of Carbonyl Compounds: The discovery and refinement of reagents capable of selectively reducing aldehydes to alcohols.

  • Sandmeyer and Related Reactions: Methods for introducing bromine onto an aromatic ring via diazotization of an amino group.

While a singular "discovery" paper is elusive, the compound's existence and utility are predicated on these foundational synthetic transformations. It is considered a fully synthetic compound with no known natural sources.[1]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.[1] It exhibits moderate solubility in common organic solvents and is sparingly soluble in water.[1]

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 15852-73-0[1]
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol
Appearance Colorless to light yellow liquid or white to off-white crystalline solid[1]
Boiling Point 165 °C at 16 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index (n20/D) 1.584
Flash Point >110 °C (>230 °F)[3]
Water Solubility Sparingly soluble[1]
Spectroscopic Data
Spectrum TypeKey Features
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.42 (s, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.18 (d, J=7.7 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H), 4.65 (s, 2H), 1.95 (s, 1H, OH)
IR (Gas Phase) Major peaks indicative of O-H stretch (broad, ~3350 cm⁻¹), C-H stretch (aromatic, ~3050 cm⁻¹), C-H stretch (aliphatic, ~2880 cm⁻¹), C=C stretch (aromatic, ~1600, 1470 cm⁻¹), C-O stretch (~1030 cm⁻¹), and C-Br stretch.
Mass Spectrum (EI) Molecular ion (M⁺) peak at m/z 186/188 (due to bromine isotopes), with significant fragments corresponding to the loss of H₂O and Br.

Synthesis of this compound

The most common and reliable methods for the laboratory and industrial synthesis of this compound involve the reduction of 3-bromobenzaldehyde (B42254) or the transformation of other meta-substituted benzene derivatives.

Reduction of 3-Bromobenzaldehyde

This is the most direct and widely used method for preparing this compound. The aldehyde precursor is readily available, and its reduction to the primary alcohol is typically high-yielding and straightforward.

3-Bromobenzaldehyde 3-Bromobenzaldehyde This compound This compound 3-Bromobenzaldehyde->this compound [H] (e.g., NaBH₄, LiAlH₄)

Reduction of 3-Bromobenzaldehyde to this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 mmol) in methanol (B129727) (10 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (B1222165) (3.0 mmol) to the cooled solution in portions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of 0.1 N sodium hydroxide (B78521) solution (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography.

Synthesis from 3-Bromobenzoic Acid

A two-step process involving the conversion of 3-bromobenzoic acid to its acid chloride, followed by reduction, can also yield this compound.

3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromobenzoyl Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic Acid->3-Bromobenzoyl Chloride SOCl₂ or (COCl)₂ This compound This compound 3-Bromobenzoyl Chloride->this compound LiAlH₄ or NaBH₄

Two-step synthesis from 3-Bromobenzoic Acid.

Other Synthetic Routes

Other potential, though less common, routes to this compound include:

  • Hydrolysis of 3-Bromobenzyl Halides: Nucleophilic substitution of a halide (e.g., 3-bromobenzyl bromide) with a hydroxide source.[1]

  • Diazotization of 3-Aminobenzyl Alcohol: A Sandmeyer-type reaction where the amino group of 3-aminobenzyl alcohol is converted to a diazonium salt and subsequently displaced by a bromide ion.

Applications in Research and Drug Development

This compound is a versatile building block due to its two reactive sites. The hydroxyl group allows for the formation of ethers and esters, while the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation.

Role as a Synthetic Intermediate

This compound is used in the preparation of a variety of more complex molecules. Examples include:

  • tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate: An intermediate in the synthesis of various pharmaceutical compounds.[3]

  • Silyl (B83357) ethers: The hydroxyl group can be protected as a silyl ether, allowing for selective reactions at the aryl bromide position.[3]

  • Cross-Coupling Reactions: The aryl bromide can participate in Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions to form more complex aromatic structures.

cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions at the Aryl Bromide This compound This compound Ethers Ethers This compound->Ethers Williamson Ether Synthesis Esters Esters This compound->Esters Esterification Protected Alcohols Protected Alcohols This compound->Protected Alcohols e.g., Silyl Ethers Biaryls Biaryls This compound->Biaryls Suzuki Coupling Alkynes Alkynes This compound->Alkynes Sonogashira Coupling Alkenes Alkenes This compound->Alkenes Heck Coupling

Synthetic utility of this compound.

Use in Medicinal Chemistry and Drug Discovery

While a specific blockbuster drug synthesized directly from this compound is not prominently featured in the literature, its structural motif is present in numerous bioactive molecules. It serves as a valuable starting material for the synthesis of compound libraries for screening and lead optimization in drug discovery programs. Its utility is particularly evident in the synthesis of analogs of known drugs or natural products, where the 3-bromo-substituted phenyl ring can be used to explore structure-activity relationships and modulate pharmacokinetic properties. For example, it has been employed in the synthesis and biological evaluation of aromatic bisphosphonates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause irritation to the eyes, skin, and respiratory tract.[1] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is a fundamental building block in organic synthesis with a rich history rooted in the development of classical organic reactions. Its bifunctional nature provides chemists with a versatile tool for the construction of complex molecules. The well-established protocols for its synthesis, combined with its utility in a wide range of chemical transformations, ensure its continued importance in academic research and the industrial synthesis of fine chemicals, pharmaceuticals, and agrochemicals. This guide has provided a comprehensive overview of its properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 3-Bromobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the core properties, synthesis, and applications of 3-bromobenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. The data is presented to be of maximal utility for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an organic compound that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure consists of a benzyl (B1604629) alcohol backbone with a bromine atom substituted at the meta (3-) position of the benzene (B151609) ring.[2] This substitution pattern provides a reactive handle for further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₇BrO[1][2][3][4][5]
Molecular Weight 187.03 g/mol [1][5][6]
CAS Registry Number 15852-73-0[3][4][6]
Appearance Clear, colorless to light yellow liquid[1][3]
Boiling Point 165 °C at 16 mmHg[1][6]
Density 1.56 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.584[1][6]
Solubility Slightly soluble in water[1]

Synthetic Protocol: Reduction of 3-Bromobenzaldehyde (B42254)

A widely used and efficient method for the synthesis of this compound is the reduction of 3-bromobenzaldehyde using a mild reducing agent such as sodium borohydride (B1222165).[7][8] This reaction is typically carried out in an alcoholic solvent and proceeds with high yield.

Materials:

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in ethanol (650 mL) at room temperature (25 °C).[7][8]

  • Reduction: To this solution, add sodium borohydride (7.1 g, 186.1 mmol) in one portion.[7][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding water (200 mL).[7][8]

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure.[7][8]

  • Extraction: Dissolve the remaining residue in ethyl acetate (500 mL) and filter the solution.[7][8] Transfer the filtrate to a separatory funnel and wash sequentially with water (150 mL) and brine (150 mL).[7][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[8] After drying, concentrate the solution under reduced pressure to remove the solvent. This procedure yields this compound (115.8 g, 99.8% yield).[7][8]

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility lies in its ability to introduce a bromophenylmethyl moiety into a target molecule, which can be further functionalized. For example, it is used in the preparation of tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl (B83357) ethers.[6][7][8]

The following diagram illustrates a generalized synthetic workflow where this compound is used as a precursor in a multi-step synthesis, a common scenario in drug development.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) A->B C Activated Intermediate (e.g., 3-Bromobenzyl tosylate) B->C D Nucleophilic Substitution with Drug Scaffold (R-Nu) C->D E Drug Precursor D->E F Further Functionalization (e.g., Cross-coupling) E->F G Final Active Pharmaceutical Ingredient (API) F->G

Caption: Synthetic workflow of this compound in drug development.

References

A Technical Guide to 3-Bromobenzyl Alcohol: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Bromobenzyl alcohol (CAS No. 15852-73-0), a key intermediate in organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, potential impurities, and the analytical and purification methodologies crucial for its application in research and drug development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically offered in purities ranging from 97% to over 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).[1] The compound is generally supplied as a colorless to pale yellow liquid.[1][2]

Below is a summary of representative commercial offerings for this compound:

SupplierPurity SpecificationAnalysis MethodAvailable Quantities
Supplier A>99.0%GCGrams to Kilograms
Supplier B98%Not SpecifiedGrams to Kilograms
Supplier C97%Not SpecifiedGrams to Kilograms
Supplier D99%Not SpecifiedGrams to Kilograms

This table is a composite of typical offerings and does not represent a specific, single supplier.

Potential Impurities

The primary synthetic route to this compound involves the reduction of 3-bromobenzaldehyde.[3] Therefore, potential impurities may arise from this synthesis, as well as from subsequent degradation or side reactions.

Common potential impurities include:

  • 3-Bromobenzaldehyde (Starting Material): Incomplete reduction can lead to the presence of the starting aldehyde.

  • 3-Bromobenzoic Acid: Oxidation of the alcohol or the starting aldehyde can result in the corresponding carboxylic acid.

  • Dibenzyl Ether Derivatives: Formation of ether by-products can occur, especially under acidic conditions or at elevated temperatures.

  • Isomeric Impurities: Depending on the synthesis of the starting material, trace amounts of 2-bromobenzyl alcohol or 4-bromobenzyl alcohol could be present.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., ethanol, ethyl acetate) may be present in trace amounts.[3]

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound is critical for its application in sensitive research and development settings. The following are the most common analytical techniques employed.

Gas Chromatography (GC)

GC is the most frequently cited method for purity analysis of this compound by commercial suppliers. A flame ionization detector (FID) is typically used for its high sensitivity to organic compounds.

Experimental Protocol (Representative):

  • Instrument: Gas Chromatograph with FID.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analysis of benzyl (B1604629) alcohol derivatives and can be used to separate this compound from its more polar or non-polar impurities.

Experimental Protocol (Representative):

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in the initial mobile phase composition.

  • Data Analysis: Purity is assessed by the area percentage of the main peak. This method is particularly useful for detecting non-volatile impurities like carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities.

¹H NMR Spectral Data (CDCl₃, 400 MHz):

  • δ ~7.42 (t, J=1.6 Hz, 1H, Ar-H)

  • δ ~7.36 (dt, J=7.8, 1.3 Hz, 1H, Ar-H)

  • δ ~7.18 (t, J=7.8 Hz, 1H, Ar-H)

  • δ ~7.15 (m, 1H, Ar-H)

  • δ 4.65 (s, 2H, -CH₂OH)

  • δ ~1.8-2.0 (br s, 1H, -OH)

Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. The presence of sharp, extraneous peaks would indicate impurities.

Purification Protocols

For applications requiring higher purity than commercially available, the following purification methods can be employed.

Recrystallization

Although this compound is a liquid at room temperature, it can sometimes be a low-melting solid. If the material is a solid or can be induced to crystallize, recrystallization is an effective purification technique.

Experimental Protocol (Representative):

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate (B1210297)/hexanes or toluene/hexanes.

  • The ideal solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Flash column chromatography is a highly effective method for purifying liquid compounds like this compound from both more and less polar impurities.

Experimental Protocol (Representative):

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. A typical starting point is a 20-30% ethyl acetate in hexanes mixture.

  • Procedure: a. Prepare a column of silica gel in the chosen eluent. b. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the quality control and, if necessary, purification of this compound for use in a research or development setting.

Quality_Control_and_Purification_Workflow cluster_0 Quality Control of Commercial Material cluster_1 Decision and Purification cluster_2 Final Product Commercial_Material Receive Commercial This compound Initial_Analysis Initial Purity Analysis (GC and/or HPLC) Commercial_Material->Initial_Analysis Sample NMR_Confirmation Structural Confirmation (¹H NMR) Initial_Analysis->NMR_Confirmation Confirm Structure Purity_Check Purity Meets Specification? NMR_Confirmation->Purity_Check Purification_Step Purification Required (Column Chromatography or Recrystallization) Purity_Check->Purification_Step No Use_in_Research Use in Research/ Drug Development Purity_Check->Use_in_Research Yes Final_QC Final Quality Control (Purity and Identity) Purification_Step->Final_QC Purified Material Final_QC->Use_in_Research Release

References

An In-depth Technical Guide on the Handling and Storage of 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of handling and storing 3-Bromobenzyl alcohol (CAS No. 15852-73-0). Adherence to these guidelines is essential to ensure the safety of laboratory personnel, maintain the integrity of the chemical, and promote reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] A thorough understanding of its physical and chemical properties is fundamental for its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇BrO[1][3]
Molecular Weight 187.03 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid[1][4]
Boiling Point 165 °C at 16 mmHg[1][3]
Melting Point 18-21 °C[4]
Density 1.56 g/mL at 25 °C[1][3]
Flash Point >106 °C (>223 °F)[5]
Refractive Index n20/D 1.584 (lit.)[1][3]
Water Solubility Slightly soluble[1][6]
Solubility in Organic Solvents Soluble in ethanol, acetone, and dimethyl sulfoxide[7]
Vapor Pressure 0.00118 mmHg at 25°C[1]
pKa 14.28 ± 0.10 (Predicted)[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is crucial for implementing appropriate safety measures.

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statement(s)Reference(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[5]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[8][9]

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.[8]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the stability and purity of this compound and preventing hazardous situations.

General Handling
  • Avoid contact with skin and eyes.[9]

  • Do not breathe vapor or mist.[8]

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Wash hands thoroughly after handling.[8]

  • Keep away from heat, sparks, and open flames.[8]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[7][8]

  • Keep the container tightly closed when not in use.[8][9]

  • Store below +30°C.[1]

  • Store away from incompatible materials.[7][8]

Incompatible Materials

This compound is incompatible with the following substances and should be stored separately:[8][10][11]

  • Strong oxidizing agents

  • Strong bases

  • Acids

  • Acid chlorides

  • Acid anhydrides

Experimental Protocols

The following sections outline detailed methodologies for key experiments related to the safe handling and stability assessment of this compound.

Protocol for Assessing Chemical Stability (Accelerated Stability Testing)

This protocol is adapted from the ICH Q1A (R2) guidelines and is designed to predict the long-term stability of this compound.

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound sample

  • Inert glass containers with airtight seals (e.g., amber glass vials with PTFE-lined caps)

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Analytical instrumentation for purity assessment (e.g., HPLC, GC)

Procedure:

  • Place a known quantity of this compound into multiple inert glass containers.

  • Seal the containers tightly.

  • Place the containers in a stability chamber set to 40°C and 75% relative humidity.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, analyze the sample for:

    • Appearance (color, clarity)

    • Purity (using a validated HPLC or GC method)

    • Presence of degradation products

  • Compare the results to the initial (time 0) sample to determine the rate of degradation.

Data Presentation:

Table 3: Illustrative Accelerated Stability Data for a Substituted Benzyl (B1604629) Alcohol

Time (Months)Temperature/RHAppearancePurity (%)Degradation Products (%)
0AmbientColorless liquid99.5<0.1
140°C / 75% RHColorless liquid99.20.3
340°C / 75% RHLight yellow liquid98.50.9
640°C / 75% RHYellow liquid97.12.2

Note: This data is illustrative for a substituted benzyl alcohol and not specific to this compound.

Protocol for Determining Chemical Incompatibility

This protocol provides a general method for assessing the compatibility of this compound with other chemicals.

Objective: To identify potential hazardous reactions between this compound and other substances.

Materials:

  • This compound

  • Test substance (e.g., strong acid, strong base, oxidizing agent)

  • Small, inert test tubes or vials

  • Thermometer or thermocouple

  • Fume hood

Procedure:

  • In a fume hood, add a small, measured amount of this compound to a test tube.

  • In a separate test tube, prepare the test substance (if solid, dissolve in a compatible, inert solvent).

  • Slowly add a small amount of the test substance to the test tube containing this compound while observing for any signs of reaction.

  • Monitor for:

    • Temperature change (exotherm or endotherm)

    • Gas evolution

    • Color change

    • Precipitate formation

    • Viscosity change

  • Record all observations.

  • Repeat the experiment with different ratios of the reactants if no initial reaction is observed.

Caution: This experiment should be performed on a small scale with appropriate safety precautions due to the potential for vigorous reactions.

Spill, Leak, and Disposal Procedures

Spill and Leak Response

In the event of a spill or leak of this compound, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste according to local, state, and federal regulations.

Waste Disposal
  • Collect waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.

  • As a halogenated organic compound, it should be segregated from non-halogenated waste streams.

  • Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of this compound.

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_receipt Receipt and Initial Inspection cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Inspect->Receipt If Damaged, Reject Shipment Label Verify Label and SDS Inspect->Label Store Store in Cool, Dry, Well-Ventilated Area Label->Store If OK Segregate Segregate from Incompatibles Store->Segregate TightlyClosed Keep Container Tightly Closed Store->TightlyClosed FumeHood Work in Fume Hood Store->FumeHood PPE Wear Appropriate PPE FumeHood->PPE AvoidContact Avoid Skin/Eye Contact and Inhalation PPE->AvoidContact CollectWaste Collect in Labeled Hazardous Waste Container AvoidContact->CollectWaste SegregateWaste Segregate Halogenated Waste CollectWaste->SegregateWaste Dispose Dispose via Licensed Contractor SegregateWaste->Dispose

Caption: Workflow for safe handling and storage of this compound.

Stability_Testing_Workflow Experimental Workflow for Chemical Stability Assessment cluster_prep Sample Preparation cluster_exposure Accelerated Exposure cluster_analysis Analysis cluster_evaluation Evaluation PrepareSample Prepare Samples in Inert Vials InitialAnalysis Analyze Initial Sample (t=0) PrepareSample->InitialAnalysis PlaceInChamber Place Samples in Stability Chamber (40°C/75% RH) InitialAnalysis->PlaceInChamber WithdrawSamples Withdraw Samples at Time Intervals PlaceInChamber->WithdrawSamples AnalyzeSamples Analyze Withdrawn Samples (Appearance, Purity, Degradants) WithdrawSamples->AnalyzeSamples CompareResults Compare with t=0 Results AnalyzeSamples->CompareResults DetermineDegradation Determine Degradation Rate CompareResults->DetermineDegradation EstablishShelfLife Estimate Shelf-Life DetermineDegradation->EstablishShelfLife

Caption: Workflow for assessing the chemical stability of this compound.

Storage_Decision_Tree Decision Tree for Appropriate Storage Conditions Start This compound Received CheckContainer Is container damaged? Start->CheckContainer Reject Reject Shipment CheckContainer->Reject Yes Accept Accept Shipment CheckContainer->Accept No SelectLocation Select Storage Location Accept->SelectLocation CheckVentilation Is area well-ventilated? SelectLocation->CheckVentilation FindVentilated Find suitable ventilated area CheckVentilation->FindVentilated No StoreHere Store in selected area CheckVentilation->StoreHere Yes FindVentilated->CheckVentilation CheckIncompatibles Are incompatible materials present? StoreHere->CheckIncompatibles Segregate Segregate from incompatibles CheckIncompatibles->Segregate Yes FinalStorage Store in tightly closed container below 30°C CheckIncompatibles->FinalStorage No Segregate->FinalStorage

Caption: Decision tree for the appropriate storage of this compound.

References

3-Bromobenzyl Alcohol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Bromobenzyl alcohol (CAS No. 15852-73-0). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to mitigate potential risks. This document summarizes key physical and chemical properties, toxicological information, hazard classifications, and recommended safety procedures. Notably, there are discrepancies in the GHS classification of this compound among suppliers, which will be detailed in this report. While specific quantitative toxicity data for this compound is limited, this guide outlines the standard experimental protocols used to assess the identified hazards.

Chemical and Physical Properties

This compound is an organohalogen compound and a derivative of benzyl (B1604629) alcohol.[1] It is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and other complex molecules.[1]

PropertyValueSource(s)
CAS Number 15852-73-0[2]
Molecular Formula C₇H₇BrO[2]
Molecular Weight 187.03 g/mol [2]
Appearance Clear, colorless to light yellow liquid or white to off-white crystalline solid[1][2]
Boiling Point 165 °C at 16 mmHg[2]
Density 1.56 g/mL at 25 °C
Refractive Index n20/D 1.584[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.[1]
pKa 14.28 ± 0.10 (Predicted)[2]

Hazard Identification and GHS Classification

There are conflicting reports regarding the GHS classification of this compound. While some suppliers classify it as non-hazardous, others identify it as an irritant. This discrepancy underscores the importance of treating the substance with caution and adhering to the more stringent safety precautions.

Classification according to multiple sources:

Hazard ClassHazard CategoryGHS Hazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]
Acute Toxicity, OralCategory 4Harmful if swallowed[5]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[5]

Note: A prominent supplier, Sigma-Aldrich, states that this compound is "Not a hazardous substance or mixture" under the OSHA Hazard Communication Standard (29 CFR 1910.1200). Given the conflicting classifications, it is prudent to handle this chemical as a potential skin, eye, and respiratory irritant.

GHS Label Elements (based on more hazardous classifications):

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements: H315, H319, H335

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501

Toxicological Summary

Toxicity EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[5]

Experimental Protocols

While specific toxicological studies on this compound are not publicly available, the following OECD guidelines describe the standard methodologies for assessing the key identified hazards.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[6] Untreated skin serves as a control.[6]

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal.

    • A dose of 0.5 g of the solid substance (or 0.5 mL for a liquid) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[6]

    • The exposure period is typically 4 hours.[6]

    • After exposure, the residual substance is removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of any effects.[6][7]

  • Scoring: Skin reactions are scored based on a standardized scale. The substance is considered an irritant if the observed effects persist to the end of the 14-day observation period.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[8] The other eye remains untreated and serves as a control.[8]

  • Animal Selection: Healthy adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[9]

  • Scoring: The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[8][10]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling
  • Handle in accordance with good industrial hygiene and safety practices.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, mist, or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store locked up.

  • Incompatible materials include strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[4][5]

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can produce carbon oxides and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel) and collect it into a suitable container for disposal.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for handling hazardous chemicals like this compound.

Hazard_Identification_and_Control Figure 1: Hazard Identification and Control Workflow cluster_assessment Risk Assessment cluster_control Control Measures A Identify Potential Hazards (Skin/Eye/Respiratory Irritation) B Review Safety Data Sheets (SDS) A->B C Evaluate Exposure Potential (Quantity, Duration, Frequency) B->C D Implement Engineering Controls (Fume Hood) C->D Mitigate Risks E Establish Administrative Controls (SOPs, Training) D->E F Mandate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Safe Chemical Handling F->G H Emergency Preparedness (Spill Kit, Eyewash, Shower) G->H Emergency_Response_Protocol Figure 2: Emergency Response Protocol for Exposure cluster_actions Immediate Actions Start Chemical Exposure Occurs A Remove from Exposure Source Start->A B Administer First Aid (as per Section 6.1) A->B C Remove Contaminated Clothing A->C D Seek Professional Medical Attention B->D E Report Incident to Supervisor/Safety Officer D->E F Review and Update Safety Procedures E->F

References

Methodological & Application

Synthesis of Derivatives from 3-Bromobenzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3-bromobenzyl alcohol. This versatile starting material allows for derivatization at both the benzylic alcohol and the aromatic bromine, making it a valuable building block in medicinal chemistry and materials science. The following sections detail key transformations, including esterification, etherification, oxidation, and palladium-catalyzed cross-coupling reactions.

Derivatization of the Hydroxyl Group

The primary alcohol functionality of this compound is readily converted into other functional groups such as esters and ethers.

Esterification

The synthesis of 3-bromobenzyl esters can be achieved through classic methods like Fischer and Steglich esterification.

ProductReactionReagentsCatalystSolventTime (h)Yield (%)
3-Bromobenzyl acetateFischer EsterificationAcetic acidH₂SO₄Acetic acid2-4~90
3-Bromobenzyl benzoateSteglich EsterificationBenzoic acidDCC, DMAPCH₂Cl₂12~88[1]

Protocol 1: Fischer Esterification for 3-Bromobenzyl Acetate

This protocol describes the acid-catalyzed esterification of this compound with acetic acid.[2]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of glacial acetic acid (used as both reagent and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromobenzyl acetate.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification for 3-Bromobenzyl Benzoate

This method is suitable for forming esters under mild, neutral conditions, which is particularly useful for sensitive substrates.[1][3]

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask, add benzoic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise with stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3-bromobenzyl benzoate.

Steglich_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents This compound Benzoic Acid DCC, DMAP CH₂Cl₂ reaction_step Stir at RT 12 hours reagents->reaction_step filter Filter DCU reaction_step->filter wash Wash with: 1. 1 M HCl 2. NaHCO₃ (sat.) 3. Brine filter->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 3-Bromobenzyl Benzoate chromatography->product

Caption: Workflow for Steglich Esterification.

Etherification

The Williamson ether synthesis is a classical and reliable method for preparing ethers from this compound.

ProductReagentsBaseSolventTime (h)Yield (%)
3-Bromobenzyl methyl etherThis compound, Methyl iodideNaHTHF4-6>90
3-Bromobenzyl ethyl etherThis compound, Ethyl bromideNaHTHF4-6>90
Allyl 3-bromobenzyl etherThis compound, Allyl bromideKOHNone~4.5~96[4]

This protocol describes the synthesis of 3-bromobenzyl ethers via the Williamson synthesis.[5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ether by column chromatography.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_workup Work-up & Purification alcohol This compound alkoxide_step Stir at 0°C to RT alcohol->alkoxide_step base NaH in THF base->alkoxide_step sn2_step Stir at RT 4-6 hours alkoxide_step->sn2_step alkyl_halide Alkyl Halide alkyl_halide->sn2_step quench Quench (NH₄Cl) sn2_step->quench extract Extract (Ether) quench->extract purify Purify extract->purify product 3-Bromobenzyl Ether purify->product

Caption: Workflow for Williamson Ether Synthesis.

Oxidation to 3-Bromobenzaldehyde

The selective oxidation of this compound to the corresponding aldehyde is a key transformation.

SubstrateCatalyst SystemOxidantSolventTimeYield (%)
4-Bromobenzyl alcoholCuBr/TEMPO/bpy/NMIAirAcetone30-60 min~65[7]
Benzyl (B1604629) alcoholFeSO₄H₂O₂Water15 min26[8]

This protocol is adapted from a highly efficient copper/TEMPO-catalyzed aerobic oxidation of 4-bromobenzyl alcohol and is expected to give similar results for the 3-bromo isomer.[7]

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridyl (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • N-Methylimidazole (NMI)

  • Acetone

  • Pentane (B18724), Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in acetone.

  • To the solution, add solid copper(I) bromide (CuBr, ~5 mol%).

  • Add 2,2'-bipyridyl (bpy, ~5 mol%) and TEMPO (~5 mol%).

  • Add N-methylimidazole (NMI, ~10 mol%) dropwise.

  • Stir the reaction mixture vigorously at room temperature, open to the ambient air.

  • The reaction is complete when the color changes from red-brown to a turbid green (typically 30-60 minutes).

  • Dilute the reaction mixture with pentane and water and transfer to a separatory funnel.

  • Extract the aqueous layer with pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 3-bromobenzaldehyde.

  • The product can be further purified by column chromatography if necessary.

Derivatization via the Aryl Bromide

The carbon-bromine bond on the aromatic ring allows for a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. For many of these reactions, it is advantageous to first convert the benzyl alcohol to a more stable derivative (e.g., a methyl ether) or to the corresponding benzyl bromide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[9]

Aryl BromideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
4-Bromobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O7793[10]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃WaterRT97[9]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzyl bromide (prepared from this compound) with a potassium aryltrifluoroborate.[10]

Materials:

  • 3-Bromobenzyl bromide (or a protected derivative of this compound)

  • Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)

  • PdCl₂(dppf)·CH₂Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) and Water

  • Schlenk flask, magnetic stirrer, inert gas supply

Procedure:

  • To an oven-dried Schlenk flask, add the 3-bromobenzyl bromide (1.0 eq), potassium aryltrifluoroborate (1.01 eq), cesium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed 10:1 mixture of THF and water.

  • Heat the reaction mixture to 77 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_R Ar-Pd(II)L₂-R PdII_ArX->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product Ar-R PdII_Ar_R->Product ArX Ar-X Boronic R-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[5][11]

Aryl BromideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)
1-Bromo-2-(methoxymethoxy)benzeneTrimethylsilylacetylenePd(OAc)₂ (2 mol%)PPh₃ (8 mol%)i-Pr₂NHTHF6095[11]
Aryl Bromide (general)Terminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFReflux80-95

This is a general protocol for the Sonogashira coupling of an aryl bromide like a derivative of this compound.[11][12]

Materials:

  • 3-Bromobenzyl derivative (e.g., 3-bromobenzyl methyl ether)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous THF or DMF

  • Schlenk tube, magnetic stirrer, inert gas supply

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add the 3-bromobenzyl derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

  • Add anhydrous THF or DMF, followed by the amine base (2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture (e.g., to 60 °C or reflux) and stir for the required time (monitor by TLC).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between an aryl bromide and an amine.[13][14]

Aryl BromideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂XPhosNaOt-BuToluene (B28343)10099
2-BromotolueneMorpholine(SIPr)Pd(allyl)Cl-NaOt-BuToluene10099[15]

This is a general protocol for the Buchwald-Hartwig amination of a 3-bromobenzyl derivative.

Materials:

  • 3-Bromobenzyl derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Schlenk tube, magnetic stirrer, inert gas supply

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Add the 3-bromobenzyl derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with stirring (e.g., 80-110 °C) for the required time (monitor by TLC or GC/LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Derivatization_Pathways start This compound ester 3-Bromobenzyl Ester start->ester Esterification ether 3-Bromobenzyl Ether start->ether Etherification aldehyde 3-Bromobenzaldehyde start->aldehyde Oxidation suzuki_product Biaryl Derivative ether->suzuki_product Suzuki Coupling sonogashira_product Alkynyl Derivative ether->sonogashira_product Sonogashira Coupling buchwald_product Amino Derivative ether->buchwald_product Buchwald-Hartwig Amination

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: The Use of 3-Bromobenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl alcohol is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals, including fungicides and herbicides.[1] Its unique structure, featuring a reactive hydroxyl group and a bromine-substituted aromatic ring, allows for diverse chemical modifications, enabling the introduction of the 3-bromobenzyl moiety into larger, more complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical compounds.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 15852-73-0
Molecular Formula C₇H₇BrO
Molecular Weight 187.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 165 °C at 16 mmHg
Density 1.56 g/mL at 25 °C
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.[1]

Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of active ingredients. The bromine atom on the benzene (B151609) ring can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, while the alcohol functionality is readily converted into ethers or esters.

Synthesis of Fungicidal Compounds

This compound is a key intermediate in the synthesis of certain types of fungicides. The 3-bromobenzyl group can be incorporated into molecules that target specific enzymes or pathways in fungi. For instance, it can be used to synthesize derivatives that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides.

Synthesis of Herbicidal Compounds

Substituted benzyl (B1604629) alcohols and their derivatives have been investigated for their herbicidal properties.[2] this compound can be used to create novel herbicides by forming esters or ethers with other herbicidally active moieties. These modifications can influence the compound's mode of action, spectrum of activity, and environmental persistence.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical precursors.

Protocol 1: Synthesis of 3-Bromobenzyl Ether Derivatives

This protocol outlines a general procedure for the synthesis of 3-bromobenzyl ethers, which can be further modified to create fungicidal or herbicidal compounds.

Reaction Scheme:

G 3-Bromobenzyl_alcohol This compound Product 3-Bromobenzyl ether 3-Bromobenzyl_alcohol->Product 1. NaH, DMF 2. R-X NaH NaH, DMF RX R-X (Alkyl or Aryl Halide)

Figure 1: General synthesis of 3-bromobenzyl ethers.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or Aryl Halide (R-X)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl or aryl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-bromobenzyl ether.

Protocol 2: Synthesis of 3-Bromobenzyl Ester Derivatives

This protocol details the synthesis of 3-bromobenzyl esters, which can serve as precursors to herbicides or other agrochemicals.

Reaction Scheme:

G 3-Bromobenzyl_alcohol This compound Product 3-Bromobenzyl ester 3-Bromobenzyl_alcohol->Product Carboxylic_acid R-COOH Carboxylic_acid->Product DCC, DMAP, DCM DCC_DMAP DCC, DMAP, DCM

Figure 2: General synthesis of 3-bromobenzyl esters.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromobenzyl ester.

Quantitative Data Summary

While specific yield and analytical data are highly dependent on the specific substrates and reaction conditions used, the following table provides a general expectation for the synthesis of derivatives from this compound based on typical laboratory procedures.

Reaction TypeReagentsTypical Yield (%)Analytical Techniques
Ether Synthesis NaH, R-X70-90%¹H NMR, ¹³C NMR, MS
Ester Synthesis R-COOH, DCC, DMAP65-85%¹H NMR, ¹³C NMR, MS, IR

Logical Workflow for Agrochemical Development

The development of new agrochemicals using this compound as a starting material typically follows a structured workflow.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase Start This compound Derivatization Ether or Ester Formation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, etc. Purification->Characterization Biological_Screening In vitro & In vivo Assays (Fungicidal/Herbicidal) Characterization->Biological_Screening Activity_Evaluation Determine EC₅₀/IC₅₀ Biological_Screening->Activity_Evaluation SAR_Studies Structure-Activity Relationship Studies Activity_Evaluation->SAR_Studies Lead_Optimization Analogue Synthesis SAR_Studies->Lead_Optimization Lead_Optimization->Derivatization Iterative Improvement

Figure 3: Workflow for agrochemical discovery using this compound.

Conclusion

This compound is a valuable and readily available intermediate for the synthesis of novel agrochemicals. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of new fungicidal and herbicidal compounds. The versatility of its chemical handles allows for the creation of diverse molecular architectures, paving the way for the discovery of next-generation crop protection agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. These attributes make it an invaluable tool in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[2]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 3-bromobenzyl alcohol. The presence of the hydroxymethyl group offers a handle for further functionalization, making the resulting 3-arylbenzyl alcohol products valuable intermediates in drug discovery and development. The protocols and data herein are intended to serve as a comprehensive guide for chemists to facilitate the successful application of this versatile reaction.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of this compound and related substrates with various arylboronic acids.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
This compound5-Formyl-2-furanyl-boronic acidFibreCat (proprietary)-----93
4-Bromobenzyl alcoholPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.598
3-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.599
Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3.0)CPME/H₂O (10:1)902497

Diagrams

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)Ln Active Catalyst Ar-Pd(II)-X_L2 R-Pd(II)-Br(Ln) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 R-Pd(II)-R'(Ln) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Product 3-Arylbenzyl alcohol (R-R') ArylHalide This compound (R-Br) Organoboron Arylboronic Acid (R'-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental_Workflow General Experimental Workflow start Start setup Combine this compound, boronic acid, catalyst, and base in a reaction flask. start->setup inert Evacuate and backfill flask with inert gas (e.g., Argon). setup->inert solvent Add degassed solvent(s). inert->solvent reaction Heat and stir reaction mixture (e.g., 80-100 °C). solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor cooldown Cool reaction to room temperature. monitor->cooldown workup Perform aqueous workup: Dilute with organic solvent, wash with water and brine. cooldown->workup dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. workup->dry concentrate Filter and concentrate under reduced pressure. dry->concentrate purify Purify crude product via column chromatography or recrystallization. concentrate->purify end End purify->end

Caption: General Experimental Workflow for Suzuki Coupling.

Experimental Protocols

The following is a generalized and robust protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), toluene, or DMF, with 10-25% v/v degassed water)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 3-arylbenzyl alcohol.

Safety Precautions:

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Etherification Reactions of 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the etherification of 3-bromobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. The following sections outline established methodologies, including the Williamson ether synthesis, iron-catalyzed etherification, acid-catalyzed dehydration, and phase-transfer catalyzed etherification, enabling researchers to select the most suitable method based on desired product, yield, and reaction conditions.

Overview of Etherification Reactions

Etherification of this compound can be achieved through several synthetic routes to produce both symmetrical, bis(3-bromobenzyl) ether, and unsymmetrical ethers. The choice of method depends on the desired product, scalability, and tolerance of other functional groups in the starting materials.

Symmetrical Etherification: This involves the self-condensation of two molecules of this compound or the reaction of this compound with a 3-bromobenzyl halide.

Unsymmetrical Etherification: This is achieved by reacting this compound (or its corresponding alkoxide) with a different alkylating agent, such as an alkyl halide.

Data Presentation: Summary of Etherification Reactions

The following table summarizes various etherification reactions of this compound, providing a comparative overview of reaction conditions and yields.

ProductMethodAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Bis(3-bromobenzyl) etherWilliamson Ether Synthesis3-Bromobenzyl bromideNaHTHF601Not specified
Bis(3-bromobenzyl) etherIron-Catalyzed-FeCl₃·6H₂O (5 mol%)Propylene (B89431) Carbonate100-12014-48Moderate to Good (estimated)[1]
3-Bromobenzyl methyl etherWilliamson Ether SynthesisMethyl iodideNaHDMFRoom Temp.<1~85
3-Bromobenzyl ethyl etherWilliamson Ether SynthesisEthyl iodideK₂CO₃ButanoneReflux1Not specified
Unsymmetrical Alkyl EthersPhase-Transfer CatalysisAlkyl HalideTBAB/KOHToluene704High (estimated)[2]

Note: Yields are based on literature for analogous reactions and may vary for this compound.

Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5][6]

Protocol 1: Synthesis of Bis(3-bromobenzyl) ether (Symmetrical Ether)

This protocol is adapted from the synthesis of bis(2-bromobenzyl) ether.[7]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • 3-Bromobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.0 eq.) in anhydrous THF.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • To the resulting alkoxide solution, add 3-bromobenzyl bromide (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain bis(3-bromobenzyl) ether.

Protocol 2: Synthesis of 3-Bromobenzyl Methyl Ether (Unsymmetrical Ether)

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for less than 1 hour, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromobenzyl methyl ether.

Iron-Catalyzed Symmetrical Etherification

This method offers an environmentally friendly approach to the synthesis of symmetrical ethers using an iron catalyst.[1]

Protocol 3: Synthesis of Bis(3-bromobenzyl) ether

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.) and iron(III) chloride hexahydrate (5 mol%).

  • Add propylene carbonate as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 14-48 hours. The reaction of benzyl (B1604629) alcohols with electron-withdrawing groups may require higher temperatures and longer reaction times.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Acid-Catalyzed Dehydration

This method is suitable for the synthesis of symmetrical ethers from primary alcohols.[8][9][10][11]

Protocol 4: Synthesis of Bis(3-bromobenzyl) ether

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Place an excess of this compound in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the reaction mixture to approximately 130-140 °C. It is crucial to control the temperature to favor ether formation over alkene formation, which occurs at higher temperatures.[8][11]

  • Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Separate the organic layer and wash it with a dilute base solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Phase-Transfer Catalyzed Etherification

Phase-transfer catalysis (PTC) is an effective method for etherification, particularly when dealing with reactants in different phases.[2]

Protocol 5: Synthesis of Unsymmetrical Ethers

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired alkyl halide (1.0 eq.) in toluene.

  • Add solid potassium hydroxide (excess) and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Heat the mixture to 70 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the solid potassium hydroxide.

  • Wash the filtrate with water to remove any remaining salts and the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting unsymmetrical ether by column chromatography.

Signaling Pathways and Experimental Workflows

Diagram 1: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromobenzyl_Alcohol This compound (R-OH) Alkoxide 3-Bromobenzyl Alkoxide (R-O⁻) 3-Bromobenzyl_Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Byproduct1 H₂ / Na⁺ Ether Unsymmetrical Ether (R-O-R') Alkoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Ether Halide_Ion Halide Ion (X⁻)

Caption: Mechanism of the Williamson Ether Synthesis.

Diagram 2: Iron-Catalyzed Symmetrical Etherification Workflow

Iron_Catalyzed_Etherification Start Start Mix_Reactants Mix this compound and FeCl₃·6H₂O in Propylene Carbonate Start->Mix_Reactants Heat_Reaction Heat to 100-120°C for 14-48h Mix_Reactants->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Workup Aqueous Workup & Extraction Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Bis(3-bromobenzyl) ether Purification->Product

References

Application Notes: 3-Bromobenzyl Alcohol as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of protecting groups is paramount. The 3-bromobenzyl group serves as a reliable and versatile protecting moiety for carboxylic acids. Its utility stems from the stability of the resulting ester under a range of conditions, coupled with specific methods for its removal that can be orthogonal to other protecting groups. The presence of the bromine atom on the benzyl (B1604629) ring offers an additional functional handle for further synthetic transformations, such as cross-coupling reactions, thereby enhancing its value as a building block in complex molecule synthesis. This document provides detailed application notes and experimental protocols for the protection of carboxylic acids with 3-bromobenzyl alcohol and the subsequent deprotection of the 3-bromobenzyl ester.

Key Features and Applications

The 3-bromobenzyl group for the protection of carboxylic acids offers several advantages:

  • Robustness: 3-Bromobenzyl esters are stable to a variety of reaction conditions, including mildly acidic and basic environments, making them compatible with a wide range of synthetic transformations on other parts of the molecule.

  • Orthogonality: The primary methods for cleavage of the 3-bromobenzyl group, such as catalytic hydrogenolysis or treatment with specific Lewis acids, are often compatible with other common protecting groups like silyl (B83357) ethers or Boc groups.

  • Dual Functionality: The aryl bromide moiety provides a site for further functionalization through reactions like Suzuki, Heck, or Sonogashira cross-coupling, allowing for late-stage modification of the molecule.

  • Crystallinity: The presence of the bromo-aromatic group can often enhance the crystallinity of intermediates, facilitating their purification by recrystallization.

Data Summary

The following tables summarize representative quantitative data for the formation and cleavage of benzyl esters, which are analogous to 3-bromobenzyl esters.

Table 1: Representative Yields for the Synthesis of Benzyl Esters of α,β-Unsaturated Carboxylic Acids [1]

Carboxylic AcidReagentBaseSolventYield (%)
Cinnamic acidBenzyl bromideNaHCO₃DMF/1,4-dioxane92
m-Nitro-cinnamic acidBenzyl bromideNaHCO₃DMF/1,4-dioxane87
3,4-Methylenedioxy-cinnamic acidBenzyl bromideNaHCO₃DMF/1,4-dioxane95
p-Nitro-cinnamic acidBenzyl bromideNaHCO₃DMF/1,4-dioxane86
2-Thienylacrylic acidBenzyl bromideNaHCO₃DMF/1,4-dioxane93

Table 2: Representative Yields for the Deprotection of Benzyl Esters

Deprotection MethodReagentsSubstrate ScopeYield (%)Reference
Catalytic HydrogenolysisH₂, Pd/CGeneralHigh[2]
Nickel Boride ReductionNiCl₂·6H₂O, NaBH₄Aromatic & Aliphatic Estersup to 95[3]
Lewis Acid CatalysisAnhydrous FeCl₃General>70[4]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid with 3-Bromobenzyl Bromide

This protocol describes the formation of a 3-bromobenzyl ester from a carboxylic acid and 3-bromobenzyl bromide.

Materials:

  • Carboxylic acid

  • 3-Bromobenzyl bromide

  • Sodium bicarbonate (NaHCO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in DMF, add sodium bicarbonate (1.1 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to form the carboxylate salt.

  • Add 3-bromobenzyl bromide (1.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Deprotection of a 3-Bromobenzyl Ester via Catalytic Hydrogenolysis

This protocol describes the cleavage of a 3-bromobenzyl ester to the corresponding carboxylic acid using catalytic hydrogenolysis. Caution should be exercised as hydrodebromination can be a side reaction. Careful monitoring of the reaction is crucial.

Materials:

  • 3-Bromobenzyl ester

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (B129727) (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3-bromobenzyl ester in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction should be stopped as soon as the starting material is consumed to minimize hydrodebromination.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Deprotection of a 3-Bromobenzyl Ester using Nickel Boride

This method offers a chemoselective cleavage of the benzyl ester and is likely to be compatible with the bromo substituent.[3]

Materials:

  • 3-Bromobenzyl ester

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3-bromobenzyl ester in methanol in a round-bottom flask.

  • Add nickel(II) chloride hexahydrate to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions. A black precipitate of nickel boride will form, and gas evolution will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of 1N HCl until the gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the carboxylic acid.

  • Purify as needed.

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R_COOH Carboxylic Acid (R-COOH) Protected_Acid 3-Bromobenzyl Ester R_COOH->Protected_Acid Protection BrBnBr 3-Bromobenzyl Bromide BrBnBr->Protected_Acid Base Base (e.g., NaHCO₃) Base->R_COOH Solvent Solvent (e.g., DMF) Solvent->R_COOH Byproducts NaBr + H₂O + CO₂

Caption: General scheme for the protection of a carboxylic acid.

Deprotection_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_products Products Protected_Acid 3-Bromobenzyl Ester Deprotected_Acid Carboxylic Acid Protected_Acid->Deprotected_Acid Deprotection Reagents H₂, Pd/C Reagents->Protected_Acid Byproduct 3-Bromotoluene

Caption: Deprotection of a 3-bromobenzyl ester via hydrogenolysis.

Experimental_Workflow cluster_protection Protection Step cluster_workup Workup cluster_purification Purification A 1. Dissolve Carboxylic Acid and Base in Solvent B 2. Add 3-Bromobenzyl Bromide A->B C 3. Monitor Reaction by TLC B->C D 4. Quench and Extract with Organic Solvent C->D E 5. Wash with Water and Brine D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography or Recrystallization F->G H 8. Characterize Product G->H

Caption: Experimental workflow for ester protection and purification.

References

Application of 3-Bromobenzyl Alcohol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl alcohol is a versatile synthetic intermediate that serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.[1][2][3] Its utility stems from the presence of two key functional groups: the hydroxyl group, which can be readily converted into other functionalities such as ethers, esters, and aldehydes, and the bromo substituent on the aromatic ring, which allows for the introduction of molecular diversity through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on anticancer agents.

Key Applications in Medicinal Chemistry

This compound is a precursor for the synthesis of a variety of bioactive molecules, including:

  • Anticancer Agents: It is a key starting material for the synthesis of bromo-substituted stilbene (B7821643) analogs, which have shown promising anticancer activity.[1]

  • Aromatic Bisphosphonates: These compounds, synthesized using this compound derivatives, are potent inhibitors of geranylgeranyl diphosphate (B83284) synthase and have potential as anticancer and bone-resorbing disease therapeutics.

  • Intermediates for Drug Synthesis: It is used in the preparation of more complex intermediates like tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate, a potential building block for various pharmaceuticals.[1][2]

  • Silyl (B83357) Ethers: The hydroxyl group can be protected as a silyl ether, a common strategy in multi-step organic synthesis to mask the reactivity of the alcohol.[1][2]

Data Presentation

Anticancer Activity of a Representative Bromo-Stilbene Analog
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneHuman Lung Cancer (A549)6.36Induces G2/M phase cell cycle arrest[1]

Note: While this specific compound is a 4-bromo isomer, it represents the promising anticancer potential of bromo-substituted stilbenes that can be synthesized from the corresponding bromobenzyl alcohols.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3-Bromobenzylphosphonate

This protocol describes the synthesis of a key intermediate for the Horner-Wadsworth-Emmons reaction, starting from this compound. This method is adapted from a similar synthesis of diethyl 4-bromobenzylphosphonate.

Materials:

  • This compound

  • Triethyl phosphite (B83602)

  • Tetra-(n-butyl)ammonium iodide (TBAI)

  • Anhydrous Toluene (optional, for solvent-based reaction)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 20 mL tubular reactor, add this compound (93.0 mg, 0.50 mmol) and tetra-(n-butyl)ammonium iodide (3.8 mg, 0.01 mmol, 2 mol%).

  • Protect the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture at 120 °C under solvent-free conditions for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford diethyl 3-bromobenzylphosphonate.

  • A similar procedure starting from p-bromobenzyl bromide and triethyl phosphite yielded the corresponding phosphonate (B1237965) in 98% yield after refluxing for 19 hours at 90°C, followed by purification.[4] An alternative method using 4-bromobenzyl alcohol and triethyl phosphite with TBAI at 120°C for 24 hours under solvent-free conditions resulted in a 90% yield.[4]

Protocol 2: Synthesis of a 3-Bromo-trans-Stilbene Analog via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of a bromo-stilbene derivative, a class of compounds with demonstrated anticancer activity, using the phosphonate intermediate from Protocol 1.

Materials:

  • Diethyl 3-bromobenzylphosphonate

  • Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes for reagent addition

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl 3-bromobenzylphosphonate (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-trans-stilbene analog.

Visualizations

G cluster_0 General Synthetic Utility of this compound 3-Bromobenzyl_alcohol This compound Etherification Etherification 3-Bromobenzyl_alcohol->Etherification R-X, base Esterification Esterification 3-Bromobenzyl_alcohol->Esterification R-COCl, base Oxidation Oxidation 3-Bromobenzyl_alcohol->Oxidation PCC, etc. Cross_coupling Cross-Coupling (e.g., Suzuki, Heck) 3-Bromobenzyl_alcohol->Cross_coupling R-B(OH)2, Pd catalyst Bioactive_Ethers Bioactive Ethers Etherification->Bioactive_Ethers Bioactive_Esters Bioactive Esters Esterification->Bioactive_Esters 3_Bromobenzaldehyde 3-Bromobenzaldehyde Oxidation->3_Bromobenzaldehyde Diversely_substituted_benzyl_alcohols Diversely Substituted Benzyl Alcohols Cross_coupling->Diversely_substituted_benzyl_alcohols

Caption: Synthetic pathways from this compound.

G cluster_1 Workflow for Stilbene Synthesis Start Start: this compound Phosphonate_Formation Protocol 1: Formation of Diethyl 3-Bromobenzylphosphonate Start->Phosphonate_Formation HWE_Reaction Protocol 2: Horner-Wadsworth-Emmons Reaction with Aldehyde Phosphonate_Formation->HWE_Reaction Purification Purification by Column Chromatography HWE_Reaction->Purification Product Final Product: 3-Bromo-trans-Stilbene Analog Purification->Product

Caption: Experimental workflow for stilbene synthesis.

References

Application Notes and Protocols: 3-Bromobenzyl Alcohol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl alcohol is a versatile and commercially available building block in organic synthesis, particularly valued in medicinal chemistry for the construction of novel bioactive molecules. Its utility stems from the presence of two key functional groups: a primary alcohol that can be readily transformed into various other functionalities, and a bromine atom on the aromatic ring that serves as a handle for a wide array of cross-coupling reactions. This unique combination allows for the strategic introduction of the 3-bromobenzyl moiety into diverse molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents.

These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing this compound as a key starting material. The examples highlighted herein demonstrate its application in the development of enzyme inhibitors, anticancer agents, and anti-inflammatory compounds.

I. Synthesis of a Potent Xanthine (B1682287) Oxidase Inhibitor

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Consequently, the inhibition of XO is a key therapeutic strategy for treating gout.[1] Here, we describe the synthesis of (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol, a potent XO inhibitor, starting from this compound.

Quantitative Data
CompoundTargetIC50 (µM)
(1-(3-Bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanolXanthine Oxidase0.71
Allopurinol (Reference)Xanthine Oxidase2.56
Experimental Protocols

1. Synthesis of 3-(Azidomethyl)-1-bromobenzene

This step involves the conversion of this compound to the corresponding azide (B81097).

  • Materials: this compound, sodium azide (NaN3), N,N-dimethylformamide (DMF), water.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in DMF.

    • Add sodium azide (1.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 3-(azidomethyl)-1-bromobenzene.

2. One-Pot Synthesis of Dimethyl 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate

This is a "click chemistry" reaction, a highly efficient and specific cycloaddition.

  • Materials: 3-(Azidomethyl)-1-bromobenzene, dimethyl acetylenedicarboxylate (B1228247) (DMAD), copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium ascorbate, water, ethanol.

  • Procedure: [2][3]

    • In a round-bottom flask, dissolve 3-(azidomethyl)-1-bromobenzene (1.0 eq.) and DMAD (1.1 eq.) in a 1:1 mixture of water and ethanol.

    • Add a catalytic amount of CuSO4·5H2O and sodium ascorbate.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • The product precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield dimethyl 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate.

3. Synthesis of (1-(3-Bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol

This step involves the reduction of the ester groups to alcohols.

  • Materials: Dimethyl 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, lithium aluminium hydride (LiAlH4), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a stirred suspension of LiAlH4 (4.0 eq.) in anhydrous THF at 0 °C, add a solution of dimethyl 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol.

Signaling Pathway Diagram

Xanthine_Oxidase_Pathway cluster_0 cluster_1 cluster_2 Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO Xanthine Oxidase Inhibitor (1-(3-bromobenzyl)-1H-1,2,3- triazole-4,5-diyl)dimethanol Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase pathway.

II. Synthesis of a Stilbene-Based Anticancer Agent

Stilbene (B7821643) derivatives are a class of compounds known for their wide range of biological activities, including potent anticancer effects.[4] The synthesis of a 3-bromo-substituted stilbene derivative can be achieved from this compound via a two-step process involving oxidation to the corresponding aldehyde followed by a Wittig or Horner-Wadsworth-Emmons reaction.

Quantitative Data
CompoundCell LineGI50 (µg/mL)
4-Bromo-3′,4′,5′-trimethoxy-trans-stilbeneA549 (Lung)6.36 µM
Experimental Protocols

1. Oxidation of this compound to 3-Bromobenzaldehyde (B42254)

  • Materials: this compound, pyridinium (B92312) chlorochromate (PCC), dichloromethane (B109758) (DCM).

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq.) in DCM, add a solution of this compound (1.0 eq.) in DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain 3-bromobenzaldehyde.

2. Synthesis of 3-Bromo-4'-methoxystilbene via Horner-Wadsworth-Emmons Reaction

This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[6][7]

  • Materials: Diethyl (4-methoxybenzyl)phosphonate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), 3-bromobenzaldehyde.

  • Procedure:

    • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq.) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-bromo-4'-methoxystilbene.

Experimental Workflow Diagram

HWE_Workflow start Start step1 Oxidation of This compound start->step1 step2 Horner-Wadsworth-Emmons Reaction step1->step2 3-Bromobenzaldehyde end 3-Bromo-4'-methoxystilbene step2->end

Caption: Workflow for stilbene synthesis.

III. Synthesis of a Potential Anti-inflammatory Agent

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[8] Benzaldehyde (B42025) derivatives have been explored as COX-2 inhibitors.[9] Here, we outline the synthesis of 4-((3-bromobenzyl)oxy)benzaldehyde, a potential anti-inflammatory agent, via a Williamson ether synthesis.

Quantitative Data
Experimental Protocol

Synthesis of 4-((3-Bromobenzyl)oxy)benzaldehyde

  • Materials: 3-Bromobenzyl bromide (can be prepared from this compound and PBr3), 4-hydroxybenzaldehyde (B117250), potassium carbonate (K2CO3), acetone.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in acetone, add K2CO3 (2.0 eq.) and 3-bromobenzyl bromide (1.1 eq.).

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography to obtain 4-((3-bromobenzyl)oxy)benzaldehyde.

Logical Relationship Diagram

Anti_Inflammatory_Logic Start This compound Intermediate1 3-Bromobenzyl Bromide Start->Intermediate1 Bromination Intermediate2 4-((3-Bromobenzyl)oxy)benzaldehyde Intermediate1->Intermediate2 Williamson Ether Synthesis with 4-hydroxybenzaldehyde Target COX-2 Enzyme Intermediate2->Target Inhibition Effect Anti-inflammatory Effect Target->Effect Leads to

Caption: Synthesis and target of a potential anti-inflammatory agent.

Conclusion

This compound proves to be a valuable and versatile starting material for the synthesis of a variety of bioactive molecules. The protocols and data presented here for the synthesis of a xanthine oxidase inhibitor, a stilbene-based anticancer agent, and a potential anti-inflammatory compound highlight its broad applicability in drug discovery and development. The ability to easily introduce the 3-bromobenzyl moiety and further functionalize it through its bromine atom provides a powerful tool for medicinal chemists to generate novel compounds with diverse therapeutic potential. Further exploration of this scaffold is warranted to uncover new lead compounds for various disease targets.

References

Application Notes and Protocols for Reactions Involving 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromobenzyl alcohol is a versatile chemical intermediate utilized in a wide array of organic transformations. Its structure, featuring a reactive benzylic alcohol and a bromo-substituted aromatic ring, allows for sequential or tandem functionalization, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for several key reactions involving this compound, including palladium-catalyzed cross-coupling reactions, oxidation, etherification, and cyanation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the aromatic ring of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds.[1]

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocol: Synthesis of 3-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile

  • Inert Atmosphere: A round-bottomed flask is charged with this compound (1.0 mmol), (4-cyanophenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.[1]

  • Reagent Addition: A base, such as potassium carbonate (2.0 mmol), is added to the flask.

  • Solvent Addition: Degassed solvent, for instance, a mixture of toluene (B28343) (8 mL) and water (2 mL), is added.[1]

  • Reaction Condition: The reaction mixture is heated to 90-100 °C and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation:

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901292
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001688
3(3-Thienyl)boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O951485

Visualizations:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_intermediate Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_intermediate Transmetalation (Ar'B(OH)2, Base) transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3]

Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of (E)-3-(3-(Hydroxymethyl)phenyl)prop-2-enoate

  • Reagent Mixture: In a sealable reaction tube, this compound (1.0 mmol), an alkene such as ethyl acrylate (B77674) (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), and a phosphine (B1218219) ligand, for example, P(o-tolyl)₃ (0.04 mmol), are combined.

  • Base and Solvent: A base, such as triethylamine (B128534) (1.5 mmol), and a solvent like anhydrous acetonitrile (B52724) (5 mL) are added.

  • Reaction Conditions: The tube is sealed and the mixture is heated to 100 °C with stirring for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried, and concentrated.

  • Purification: The product is purified by silica gel column chromatography.

Data Presentation:

EntryAlkeneCatalystLigandBaseTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂PPh₃Et₃N1001885
2n-Butyl acrylatePdCl₂(PPh₃)₂-K₂CO₃1102478
3CyclohexenePd(OAc)₂P(o-tolyl)₃NaOAc1002065

Visualizations:

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Alkene, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent heat Heat in Sealed Tube solvent->heat monitor Monitor by GC/TLC heat->monitor filter Filter and Concentrate monitor->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the Heck reaction of this compound.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is catalyzed by palladium and copper complexes.[5]

Reaction Principle: The reaction mechanism is believed to involve a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[4][5]

Experimental Protocol: Synthesis of (3-((4-Phenylbut-3-yn-1-yl)oxy)phenyl)methanol

  • Reaction Setup: To a Schlenk flask containing this compound (1.0 mmol) and a terminal alkyne like phenylacetylene (B144264) (1.2 mmol) are added a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol) and a copper co-catalyst, for example, CuI (0.04 mmol).

  • Solvent and Base: Anhydrous, degassed solvent like tetrahydrofuran (B95107) (THF, 10 mL) and a base such as triethylamine (2.0 mmol) are added.

  • Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed with aqueous ammonium (B1175870) chloride, water, and brine, then dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

Data Presentation:

EntryAlkynePd CatalystCu Co-catalystBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT695
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHRT890
31-HeptynePd(OAc)₂/PPh₃CuIPiperidine501282

Visualizations:

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition pd2_alkynyl Ar-Pd(II)L2-C≡CR pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Base cu_acetylide->pd2_complex To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Oxidation to 3-Bromobenzaldehyde (B42254)

The oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid.[6]

Reaction Principle: Several mild oxidation methods are available. A common and efficient method is the TEMPO-catalyzed aerobic oxidation, where (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) acts as a catalyst in the presence of a co-oxidant, often a copper salt, with oxygen from the air as the terminal oxidant.[7]

Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation

  • Catalyst Preparation: In a round-bottomed flask, dissolve this compound (1.0 mmol) in acetone. To this solution, add copper(I) bromide (CuBr, ~5 mol%).[7]

  • Reagent Addition: Add 2,2'-bipyridyl (bpy, ~5 mol%) and TEMPO (~5 mol%). Add N-methylimidazole (NMI, ~10 mol%) dropwise.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The reaction progress can be monitored by the color change from red-brown to a turbid green, which typically takes 30-60 minutes.[7]

  • Work-up: Dilute the reaction mixture with pentane (B18724) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with pentane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromobenzaldehyde can be further purified by column chromatography.[7]

Data Presentation:

EntryOxidant SystemSolventTemp (°C)Time (h)Yield (%)
1TEMPO/CuBr/AirAcetoneRT195
2Oxone/KIAcetonitrile/H₂O702.588
3PCCDichloromethaneRT285
4MnO₂DichloromethaneRT2490

Visualizations:

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Catalyst, Co-oxidant solvent Add Solvent reagents->solvent stir Stir at Room Temperature (Open to Air) solvent->stir monitor Monitor by Color Change/TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the oxidation of this compound.

Etherification

Etherification of benzyl alcohols can be achieved under various conditions. A green and efficient method involves the use of an iron(III) chloride catalyst.[8][9]

Reaction Principle: The reaction is believed to proceed via the formation of a benzylic carbocation intermediate facilitated by the Lewis acidic iron catalyst, which is then trapped by another molecule of the alcohol to form the symmetrical ether.[9]

Experimental Protocol: Synthesis of Bis(3-bromobenzyl) Ether

  • Reaction Mixture: In a reaction vial, this compound (2 mmol) is dissolved in propylene (B89431) carbonate (1 mL).

  • Catalyst Addition: Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol %) is added to the solution.[8][9]

  • Reaction Conditions: The mixture is heated to 100 °C and stirred for 14-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with petroleum ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Data Presentation:

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1FeCl₃·6H₂OPropylene Carbonate1002485
2H₂SO₄ (cat.)Toluene110 (reflux)1275
3NaH, then Benzyl BromideTHFRT690

Visualizations:

Etherification_Reaction start This compound (2 eq.) catalyst FeCl3·6H2O Propylene Carbonate, 100 °C start->catalyst product Bis(3-bromobenzyl) Ether catalyst->product

Caption: Reaction scheme for the symmetrical etherification of this compound.

Cyanation

The conversion of benzyl alcohols to benzyl cyanides is a valuable transformation for the introduction of a nitrile group, which is a precursor to many other functional groups.

Reaction Principle: A direct deoxygenative cyanation of benzyl alcohols can be achieved using a boron Lewis acid catalyst with an isonitrile as a safer cyanide source.[10]

Experimental Protocol: Synthesis of (3-Bromophenyl)acetonitrile

  • Reaction Setup: To an oven-dried vial is added this compound (0.5 mmol), an isonitrile such as tosylmethyl isocyanide (0.6 mmol), and a boron catalyst, for example, B(C₆F₅)₃ (5 mol %).

  • Solvent and Conditions: Anhydrous solvent, for instance, 1,2-dichloroethane (B1671644) (2.5 mL), is added, and the vial is sealed. The mixture is stirred at 80 °C for 24 hours.

  • Work-up: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified directly by flash column chromatography on silica gel to afford the desired nitrile.

Data Presentation:

EntryCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1TosMICB(C₆F₅)₃1,2-Dichloroethane802482
2KCN/PBr₃-Acetonitrile801275
3TMSCNInBr₃DichloromethaneRT688

Visualizations:

Logical_Relationship_Cyanation alcohol This compound activated_alcohol Activated Alcohol (e.g., Lewis Acid Adduct) alcohol->activated_alcohol Activation catalyst Boron Lewis Acid (e.g., B(C6F5)3) catalyst->activated_alcohol product (3-Bromophenyl)acetonitrile activated_alcohol->product Nucleophilic Attack isonitrile Isonitrile (Cyanide Source) isonitrile->product

Caption: Logical relationship for the direct cyanation of this compound.

References

Application Notes and Protocols: The Role of 3-Bromobenzyl Alcohol in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl alcohol is a valuable bifunctional reagent in organic synthesis, possessing both a reactive aryl bromide handle for organometallic cross-coupling and a primary alcohol for further functionalization.[1][2] Its structure allows for the strategic introduction of a 3-(hydroxymethyl)phenyl moiety into a wide range of molecular scaffolds, making it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] This document provides detailed application notes and representative protocols for the use of this compound in several key organometallic reactions.

A critical consideration when using this compound in organometallic chemistry is the presence of the hydroxyl group (-OH). This group can be incompatible with certain reaction conditions, particularly those involving highly basic or nucleophilic reagents like Grignard reagents.[4] In such cases, protection of the alcohol is a necessary prerequisite. For palladium-catalyzed cross-coupling reactions, while the alcohol is often tolerated, its protection can sometimes lead to improved yields and cleaner reactions by preventing potential side reactions or catalyst inhibition.

Key Applications in Organometallic Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions and for the formation of Grignard reagents. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzyl (B1604629) alcohol ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Data Presentation: Representative Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001680-90
33-Pyridinylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene1101075-85

Note: The data presented are representative yields for Suzuki-Miyaura reactions with similar aryl bromides. Actual yields with this compound may vary and are often improved by protecting the alcohol group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Protected this compound

This protocol assumes the use of a silyl-protected this compound (e.g., 3-bromo-1-(((tert-butyldimethylsilyl)oxy)methyl)benzene).

Materials:

  • Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the protected this compound, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

  • Deprotection: The silyl (B83357) ether can be cleaved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF or by treatment with an acid such as HCl in a protic solvent.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_protection Protection Step cluster_coupling Suzuki Coupling cluster_deprotection Deprotection Step A This compound B Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Alcohol B->C D Add Boronic Acid, Pd Catalyst, Base C->D E Reaction & Workup D->E F Coupled Product (Protected) E->F G Deprotection (e.g., TBAF) F->G H Final Biaryl Alcohol G->H

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a valuable method for C(sp²)–C(sp²) bond formation.[6][7]

Data Presentation: Representative Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF1001870-85
2StyrenePdCl₂(PPh₃)₂ (3)K₂CO₃Acetonitrile802465-80
3CyclohexenePd(OAc)₂ (2) / P(o-tol)₃ (4)NaOAcDMA1202060-75

Note: Yields are representative for similar aryl bromides. The alcohol functionality in this compound is generally tolerated, but protection may be beneficial.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound (or protected version) (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve this compound and the ligand in the anhydrous solvent.

  • Add the palladium catalyst, the alkene, and the base.

  • Heat the mixture to the required temperature (typically 80-120 °C) with stirring for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->MigratoryInsertion Migratory Insertion ProductComplex [HPd(II)L₂(Product)]⁺X⁻ MigratoryInsertion->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - HBX)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10]

Data Presentation: Representative Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65680-95
21-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80875-90
3TrimethylsilylacetylenePdCl₂(MeCN)₂ (1.5)CuI (3)PiperidineToluene701085-95

Note: Yields are representative for similar aryl bromides. The alcohol group is generally well-tolerated under the basic conditions of the Sonogashira reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N or Diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C).

  • Monitor the reaction's progress by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne + Alkyne, Base CuAlkyne->ArPdX To Pd Cycle Alkyne H-C≡CR Alkyne->CuAlkyne

Caption: Catalytic cycles of the Sonogashira reaction.

Grignard Reaction

The formation of a Grignard reagent from this compound is challenging due to the acidic proton of the alcohol, which will quench the highly basic Grignard reagent as it forms.[11][12] Therefore, protection of the hydroxyl group is mandatory before attempting to form the Grignard reagent.

Workflow and Protocol for Grignard Reaction

Step 1: Protection of the Hydroxyl Group

A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, which is stable to the basic conditions of Grignard reagent formation.[4]

Protocol for TBDMS Protection:

  • Dissolve this compound (1.0 equiv) and imidazole (B134444) (1.5 equiv) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench with water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to yield 3-bromo-1-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Step 2: Formation of the Grignard Reagent

Materials:

  • Protected this compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

Procedure:

  • Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere.

  • Place the magnesium turnings in a round-bottom flask.

  • Dissolve the protected this compound in anhydrous ether/THF and add a small amount to the magnesium.

  • If the reaction does not start, add a crystal of iodine and gently warm the flask.

  • Once initiated (cloudiness and gentle reflux), add the remaining solution of the protected halide dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(((tert-butyldimethylsilyl)oxy)methyl)phenylmagnesium bromide.

Step 3: Reaction with an Electrophile (e.g., a Ketone)

Procedure:

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of the electrophile (e.g., acetone, 1.0 equiv) in anhydrous ether/THF.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

Step 4: Deprotection

The TBDMS group can be removed as described in the Suzuki-Miyaura section to yield the final tertiary alcohol product.

Logical Flow for Grignard Reaction

Grignard_Flow Start This compound Protect Protect OH group (e.g., TBDMSCl) Start->Protect ProtectedHalide Protected Aryl Bromide Protect->ProtectedHalide GrignardFormation Form Grignard Reagent (Mg, Ether/THF) ProtectedHalide->GrignardFormation GrignardReagent Grignard Reagent GrignardFormation->GrignardReagent Reaction React with Electrophile (e.g., Ketone) GrignardReagent->Reaction Adduct Protected Alcohol Adduct Reaction->Adduct Deprotect Deprotect OH group (e.g., TBAF) Adduct->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Caption: Logical flow for the Grignard reaction using this compound.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex molecules in the pharmaceutical and chemical industries. Its participation in a range of powerful organometallic reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, allows for the efficient construction of diverse molecular architectures. The primary challenge associated with its use, the reactivity of the benzylic alcohol, can be readily overcome through standard protection group strategies, particularly for Grignard reactions. The protocols and data provided herein serve as a comprehensive guide for researchers looking to employ this compound as a strategic component in their synthetic endeavors.

References

Application Notes and Protocols: 3-Bromobenzyl Alcohol as a Starting Material for Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silyl (B83357) ethers using 3-bromobenzyl alcohol as a starting material. Silyl ethers are crucial protecting groups in multi-step organic synthesis, valued for their ease of installation, stability, and selective removal under mild conditions.[1] this compound is a useful substrate for these reactions, leading to intermediates that can be further functionalized.

Introduction

Silyl ethers are formed by the reaction of an alcohol with a silyl halide, most commonly a silyl chloride, in the presence of a base.[1] The choice of silylating agent and reaction conditions allows for the tuning of the stability of the resulting silyl ether. Common silyl ethers include tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers.[1] The steric bulk of the substituents on the silicon atom is a key factor in the stability and selective reactivity of these protecting groups.[1]

This document focuses on the tert-butyldimethylsilylation of this compound, a common and robust protection strategy.

Data Presentation: Silylation of Benzyl (B1604629) Alcohols

The following table summarizes typical reaction conditions and yields for the silylation of benzyl alcohol, which serves as a close proxy for this compound. The Corey protocol, utilizing tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in N,N-dimethylformamide (DMF), is a widely adopted and effective method.[2]

Starting MaterialSilylating Agent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AlcoholTBDMSCl (1.2)Imidazole (2.5)DMF5017100[1]
Benzyl AlcoholTIPSClImidazoleMicrowave--High[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-(((tert-butyldimethylsilyl)oxy)methyl)benzene

This protocol is adapted from the well-established Corey protocol for the silylation of primary alcohols.[2]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF (to a concentration of approximately 0.5 M).

  • Addition of Base: To the stirred solution, add imidazole (2.5 equiv.) and stir until all the solid has dissolved.

  • Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a silyl ether from this compound.

G cluster_prep Reaction Preparation cluster_reaction Silylation Reaction cluster_workup Work-up and Purification Start Start Dissolve this compound in anhydrous DMF Dissolve this compound in anhydrous DMF Start->Dissolve this compound in anhydrous DMF Add Imidazole Add Imidazole Dissolve this compound in anhydrous DMF->Add Imidazole Add TBDMSCl Add TBDMSCl Add Imidazole->Add TBDMSCl Stir at Room Temperature Stir at Room Temperature Add TBDMSCl->Stir at Room Temperature Monitor by TLC/GC-MS Monitor by TLC/GC-MS Stir at Room Temperature->Monitor by TLC/GC-MS Quench with Water and Extract with Et2O Quench with Water and Extract with Et2O Monitor by TLC/GC-MS->Quench with Water and Extract with Et2O Reaction Complete Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Quench with Water and Extract with Et2O->Wash with NaHCO3 and Brine Dry and Concentrate Dry and Concentrate Wash with NaHCO3 and Brine->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography Final Product Final Product Purify by Chromatography->Final Product

General workflow for the synthesis of 3-Bromo-1-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Signaling Pathways

Silyl ethers of this compound are primarily synthetic intermediates and are not typically involved in biological signaling pathways. Their utility lies in their role as protected alcohols, which allows for chemical modifications at other positions of the molecule without interference from the hydroxyl group. Once the desired transformations are complete, the silyl ether can be selectively removed to reveal the alcohol.

Logical Relationships in Silyl Ether Chemistry

The choice of silylating agent and reaction conditions is governed by the desired stability of the silyl ether and the steric hindrance around the alcohol.

G cluster_factors Influencing Factors cluster_outcome Reaction Outcome Steric Hindrance of Alcohol Steric Hindrance of Alcohol Reaction Rate Reaction Rate Steric Hindrance of Alcohol->Reaction Rate Silylating Agent Silylating Agent Silylating Agent->Reaction Rate Silyl Ether Stability Silyl Ether Stability Silylating Agent->Silyl Ether Stability Reaction Conditions Reaction Conditions Reaction Conditions->Reaction Rate Selectivity Selectivity Reaction Conditions->Selectivity

Key factors influencing the outcome of a silylation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromobenzyl alcohol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These values are critical for planning purification procedures.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO[1][2][3]
Molecular Weight 187.03 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 165 °C at 16 mmHg[1][4][5]
228-230 °C at 760 mmHg[2]
Melting Point 18-21 °C[2]
Density ~1.56 g/mL at 25 °C[1][4]
Refractive Index n20/D ~1.584[1][4]
Solubility Slightly soluble in water[1][6]
Soluble in common organic solvents like ethanol (B145695) and acetone[7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used methods for purifying this compound are:

  • Vacuum Distillation: This is the preferred method for large quantities of material that are already relatively pure (e.g., >90%). Since this compound is a high-boiling liquid, distillation must be performed under reduced pressure to prevent thermal decomposition.

  • Silica Gel Column Chromatography: This technique is ideal for purifying smaller quantities of the alcohol or for removing impurities with very similar boiling points. It is highly effective at separating the target compound from both more polar and less polar contaminants.[9]

Q2: How do I choose the best purification method for my sample?

A2: The choice depends on the scale of your experiment and the impurity profile of your crude product. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help guide your decision.

start Start: Crude This compound assess Assess Impurity Profile (TLC, GC, or NMR) start->assess decision Are impurities close-boiling? assess->decision decision2 Is the scale > 5g? decision->decision2 No chromatography Purify by Column Chromatography decision->chromatography Yes decision2->chromatography No distillation Purify by Vacuum Distillation decision2->distillation Yes end Pure Product chromatography->end distillation->end start Problem: Decomposition during Distillation check_vacuum Is the vacuum pressure low enough (<10 mmHg)? start->check_vacuum check_temp Is the heating bath temperature too high? check_vacuum->check_temp Yes improve_vacuum Action: Improve Vacuum - Check for leaks - Use a better pump check_vacuum->improve_vacuum No lower_temp Action: Lower Bath Temp - Set to ~20°C above expected boiling point check_temp->lower_temp Yes solution Solution: Stable Distillation check_temp->solution No improve_vacuum->solution lower_temp->solution

References

Identifying common impurities in 3-Bromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzyl alcohol. The information is designed to help identify and resolve common purity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound typically originate from the synthetic route employed and subsequent storage conditions. These can be broadly categorized as:

  • Starting Materials: Residual unreacted precursors from the synthesis process.

  • Isomeric Impurities: Positional isomers formed during the bromination of the aromatic ring.

  • Over-brominated Species: Products resulting from multiple brominations.

  • Oxidation Products: Impurities formed due to exposure to air or oxidizing conditions.

  • Side-Reaction Products: Byproducts from alternative reaction pathways.

Q2: How can I identify the impurities in my sample of this compound?

A2: The most effective analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is excellent for separating volatile impurities and providing information about their molecular weight and fragmentation patterns, which aids in identification.

  • ¹H NMR spectroscopy can be used to identify impurities by detecting characteristic proton signals that are distinct from the main compound. Quantitative NMR (qNMR) can also be used to determine the concentration of these impurities.

Q3: My this compound appears as a yellow to brown liquid. Is it still usable?

A3: A yellow or brown discoloration often indicates the presence of oxidation products, such as 3-Bromobenzaldehyde. While the product may still be suitable for some applications, the presence of these impurities could interfere with sensitive downstream reactions. It is highly recommended to assess the purity by GC-MS or NMR before use. If necessary, the material can be purified.

Q4: How can I purify my this compound sample?

A4: Column chromatography is a highly effective method for purifying this compound. A silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the desired product from both more polar and less polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Presence of impurities such as starting materials, isomers, or degradation products.1. Compare the mass spectra of the unknown peaks with a library of known compounds. 2. Analyze the sample using ¹H NMR to help identify the structure of the impurities. 3. Refer to the "Common Impurities Data" table below to identify potential candidates based on their likely retention times and mass fragments.
Broad or tailing peaks in GC analysis The hydroxyl group of the alcohol interacting with the GC column.Derivatize the alcohol to a less polar silyl (B83357) ether before GC analysis to improve peak shape.
Additional aromatic signals in ¹H NMR spectrum Presence of isomeric impurities (2-Bromobenzyl alcohol, 4-Bromobenzyl alcohol) or starting materials like 3-Bromobenzaldehyde.1. Compare the chemical shifts and coupling patterns of the unknown signals with reference spectra of the suspected impurities. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation.
Appearance of an aldehyde peak (~9-10 ppm) in ¹H NMR Oxidation of this compound to 3-Bromobenzaldehyde.1. Minimize exposure of the sample to air and light. 2. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the sample using column chromatography if the aldehyde content is significant.
Product is an oil instead of a crystalline solid Presence of impurities that depress the melting point.Purify the material using column chromatography to remove impurities, which should allow the pure this compound to crystallize.

Common Impurities Data

The following table summarizes the common impurities in this compound, their likely origin, and typical analytical signatures. The percentages provided are representative and can vary depending on the synthesis and purification methods.

Impurity Structure Origin Typical Amount (%) Key Analytical Signature (¹H NMR in CDCl₃)
3-BromobenzaldehydeBrC₆H₄CHOIncomplete reduction of the starting material or oxidation of the product.< 1.0Aldehyde proton at ~9.9 ppm.
Benzyl AlcoholC₆H₅CH₂OHIncomplete bromination of the starting material.< 0.5Aromatic protons at ~7.3 ppm without bromine splitting patterns.
2-Bromobenzyl alcoholBrC₆H₄CH₂OHIsomeric byproduct of bromination.< 0.5Distinct aromatic proton shifts and coupling patterns.
4-Bromobenzyl alcoholBrC₆H₄CH₂OHIsomeric byproduct of bromination.< 0.5Aromatic protons appear as two doublets (~7.2 and 7.5 ppm).
Dibromobenzyl alcoholsBr₂C₆H₃CH₂OHOver-bromination during synthesis.< 0.2More complex aromatic proton signals.
3-Bromobenzoic acidBrC₆H₄COOHOxidation of 3-Bromobenzaldehyde or the alcohol.< 0.2Broad carboxylic acid proton signal (>10 ppm).

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

Reagents:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-350 amu

  • Data Analysis:

    • Identify the peak for this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by calculating the relative peak area percentages.

Protocol 2: ¹H NMR Analysis of this compound Purity

Objective: To identify and quantify impurities in a this compound sample.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Calibrate the spectrum to the TMS peak at 0 ppm.

    • Identify the characteristic peaks for this compound (aromatic protons between 7.1-7.5 ppm and the benzylic CH₂ at ~4.6 ppm).

    • Look for impurity signals in other regions of the spectrum (e.g., aldehyde proton for 3-Bromobenzaldehyde around 9.9 ppm).

    • Integrate the peaks corresponding to the main compound and the impurities.

    • Calculate the mole percentage of each impurity relative to the main compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Identification cluster_reporting Final Report Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve GCMS GC-MS Analysis Dissolve->GCMS For GC-MS NMR ¹H NMR Analysis Dissolve->NMR For NMR Identify Identify Impurity Peaks GCMS->Identify NMR->Identify Quantify Quantify Impurities Identify->Quantify Purity Purity Assessment Quantify->Purity

Caption: Workflow for impurity identification in this compound.

troubleshooting_logic start Start: Purity Issue Suspected analytical_method Choose Analytical Method start->analytical_method gcms GC-MS analytical_method->gcms Volatile Impurities nmr ¹H NMR analytical_method->nmr Structural Information identify_impurities Identify Impurities (Compare to knowns) gcms->identify_impurities nmr->identify_impurities purify Purify Sample (e.g., Column Chromatography) identify_impurities->purify reanalyze Re-analyze for Purity purify->reanalyze

Technical Support Center: Suzuki Coupling with 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling of 3-bromobenzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors I should investigate?

A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents. Given the presence of the benzyl (B1604629) alcohol moiety, special attention should be paid to potential interactions with the catalyst and base.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For an electron-neutral aryl bromide like this compound, a standard catalyst system might be sufficient, but challenging couplings may require more specialized, bulky, and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition and reductive elimination steps.[1][2] Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, has not degraded.[3]

  • Base Selection: The base is crucial for activating the boronic acid.[4] However, a base that is too strong could potentially deprotonate the benzyl alcohol, leading to side reactions or catalyst inhibition. Common bases like K₂CO₃ or K₃PO₄ are often a good starting point.[1][4] The solubility of the base in the chosen solvent system is also a key factor for its effectiveness.[1]

  • Solvent and Temperature: The reaction requires an appropriate solvent (e.g., dioxane, THF, toluene (B28343), often with water) and temperature (typically 80-110 °C) to proceed efficiently.[2][3] Ensure the solvent is properly degassed to prevent oxidative degradation of the catalyst, which can lead to side reactions like homocoupling.[5]

  • Reagent Quality: The purity of this compound, the boronic acid or ester, and the solvent is paramount. Impurities, especially those containing sulfur, can poison the palladium catalyst.[6][7] Boronic acids are also susceptible to degradation, particularly protodeboronation.[8]

Q2: I am observing a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules (homocoupling). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and certain palladium (II) species.[3][5]

  • Thorough Degassing: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen from your reaction mixture.[5] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent and reaction mixture with an inert gas like argon or nitrogen for an extended period.[9][10]

  • Palladium Pre-catalyst: The choice of palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) to Pd(0) can be beneficial. Inefficient reduction can leave Pd(II) species that promote homocoupling.[3]

  • Reaction Conditions: While not the primary cause, adjusting other reaction parameters may indirectly help. For instance, using a more active catalyst system that promotes the desired cross-coupling pathway can outcompete the homocoupling side reaction.

Q3: My main impurity is toluene (or benzene (B151609) if my boronic acid is phenylboronic acid), suggesting protodeboronation of my boronic acid. What are the causes and how can I prevent this?

A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[8] This is a common decomposition pathway, especially for electron-rich or heteroaryl boronic acids, and can be influenced by the reaction conditions.[8][11]

  • Choice of Base and Water Content: This side reaction can be exacerbated by strong bases and the presence of water.[1] If you suspect protodeboronation, consider using a milder base such as K₃PO₄ or KF.[1] While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can be an effective strategy.[1]

  • Boronic Esters: Using boronic esters, such as pinacol (B44631) esters, can significantly enhance stability and reduce the rate of protodeboronation compared to the corresponding boronic acids.[3][11]

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system to maintain a reasonable reaction rate.

Q4: I have isolated a byproduct that appears to be benzyl alcohol, indicating dehalogenation of my starting material. What causes this and how can it be avoided?

A4: Dehalogenation is the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur after the oxidative addition step. The resulting aryl-palladium intermediate may react with a hydride source in the reaction mixture, followed by reductive elimination to give the dehalogenated product.[3]

  • Hydride Source: The hydride can originate from various sources, including amine bases or alcoholic solvents.[3] Given that the substrate itself is an alcohol, it could potentially act as a hydride donor under certain conditions.

  • Base and Solvent Choice: Using non-coordinating inorganic bases like carbonates or phosphates is generally preferred over amine bases if dehalogenation is an issue. Ensure your solvent is of high purity and not a significant source of hydrides.

  • Optimize Reaction Conditions: Fine-tuning the reaction conditions, such as using a different ligand or lowering the reaction temperature, can sometimes alter the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway.

Q5: Could the benzyl alcohol functional group on my this compound substrate be interfering with the reaction?

A5: Yes, the free hydroxyl group of the benzyl alcohol can potentially interfere with the Suzuki coupling.

  • Catalyst Inhibition: The oxygen of the alcohol is a Lewis base and could coordinate to the palladium center, potentially inhibiting catalytic activity. While this is less common than with stronger coordinating groups like thiols, it can be a factor, especially with certain catalyst systems.

  • Reaction with Base: As mentioned, a strong base could deprotonate the alcohol to form an alkoxide. This could alter the electronic properties of the aryl bromide or lead to side reactions. Using a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is advisable.[1][4]

  • Oxidation of the Alcohol: Although less common under standard anaerobic Suzuki conditions, the benzyl alcohol could be susceptible to oxidation to the corresponding aldehyde, especially if the reaction is not kept strictly oxygen-free. This would introduce impurities and consume starting material.

If you suspect the alcohol functionality is problematic, a potential strategy is to protect the alcohol as an ether (e.g., a silyl (B83357) ether or methoxymethyl (MOM) ether) before the coupling reaction, followed by deprotection.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting conditions and optimization strategies for Suzuki couplings of aryl bromides. These should be adapted and optimized for this compound.

ParameterTypical Starting ConditionOptimization Strategy if Reaction FailsRationale
Palladium Source Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand (1-5 mol%)Use a pre-formed palladacycle (e.g., SPhos Pd G4) or a more active Pd(0) source (e.g., Pd₂(dba)₃).[3][12]Electron-rich, bulky ligands on pre-catalysts can accelerate the slow oxidative addition step and improve catalyst stability.[2]
Ligand PPh₃ (2-10 mol%)Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][13]These ligands promote oxidative addition and reductive elimination, which are often the rate-limiting steps.[3]
Base K₂CO₃ or Na₂CO₃ (2.0 equiv)Switch to K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[1][4]These bases are often more effective, especially in anhydrous conditions or with challenging substrates. Cs₂CO₃ has better solubility in organic solvents.[4]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1)Try an anhydrous system (e.g., Toluene or Dioxane with K₃PO₄) or switch to other solvents like 2-MeTHF or DMF.[9][14]Anhydrous conditions can prevent protodeboronation. Different solvents can affect reagent solubility and reaction rates.
Temperature 80-100 °CIncrease temperature to 110 °C or higher (if solvent allows).Higher temperatures can overcome activation energy barriers, but may also increase side reactions.
Boron Reagent Boronic Acid (1.2-1.5 equiv)Use the corresponding pinacol boronic ester (1.2-1.5 equiv).[3][11]Boronic esters are more stable and less prone to protodeboronation.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a representative starting protocol and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., anhydrous powdered K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X (this compound) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity (SM, Boronic Acid, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (LCMS/NMR) start->analyze_crude sm_present Starting Material Mostly Unreacted analyze_crude->sm_present side_products Side Products Observed analyze_crude->side_products optimize_catalyst Optimize Catalyst/Ligand sm_present->optimize_catalyst optimize_base Optimize Base/Solvent sm_present->optimize_base homocoupling Homocoupling? side_products->homocoupling dehalogenation Dehalogenation? side_products->dehalogenation protodeboronation Protodeboronation? side_products->protodeboronation degas Improve Degassing homocoupling->degas Yes change_base Change Base/Solvent dehalogenation->change_base Yes use_bpin Use Boronic Ester (anhydrous conditions) protodeboronation->use_bpin Yes

Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.

Side_Reactions ArylBr This compound (Ar-CH₂OH) Product Desired Product (Ar-CH₂OH-R) ArylBr->Product Pd(0), Base Dehalogenation Dehalogenation (Ar-CH₂OH-H) ArylBr->Dehalogenation Hydride Source Oxidation Oxidation (Ar-CHO) ArylBr->Oxidation [O] Boronic Boronic Acid (R-B(OH)₂) Boronic->Product Pd(0), Base Homocoupling Homocoupling (R-R) Boronic->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (R-H) Boronic->Protodeboronation H₂O, Base

Caption: Potential side reactions in the Suzuki coupling of this compound.

References

Technical Support Center: Optimizing 3-Bromobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Bromobenzyl alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound? A1: The most frequently cited and highly efficient method for preparing this compound is the reduction of 3-Bromobenzaldehyde (B42254). This reaction typically employs a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as ethanol (B145695).[1] This method is favored for its scalability, high conversion rates, and the relative ease of product purification, with yields reported as high as 99.8%.[1]

Q2: What are the critical parameters to control during the sodium borohydride reduction of 3-Bromobenzaldehyde? A2: To maximize yield and purity, focus on the following parameters:

  • Reagent Quality: Use fresh, high-purity 3-Bromobenzaldehyde and sodium borohydride. NaBH₄ can degrade upon exposure to moisture, leading to reduced activity.

  • Stoichiometry: While the stoichiometric requirement is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, a slight excess is often used in practice to ensure complete conversion. The cited high-yield synthesis uses approximately 0.3 equivalents.[1]

  • Temperature: The reaction is typically initiated at room temperature (25 °C).[1] Maintaining control is crucial as the reaction can be exothermic.

  • Reaction Time: A reaction time of approximately one hour at room temperature is generally sufficient for the reaction to reach completion.[1]

Q3: Are there alternative synthesis routes for this compound? A3: Yes, other synthetic routes exist, although they may present more challenges. These include the nucleophilic substitution of 3-bromobenzyl halides followed by hydrolysis and the bromination of benzyl (B1604629) alcohol derivatives.[2] The hydrolysis of primary alkyl halides can be slow, and bromination reactions may suffer from issues with regioselectivity, potentially yielding other isomers.[2][3]

Q4: My reaction mixture turns black during a Grignard-based synthesis. What does this indicate? A4: A black or cloudy appearance during a Grignard reaction often suggests decomposition or the formation of side products. A major side reaction, especially with primary or benzylic halides, is Wurtz-like homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[4] This consumes both the reagent and starting material, significantly lowering the yield of the desired alcohol.

Troubleshooting Guides

Issue 1: Low Product Yield in the Reduction of 3-Bromobenzaldehyde

Probable Cause Recommended Solution
Degraded Reducing Agent Sodium borohydride is sensitive to moisture. Use a freshly opened container or a properly stored batch. Consider purchasing from a reliable supplier.
Incomplete Reaction Verify the stoichiometry of NaBH₄. A slight excess (e.g., 0.3 to 0.5 equivalents) can drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.
Product Loss During Workup During the aqueous workup, ensure efficient extraction by using an appropriate organic solvent like ethyl acetate (B1210297).[1] Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer. When washing the combined organic layers with brine, avoid vigorous shaking that can lead to emulsion formation.
Insufficient Quenching After the reaction is complete, it must be carefully quenched, typically with water, to destroy any remaining NaBH₄ before solvent removal and extraction.[1]

Issue 2: Presence of Impurities in the Final Product

Probable Cause Recommended Solution
Unreacted Starting Material If 3-Bromobenzaldehyde is detected in the final product, the reaction was incomplete. Refer to the "Incomplete Reaction" solutions in the table above. Purification via column chromatography can separate the alcohol from the more nonpolar aldehyde.
Side-Product Formation Impurities in the starting 3-Bromobenzaldehyde can lead to corresponding impurity alcohols. Always use starting material of the highest possible purity. Analyze the starting material by GC-MS or NMR before the reaction.
Solvent Contamination Ensure all solvents used for the reaction and workup (e.g., ethanol, ethyl acetate) are of high purity. Residual solvent in the final product can be removed by drying under high vacuum.[1]

Data Presentation: Synthesis of this compound

Starting MaterialReagents/ConditionsSolventReaction TimeTemperatureReported YieldReference
3-BromobenzaldehydeSodium borohydride (NaBH₄)Ethanol1 hour25 °C99.8%[1]
3-Bromo-4-fluoro-benzoic acid derivativeSodium borohydride (NaBH₄) with a catalystDiethyl Ether / Water3 hours20 °C93.4%[5]

Experimental Protocols

High-Yield Synthesis of this compound via Reduction [1]

This protocol is adapted from a reported synthesis achieving a 99.8% yield.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in ethanol (650 mL) at 25 °C.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (7.1 g, 186.1 mmol) in a single portion.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction's completion by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding water (200 mL).

  • Solvent Removal: Remove the ethanol from the mixture via distillation under reduced pressure.

  • Extraction: Dissolve the remaining residue in ethyl acetate (500 mL) and filter if necessary. Transfer the filtrate to a separatory funnel and wash sequentially with water (150 mL) and then brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. After filtering off the drying agent, concentrate the filtrate under reduced pressure to remove the ethyl acetate.

  • Final Product: The resulting residue is this compound (yields up to 115.8 g, 99.8%).

Visualizations

G cluster_start Starting Materials cluster_process Process cluster_end Product A 3-Bromobenzaldehyde C Reduction Reaction (1 hr, 25°C) A->C B Sodium Borohydride in Ethanol B->C D Aqueous Workup (Quench, Extract, Wash) C->D Reaction Quench E This compound D->E Purification G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Yield or Impure Product ReagentCheck Check Purity/Activity of Aldehyde & NaBH₄ Start->ReagentCheck Possible Cause CondCheck Verify Temp, Time, & Stoichiometry Start->CondCheck Possible Cause WorkupCheck Review Extraction & Washing Steps Start->WorkupCheck Possible Cause ReagentSol Use Fresh, High-Purity Reagents ReagentCheck->ReagentSol Solution CondSol Optimize Parameters: Slight NaBH₄ Excess, Monitor with TLC CondCheck->CondSol Solution WorkupSol Use Multiple Extractions, Dry Organic Layer Thoroughly WorkupCheck->WorkupSol Solution G cluster_pathways Potential Reaction Pathways SM 3-Bromobenzyl Bromide (Starting Material) Grignard 3-Bromobenzylmagnesium Bromide (Grignard Reagent) SM->Grignard Wurtz 1,2-bis(3-bromophenyl)ethane (Wurtz Side-Product) SM->Wurtz GR Mg Turnings (Grignard Formation) GR->Grignard Grignard->Wurtz Reacts with Starting Material Desired Reaction with Electrophile (e.g., Aldehyde) Grignard->Desired Desired Reaction Path

References

Technical Support Center: Synthesis of 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromobenzyl alcohol. Our focus is on addressing common issues related to side product formation during the reduction of 3-bromobenzaldehyde (B42254) using sodium borohydride (B1222165) (NaBH₄).

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Q1: My reaction is complete, but besides the desired this compound, I have a significant amount of an impurity that lacks the bromine atom. What is this side product and how can I avoid it?

A: The side product is likely benzyl (B1604629) alcohol, resulting from a dehalogenation reaction where the bromine atom is replaced by a hydrogen atom. This is a known side reaction in the reduction of aryl halides with sodium borohydride.

Potential Causes and Solutions:

CauseSolution
Use of Aprotic Solvents: Aprotic solvents can favor the dehalogenation of 4-bromobenzaldehyde (B125591) during reduction reactions.Switch to a protic solvent like ethanol (B145695) or methanol. Protic solvents act as proton donors and favor the desired reduction of the carbonyl group over the cleavage of the carbon-bromine bond.[1]
Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for the dehalogenation side reaction.Maintain a lower reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize this side product.
Excess Sodium Borohydride: A large excess of NaBH₄ can sometimes lead to increased dehalogenation.Use a controlled molar excess of NaBH₄ (typically 1.1 to 1.5 equivalents).

Q2: I am using an alcohol solvent (e.g., ethanol) and I see an additional peak in my GC-MS analysis that is not the starting material or the desired product. What could it be?

A: When using an alcohol as a solvent, there is a possibility of forming a benzyl ether side product, such as 3-bromobenzyl ethyl ether if ethanol is the solvent. This occurs through an acid-catalyzed etherification reaction between the newly formed this compound and the solvent.

Potential Causes and Solutions:

CauseSolution
Acidic Conditions: The presence of acidic impurities in the starting materials or formed during the work-up can catalyze the etherification reaction.Ensure all reagents and glassware are dry and free of acidic residues. During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to acidic conditions.
Prolonged Reaction Time at Elevated Temperatures: Longer reaction times, especially with heating, can promote the formation of the ether byproduct.Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed. Avoid unnecessary heating.

Q3: The yield of my this compound is low, and I have a significant amount of unreacted 3-bromobenzaldehyde. What could be the issue?

A: Low conversion can be due to several factors related to the reagents and reaction conditions.

Potential Causes and Solutions:

CauseSolution
Decomposition of Sodium Borohydride: NaBH₄ can decompose in the presence of acidic impurities or over time in protic solvents.Use freshly opened or properly stored NaBH₄. If using a protic solvent, consider adding the NaBH₄ portion-wise to the reaction mixture.
Insufficient Amount of Reducing Agent: An inadequate amount of NaBH₄ will result in incomplete reduction.Use a slight molar excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde.
Low Reaction Temperature: While low temperatures are good for minimizing side reactions, a temperature that is too low may significantly slow down or stall the reaction.If the reaction is sluggish at 0°C, allow it to warm to room temperature and monitor its progress.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A: The most prevalent and convenient laboratory-scale method is the reduction of 3-bromobenzaldehyde with sodium borohydride (NaBH₄).[2] This method is generally high-yielding and chemoselective for the aldehyde group.

Q2: What are the main potential side products in the NaBH₄ reduction of 3-bromobenzaldehyde?

A: The primary potential side products are:

  • Benzyl alcohol: Formed via dehalogenation.

  • 3-Bromobenzyl alkyl ether: Formed when an alcohol is used as the solvent (e.g., 3-bromobenzyl ethyl ether in ethanol).

  • Unreacted 3-bromobenzaldehyde: Due to incomplete reaction.

  • Borate (B1201080) esters: These are intermediates formed during the reduction and are typically hydrolyzed during the work-up.

Q3: How can I purify the crude this compound?

A: The most common purification method is column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically effective in separating the desired product from the unreacted aldehyde and other non-polar side products.

Data Presentation

The choice of solvent can significantly impact the product distribution. The following table summarizes the expected qualitative outcomes based on solvent type.

Table 1: Influence of Solvent on Side Product Formation

Solvent TypePrimary Side ProductNotes
Protic (e.g., Ethanol, Methanol)3-Bromobenzyl alkyl etherThe formation of ether is generally a minor side product but can be exacerbated by acidic conditions and prolonged reaction times.
Aprotic (e.g., THF, Diethyl Ether)Benzyl alcohol (from dehalogenation)The absence of a proton source can favor the reductive cleavage of the carbon-bromine bond.

Experimental Protocols

Key Experiment: Reduction of 3-Bromobenzaldehyde with Sodium Borohydride

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-bromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Tetrahydrofuran - THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzaldehyde (1.0 eq) in ethanol (or THF) (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.

  • Work-up:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of water).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathways and Logical Relationships

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Bromobenzaldehyde 3-Bromobenzaldehyde This compound This compound 3-Bromobenzaldehyde->this compound NaBH4, Protic Solvent Benzyl alcohol Benzyl alcohol 3-Bromobenzaldehyde->Benzyl alcohol Dehalogenation (Aprotic Solvent) Unreacted Aldehyde Unreacted Aldehyde 3-Bromobenzaldehyde->Unreacted Aldehyde Incomplete Reaction 3-Bromobenzyl ethyl ether 3-Bromobenzyl ethyl ether This compound->3-Bromobenzyl ethyl ether Etherification (Ethanol, H+)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete, Impurity Detected Impurity_Type Identify Impurity (e.g., GC-MS) Start->Impurity_Type Dehalogenation Dehalogenation Product (Benzyl alcohol) Impurity_Type->Dehalogenation No Bromine Ether Ether Product (e.g., 3-Bromobenzyl ethyl ether) Impurity_Type->Ether Higher MW, Ether Fragment Unreacted Unreacted Aldehyde Impurity_Type->Unreacted Matches Starting Material Solution_Dehalogenation Switch to Protic Solvent Lower Temperature Dehalogenation->Solution_Dehalogenation Solution_Ether Ensure Neutral Conditions Minimize Reaction Time Ether->Solution_Ether Solution_Unreacted Check NaBH4 Activity Use Slight Excess Unreacted->Solution_Unreacted

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Optimizing Cross-Coupling of 3-Bromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the cross-coupling of 3-Bromobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A typical starting point for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira, is between 0.5 mol % and 2.5 mol % of the palladium catalyst relative to the limiting reagent.[1] For many applications, loadings in the 0.1 to 1 mol % range are common, though optimization is crucial for maximizing efficiency and minimizing costs, especially in large-scale synthesis.[2]

Q2: How does catalyst loading impact the reaction yield and rate?

Generally, increasing the catalyst loading can lead to a higher reaction rate and improved yield, particularly if catalyst deactivation is a competing process. However, beyond an optimal point, higher catalyst loadings may not significantly improve the yield and can lead to increased side reactions, such as the formation of homocoupling products.[3] It is essential to find the minimum amount of catalyst that achieves complete conversion in a reasonable time.[4]

Q3: Can the hydroxyl group of this compound interfere with the cross-coupling reaction?

Yes, the hydroxyl group can potentially interfere. While many modern cross-coupling protocols are tolerant of functional groups, the alcohol moiety can coordinate with the metal center of the catalyst.[5][6] In some cases, particularly under basic conditions, the alcohol can be deprotonated, which may affect its solubility or interaction with the catalyst. For sensitive reactions, protection of the alcohol group as an ether or ester may be considered, though it is often unnecessary with robust catalyst systems.

Q4: What are the signs of catalyst deactivation, and how can it be mitigated?

Signs of catalyst deactivation include a stalled reaction (no further consumption of starting material) and the formation of palladium black (insoluble palladium(0) precipitate).[7] Deactivation can be caused by exposure to oxygen, high temperatures, or impurities in the reagents or solvents.[7] Mitigation strategies include:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[7]

  • Use of Robust Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent aggregation.[8]

  • Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.[7]

  • High Purity Reagents: Use high-purity, anhydrous solvents and reagents to avoid catalyst poisoning.

Q5: When is it appropriate to use copper as a co-catalyst, particularly in Sonogashira couplings?

The traditional Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper acetylide intermediate, often accelerating the reaction.[9] However, a primary drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), which forms undesired side products and complicates purification.[8] Copper-free Sonogashira protocols are often preferred, especially in pharmaceutical applications, to avoid these issues and simplify product isolation.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are observing low or no yield, a systematic approach is necessary to identify the root cause. The following workflow provides a logical sequence for troubleshooting.

G start Low / No Yield Observed catalyst 1. Check Catalyst Activity start->catalyst catalyst_q Is the catalyst old or potentially deactivated? catalyst->catalyst_q conditions 2. Evaluate Reaction Conditions conditions_q Are conditions (temp, base, solvent, time) optimal? conditions->conditions_q reagents 3. Verify Reagent Quality reagents_q Are starting materials and solvents pure/anhydrous? reagents->reagents_q solution Reaction Optimized catalyst_q->conditions No action_catalyst Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. - Consider a more stable precatalyst. catalyst_q->action_catalyst Yes conditions_q->reagents Yes action_conditions Action: - Increase temperature cautiously. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Toluene, Dioxane, THF/H₂O). conditions_q->action_conditions No reagents_q->solution Yes action_reagents Action: - Check purity of this compound and coupling partner. - Use fresh, anhydrous solvents. reagents_q->action_reagents No action_catalyst->conditions action_conditions->reagents action_reagents->solution

A logical workflow for troubleshooting low yields.
Problem 2: Significant Formation of Side Products

Side Product Common Causes Recommended Actions
Homocoupling of Boronic Acid/Ester (Suzuki) Presence of oxygen in the reaction mixture.Improve the degassing procedure (e.g., more extended sparging with inert gas, freeze-pump-thaw cycles).[7]
Homocoupling of Alkyne (Sonogashira) Often promoted by the copper co-catalyst.Switch to a copper-free Sonogashira protocol. Ensure the amine base is pure and free of oxidizing impurities.[8]
Dehalogenation of this compound Can occur under harsh conditions (high temperature, strongly coordinating solvents) or with certain bases.[10]Lower the reaction temperature. Screen alternative, less coordinating solvents or milder bases.[10]
Reduction of Benzyl Alcohol Presence of a hydrogen source and a catalytically active species for reduction.Ensure reagents and solvents are pure. This is less common but can occur if the catalyst system promotes a competing reduction pathway.

Quantitative Data on Catalyst Loading

Optimizing catalyst loading is a balance between reaction efficiency and cost. The following tables provide example data on how loading can affect the outcome of a Suzuki coupling.

Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield

Reaction: this compound + Phenylboronic Acid Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O (4:1), 80 °C, 4h

EntryPd(OAc)₂ (mol %)SPhos (mol %)Yield (%)
10.51.075
21.02.092
32.04.094
43.06.095

Note: This data is illustrative. Actual results will vary based on specific substrates and precise reaction conditions.

Experimental Protocols

General Catalyst Loading Optimization Workflow

The following diagram outlines a general workflow for optimizing catalyst loading for a cross-coupling reaction.

A general workflow for optimizing catalyst loading.
Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11]

  • Assembly: To a dry round-bottom flask or reaction vial, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol %). Add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of a Toluene/Water 4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene (B11656) or an acrylate).[12][13]

  • Assembly: To a pressure-rated vial, add this compound (1.0 mmol, 1 equiv), the alkene (1.5 mmol, 1.5 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and a phase-transfer catalyst if needed (e.g., TBAB, 0.1 mmol, 10 mol %).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %) and, if used, a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol %).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon).

  • Solvent Addition: Add a degassed polar aprotic solvent (e.g., 4 mL of DMF or DMAc).

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne.[8][14]

  • Assembly: To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv).

  • Catalyst/Base Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol %), a ligand if necessary, and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times.

  • Solvent/Reagent Addition: Add degassed solvent (e.g., 5 mL of Dioxane or THF). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, filter through a pad of celite to remove inorganic salts and catalyst residues, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

References

3-Bromobenzyl alcohol reaction workup and extraction procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromobenzyl alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating the reaction workup and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis method is the reduction of 3-bromobenzaldehyde (B42254).[1][2] This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) or ethanol.[1][2] Another documented method involves the use of pinacolborane and sodium hydride in tetrahydrofuran.[1]

Q2: How do I properly quench the reduction reaction?

After the reduction is complete (monitored by Thin Layer Chromatography - TLC), the reaction needs to be "quenched" to neutralize any remaining reducing agent. This is a critical step to ensure safety and proper product isolation.

  • For Sodium Borohydride Reductions: Slowly add 0.1N or 1N sodium hydroxide (B78521) (NaOH) solution or water to the reaction mixture, often at a cooled temperature (e.g., 0°C), to decompose the excess NaBH₄.[1]

  • For Pinacolborane Reductions: A few drops of water can be used to quench the reaction.[1]

Q3: Which solvent should I use for the extraction of this compound?

Ethyl acetate (B1210297) and diethyl ether are commonly used and effective solvents for extracting this compound from the aqueous reaction mixture.[1][2] The choice of solvent can depend on the scale of the reaction and the subsequent purification steps.

Q4: What is the purpose of washing the organic layer with brine?

Washing the combined organic layers with brine (a saturated aqueous solution of NaCl) serves two primary purposes:

  • It helps to remove any remaining water from the organic layer, aiding the subsequent drying step.

  • It can help to break up emulsions that may have formed between the organic and aqueous layers.[2]

Q5: How can I be sure my product is pure?

Purity can be assessed through various analytical techniques. A common initial check is TLC. For more definitive purity assessment, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used. The expected purity for commercially available this compound is often 98% or higher.[3]

Troubleshooting Guide

Problem 1: An emulsion has formed during extraction, and the layers will not separate.

Emulsions are a common issue in liquid-liquid extractions, especially when the reaction mixture contains salts or other impurities that act as surfactants.[4]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[4]

  • Addition of Brine: Adding a saturated NaCl solution (brine) can increase the ionic strength of the aqueous phase, often helping to break the emulsion.[2]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or Celite.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[4]

Problem 2: The final product is a yellow oil, but it is expected to be a colorless liquid or white solid.

This compound is typically described as a colorless to light yellow liquid or a white to off-white crystalline solid.[6][7] A significant yellow or brown color may indicate the presence of impurities.

Solutions:

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to remove colored impurities.[1]

  • Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon followed by filtration can sometimes remove colored impurities.

Problem 3: The yield of this compound is significantly lower than expected.

Low yields can result from several factors, from an incomplete reaction to losses during the workup.

Solutions:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using TLC before starting the workup.

  • Thorough Extraction: Perform the extraction multiple times (e.g., 3 x volume of the aqueous layer) with the organic solvent to ensure all the product is transferred from the aqueous phase.[8][9]

  • pH Adjustment: Ensure the pH of the aqueous layer is appropriate during extraction. While not always necessary for this specific alcohol, in some cases, adjusting the pH can impact the solubility of the product and byproducts.

  • Check Reagent Quality: Ensure the starting materials and reagents are of good quality and purity.

Experimental Protocols

Protocol 1: Reduction of 3-Bromobenzaldehyde with Sodium Borohydride

This protocol is based on a common synthetic route.[1][2]

  • Reaction Setup: Dissolve 3-bromobenzaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (3 mmol) to the cooled solution in portions.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress using TLC.

  • Quenching: Once the reaction is complete, slowly add 0.1N NaOH (10 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Reagent Quantities for Sodium Borohydride Reduction
ReagentMolar EquivalentExample Quantity (for 1 mmol scale)
3-Bromobenzaldehyde1.0185 mg
Sodium Borohydride3.0113 mg
MethanolSolvent10 mL
0.1N NaOHQuenching Agent10 mL
Ethyl AcetateExtraction Solvent3 x 15 mL
BrineWashing Solution1 x 20 mL
Table 2: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₇BrO[7]
Molecular Weight187.03 g/mol [7]
AppearanceColorless to light yellow liquid or white to off-white solid[6][7]
Boiling Point165 °C @ 16 mmHg[2]
Density~1.56 g/mL at 25 °C[2]

Visualizations

Reaction_Workup_Workflow Figure 1: General Workflow for Reaction Workup and Extraction A 1. Reaction Quenching (e.g., add H₂O or dilute NaOH) B 2. Solvent Addition & Extraction (e.g., Ethyl Acetate) A->B C 3. Phase Separation (Aqueous vs. Organic) B->C D 4. Combine Organic Layers C->D Collect Organic Phase E 5. Wash Organic Layer (e.g., with Brine) D->E F 6. Dry Organic Layer (e.g., over Na₂SO₄) E->F G 7. Filtration F->G H 8. Solvent Evaporation (Rotary Evaporator) G->H I Crude this compound H->I

Caption: General Workflow for Reaction Workup and Extraction.

Troubleshooting_Emulsion Figure 2: Troubleshooting Emulsion Formation Start Emulsion Formed During Extraction Option1 Add Brine to Sep. Funnel Start->Option1 Try First Option2 Let Stand Without Agitation Start->Option2 Option3 Centrifuge the Mixture Start->Option3 If volume is small Option4 Filter through Glass Wool/Celite Start->Option4 Result Phases Separated Option1->Result Option2->Result Option3->Result Option4->Result

Caption: Troubleshooting Emulsion Formation.

References

Stability of 3-Bromobenzyl alcohol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-bromobenzyl alcohol under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under ambient conditions?

A1: this compound is a relatively stable compound under normal storage conditions, which include cool, dry, and well-ventilated areas away from strong oxidizing agents. However, it is susceptible to degradation under stressed conditions such as high temperature, and in the presence of strong acids and bases.

Q2: What are the expected degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is self-etherification. In this reaction, two molecules of this compound condense to form 3,3'-dibromodibenzyl ether and water. If the acidic medium contains nucleophilic anions, such as chloride ions from hydrochloric acid, the formation of the corresponding benzyl (B1604629) halide (3-bromobenzyl chloride) can also occur.

Q3: What are the likely degradation pathways for this compound under basic conditions?

A3: this compound is generally more stable under basic conditions compared to acidic conditions. Direct degradation of the alcohol is not a primary concern. However, if the experimental conditions promote oxidation of the alcohol to its corresponding aldehyde (3-bromobenzaldehyde), the aldehyde can undergo a Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the primary alcohol (this compound) and one molecule of the corresponding carboxylic acid (3-bromobenzoic acid).

Q4: Are there any specific catalysts that can promote the degradation of this compound?

A4: Yes, acid catalysts such as sulfuric acid, hydrochloric acid, and solid acid catalysts can promote the etherification of benzyl alcohols. In the presence of oxidizing agents, various metal catalysts can facilitate the oxidation of benzyl alcohol to benzaldehyde (B42025) and benzoic acid, which can then be subject to further reactions under basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Issue Possible Cause Troubleshooting Steps
No degradation observed under acidic conditions. 1. Acid concentration is too low. 2. Temperature is too low. 3. Reaction time is too short.1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). 2. Increase the temperature (e.g., to 50-60 °C). 3. Extend the reaction time.
Multiple unexpected peaks in the chromatogram after acid treatment. 1. Formation of multiple byproducts. 2. Interaction with co-solvents or impurities.1. Characterize the major peaks using LC-MS or other suitable analytical techniques to identify potential ether and halide products. 2. Run a blank experiment with the solvent and acid to rule out solvent degradation.
Low or no degradation under basic conditions. 1. This compound is relatively stable in the absence of an oxidizing agent. 2. Base concentration is insufficient to promote the Cannizzaro reaction of any formed aldehyde.1. Confirm that your experimental setup does not inadvertently introduce oxidizing agents. 2. If the goal is to test the stability of the aldehyde, ensure a sufficiently high base concentration is used.
Formation of 3-bromobenzoic acid under basic conditions. 1. Presence of an oxidizing agent leading to the formation of 3-bromobenzaldehyde (B42254), followed by a Cannizzaro reaction. 2. Direct oxidation of the alcohol to the carboxylic acid.1. Use deoxygenated solvents and perform the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 2. Analyze for the presence of 3-bromobenzaldehyde as an intermediate.
Poor reproducibility of degradation results. 1. Inconsistent temperature control. 2. Variability in reagent concentrations. 3. Inconsistent reaction times.1. Use a temperature-controlled water bath or heating block. 2. Prepare fresh reagent solutions for each experiment and verify their concentrations. 3. Use a timer to ensure consistent reaction durations.

Data Presentation

Compound Stress Condition Duration Temperature Degradation (%) Major Degradation Product(s) Reference
Benzyl Alcohol0.1 M HCl1 hour40 °CNot specifiedBenzaldehyde[1]
Benzyl Alcohol0.1 M NaOH1 hour40 °CNot specifiedBenzaldehyde[1]
Substituted Benzyl AlcoholsHCl (catalytic)2-24 hours20 °CYields up to 95%Corresponding dibenzyl ethers[1][2]
Benzyl NicotinateAqueous Buffer pH 10Not specified50 °CFollows pseudo first-order kineticsBenzyl alcohol and nicotinic acid[3]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acidic Degradation (Hydrolysis and Etherification)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Stress:

    • To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.

  • Sample Preparation for Analysis:

    • Neutralize the sample with an equivalent amount of 1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Basic Degradation (Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic degradation study.

  • Basic Stress:

    • To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample.

  • Sample Preparation for Analysis:

    • Neutralize the sample with an equivalent amount of 1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase.

  • Analysis: Analyze the sample by HPLC.

Visualizations

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Alcohol A->B + H+ G This compound C 3,3'-Dibromodibenzyl Ether B->C + this compound - H2O D 3-Bromobenzyl Chloride B->D + Cl- E H2O F Cl- H 3-Bromobenzaldehyde (Oxidation Product) G->H [Oxidation] I 3-Bromobenzoic Acid H->I + OH- (Cannizzaro Reaction) J This compound H->J + OH- (Cannizzaro Reaction)

Caption: Potential degradation pathways of this compound under acidic and basic conditions.

Experimental Workflow

General Workflow for Forced Degradation Studies start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, etc.) start->stress sample Withdraw Samples at Defined Time Points stress->sample neutralize Neutralize Sample sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data end End: Report Findings data->end

Caption: A generalized experimental workflow for conducting forced degradation studies.

References

Preventing decomposition of 3-Bromobenzyl alcohol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromobenzyl alcohol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is an organic compound with the chemical formula C₇H₇BrO.[1][2] It features a benzene (B151609) ring substituted with a bromine atom and a hydroxymethyl group. It is a clear, colorless to light yellow liquid and is commonly used as an intermediate in the synthesis of various compounds, including pharmaceuticals and silyl (B83357) ethers.[2][3] Specifically, it serves as a building block for developing drugs for various medical conditions and for preparing reagents used to protect alcohol and amine functional groups during chemical reactions.[3]

Q2: What are the main causes of this compound decomposition during reactions?

This compound is generally stable under normal storage conditions.[4] However, it is incompatible with and can decompose in the presence of:

  • Strong oxidizing agents: These can oxidize the alcohol to 3-bromobenzaldehyde (B42254) and subsequently to 3-bromobenzoic acid.

  • Acids: Acidic conditions can promote the formation of dibenzyl ether.[5]

  • Acid chlorides and Acid anhydrides: These reagents can react with the alcohol functional group, leading to unwanted side products.[5]

Q3: How can I prevent the decomposition of this compound?

The most effective way to prevent decomposition is by protecting the hydroxyl group of the alcohol before proceeding with reactions that involve incompatible reagents. Common protecting groups for alcohols include:

  • Methoxymethyl (MOM) ether

  • Tetrahydropyranyl (THP) ether

  • Silyl ethers (e.g., TMS, TBDMS)

The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps.

Troubleshooting Guide

Problem 1: My reaction is yielding significant amounts of 3-bromobenzaldehyde or 3-bromobenzoic acid.

  • Cause: This indicates that the this compound is being oxidized. This can be caused by the presence of an oxidizing agent in your reaction mixture or prolonged exposure to air.

  • Solution:

    • Protect the alcohol: Before carrying out the reaction, protect the hydroxyl group with a suitable protecting group that is stable to the oxidizing conditions.

    • Use an inert atmosphere: If the oxidation is due to atmospheric oxygen, perform the reaction under an inert atmosphere of nitrogen or argon.

Problem 2: I am observing the formation of a high molecular weight byproduct, likely a dibenzyl ether.

  • Cause: The formation of dibenzyl ether is typically catalyzed by acidic conditions.

  • Solution:

    • Neutralize any acid: Ensure that your reaction mixture is free from acidic impurities. If an acid catalyst is required for a different part of the molecule, the hydroxyl group of the this compound must be protected.

    • Choose an appropriate protecting group: Select a protecting group that is stable under acidic conditions if your subsequent reaction steps require it.

Data Presentation

The following tables summarize key data related to the stability and protection of benzyl (B1604629) alcohols. While not all data is specific to this compound, it provides a valuable reference for predicting its behavior.

Table 1: Kinetics of Benzyl Alcohol Oxidation

OxidantCatalystSolventTemperature (°C)Rate LawReference
Pyrazinium Dichromatep-Toluenesulfonic acidDimethyl sulfoxide30First order in substrate, oxidant, and acid[6]
Sodium DichromateSulfuric AcidAqueous Acetic Acid35First order in substrate and oxidant, fractional order in acid[4]
Nitric AcidSodium Nitrite (B80452)WaterNot SpecifiedComplex, involves benzyl nitrite intermediate[7]

Table 2: Yield of Dibenzyl Ether from Benzyl Alcohol under Acidic Conditions

CatalystSolventTemperature (°C)Reaction Time (h)Yield of Dibenzyl Ether (%)Reference
p-toluenesulfonic acidTolueneRefluxNot Specified"Greater portion"[3]
Sulfonated Silica GelNone (Microwave)700.083~100 (at 20% w/w catalyst)[8]
Graphene OxideNone1502488.8 (selectivity)[9]

Experimental Protocols

Below are detailed methodologies for the protection of benzyl alcohols. These can be adapted for this compound.

Protocol 1: Methoxymethyl (MOM) Protection of 2-Bromobenzyl Alcohol

  • Reaction: Protection of the hydroxyl group as a MOM ether.

  • Reagents and Materials:

    • 2-Bromobenzyl alcohol

    • N,N-Diisopropylethylamine (DIPEA)

    • Chloromethyl methyl ether (MOM-Cl)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous DCM, add DIPEA (2.0-4.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add MOM-Cl (1.5-3.0 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by TLC.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[10]

Protocol 2: Tetrahydropyranyl (THP) Protection of Benzyl Alcohol

  • Reaction: Formation of a THP ether.

  • Reagents and Materials:

    • Benzyl alcohol

    • 3,4-Dihydropyran (DHP)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of benzyl alcohol (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) at room temperature, add DHP (12.0 mmol).

    • Add PPTS (1.0 mmol) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC (typically complete within 2-4 hours).

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure benzyl THP ether (expected yield >95%).[6]

Protocol 3: Trimethylsilyl (TMS) Protection of an Alcohol

  • Reaction: Formation of a silyl ether.

  • Reagents and Materials:

    • Alcohol

    • Trimethylsilyl chloride (TMS-Cl)

    • Triethylamine (Et₃N) or Imidazole

    • Anhydrous solvent (e.g., Dichloromethane or DMF)

  • Procedure:

    • Dissolve the alcohol in the anhydrous solvent.

    • Add the base (Et₃N or imidazole).

    • Add TMS-Cl dropwise at 0 °C.

    • Stir the reaction at room temperature until completion is observed by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (if using a non-aqueous workup) or water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by distillation or chromatography.

Visualizations

DecompositionPathways This compound This compound 3-Bromobenzaldehyde 3-Bromobenzaldehyde This compound->3-Bromobenzaldehyde Oxidation Dibenzyl Ether Dibenzyl Ether This compound->Dibenzyl Ether Acid Catalysis 3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromobenzaldehyde->3-Bromobenzoic Acid Further Oxidation TroubleshootingFlowchart start Decomposition Observed q1 What are the byproducts? start->q1 aldehyde_acid Aldehyde or Carboxylic Acid q1->aldehyde_acid Oxidized Products ether High MW Ether q1->ether Dimerization Product cause_ox Cause: Oxidation aldehyde_acid->cause_ox cause_acid Cause: Acid Catalysis ether->cause_acid solution_ox Solution: 1. Protect the alcohol. 2. Use inert atmosphere. cause_ox->solution_ox solution_acid Solution: 1. Neutralize acid. 2. Protect the alcohol. cause_acid->solution_acid ProtectionWorkflow start Starting Material: This compound protect Protect Hydroxyl Group (e.g., MOM, THP, Silyl) start->protect reaction Perform Desired Reaction (e.g., oxidation, acid-catalyzed) protect->reaction deprotect Deprotect Hydroxyl Group reaction->deprotect product Final Product deprotect->product

References

Column chromatography conditions for 3-Bromobenzyl alcohol purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 3-Bromobenzyl alcohol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying this compound by column chromatography?

A: For the purification of this compound, a standard normal-phase chromatography setup is recommended.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh) is the most common choice due to its polarity and effectiveness in separating aromatic alcohols.[1]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. A good starting point is a 9:1 to 7:3 ratio of Hexanes:Ethyl Acetate (v/v).[1] The optimal ratio should be determined by Thin-Layer Chromatography (TLC) first.

  • Target Rf Value: Aim for an Rf (retardation factor) value of approximately 0.2-0.4 for the this compound on your TLC plate to ensure good separation on the column.[2][3]

Q2: How can I monitor the progress of the column chromatography?

A: The most common method for monitoring the separation is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[4] Spot the collected fractions on a silica gel TLC plate, develop it in the same solvent system used for the column, and visualize the spots under UV light (254 nm), as the aromatic ring of this compound will be UV-active.[1][5] Fractions containing the pure compound can then be combined.

Q3: What are the key physicochemical properties of this compound relevant to its purification?

A: Understanding the properties of this compound is crucial for designing a purification strategy.

PropertyValue
Molecular Formula C7H7BrO[6][7]
Molecular Weight 187.03 g/mol [6]
Appearance Colorless to light yellow liquid
Boiling Point 165 °C at 16 mmHg
Density 1.56 g/mL at 25 °C
Polarity This compound is a polar compound due to the hydroxyl (-OH) group, but the bromophenyl group provides significant non-polar character. It is more polar than non-polar impurities like unreacted benzyl (B1604629) bromide but less polar than highly polar impurities.[1]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization

This protocol outlines the steps to determine the optimal mobile phase for column chromatography.

  • Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ TLC plate.[1] Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 8:2 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm).[1]

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the Rf value for the target compound is between 0.2 and 0.4.[2] An increased proportion of ethyl acetate will increase the Rf value, while an increased proportion of hexanes will decrease it.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.[8]

    • Add a small layer of sand.[8]

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[8][9]

    • Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles.[8][9]

    • Once settled, add a layer of sand on top of the silica bed to prevent disturbance.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.[10]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][10] Carefully add this powder to the top of the column. This method often provides better separation.[1]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of spots Incorrect Solvent Polarity: The mobile phase may be too polar, causing all compounds to move too quickly.Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). Aim for a larger difference in Rf values on the TLC plate.
Product is not eluting from the column Solvent Polarity is Too Low: The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent (e.g., slowly increase the percentage of ethyl acetate).[2]
Compound decomposes on the column Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[2][3]Deactivate the silica gel by flushing the column with a solvent system containing a small amount (1-2%) of a base like triethylamine (B128534) before loading the sample.[1][3]
Streaking or Tailing of Bands Column Overloading: Too much sample was loaded onto the column.Use less crude material or a larger column with more silica gel. A general rule is to use 20-50 times the weight of silica gel to the sample weight.[9]
Poor Sample Solubility: The sample did not fully dissolve when loaded.Use the dry loading method to ensure the sample is evenly distributed on the silica before starting the elution.[10]
Cracked or Channeled Column Bed Improper Packing: The silica gel was not packed uniformly, or the column ran dry.Ensure the silica is packed as a uniform slurry without air bubbles.[9] Never let the solvent level drop below the top of the silica bed.

Visual Guides

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude 3-Bromobenzyl Alcohol Sample TLC Optimize Mobile Phase (TLC Analysis) Crude->TLC Elute Elute with Optimized Mobile Phase TLC->Elute Pack Pack Silica Gel Column Load Load Sample onto Column (Dry/Wet) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 3-Bromobenzyl Alcohol Evaporate->Pure

Caption: Workflow for the column chromatography purification of this compound.

G Start Problem: Poor Separation Cause1 Rf values too close on TLC? Start->Cause1 Cause2 Bands are streaking or tailing? Start->Cause2 Cause3 Column bed cracked or channeled? Start->Cause3 Solution1a Decrease mobile phase polarity Cause1->Solution1a Yes Solution1b Try different solvent system (e.g., DCM/MeOH) Cause1->Solution1b Yes Solution2a Reduce amount of sample loaded Cause2->Solution2a Yes Solution2b Use 'dry loading' method Cause2->Solution2b Yes Solution3 Repack column carefully (avoid air bubbles, don't let it run dry) Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for common column chromatography separation issues.

References

Technical Support Center: Purification of 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-bromobenzyl alcohol from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1]
Molecular Weight 187.03 g/mol [2]
Boiling Point 165 °C at 16 mmHg[1][2]
Density 1.56 g/mL at 25 °C[1][2]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and ethyl acetate.[3][4]

Q2: Which purification techniques are most effective for removing unreacted this compound?

A2: The choice of purification technique depends on the properties of your desired product. The most common and effective methods include:

  • Column Chromatography: Best for separating compounds with different polarities.

  • Liquid-Liquid Extraction: Useful if the product and starting material have different solubilities in immiscible solvents or if one can be chemically modified (e.g., deprotonated) to alter its solubility.

  • Vacuum Distillation: Suitable for separating compounds with significantly different boiling points.

  • Recrystallization: Applicable if your product is a solid and has different solubility characteristics than this compound in a particular solvent system.[5]

Troubleshooting Guides

Column Chromatography

Issue: How do I separate my product from this compound using column chromatography?

Solution:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and solubility in a mobile phase (eluent).[6] Since this compound is a moderately polar compound due to the hydroxyl group, its separation from your product will depend on the product's polarity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product mixture in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).[7] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for separating benzyl (B1604629) alcohol derivatives is a mixture of hexane (B92381) and ethyl acetate.[8]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Recommended Eluent Systems:

Product PolarityRecommended Eluent System (Hexane:Ethyl Acetate)Rationale
Less Polar Start with 100% Hexane, gradually increase to 5-10% Ethyl Acetate.The less polar product will elute first, while the more polar this compound will be retained longer on the silica gel.
More Polar Start with a higher percentage of Ethyl Acetate (e.g., 20-30%) and potentially increase further.This compound will elute before the more polar product.

Troubleshooting:

  • Compound won't move off the baseline: Increase the polarity of the eluent system. For very polar compounds, a solvent system containing methanol (B129727) in dichloromethane (B109758) might be necessary.[9]

  • Poor separation (overlapping spots on TLC): Try a different solvent system or use a shallower solvent gradient during elution.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purification by column chromatography.
Liquid-Liquid Extraction

Issue: Can I use liquid-liquid extraction to remove this compound?

Solution:

Yes, if your product has significantly different solubility properties. Since this compound is a neutral organic molecule, this technique is most effective if your product is acidic or basic.

Experimental Protocol: Extraction of a Neutral Product from this compound

This protocol assumes your product is neutral and you want to remove the alcohol by washing.

  • Dissolution: Dissolve the reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[10]

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., 5% NaOH or NaHCO3 solution). This step is to remove any acidic impurities. While benzyl alcohol is not acidic enough to be deprotonated by weak bases, this is a standard workup step.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining base.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove dissolved water from the organic layer.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your product, now with a reduced amount of the water-soluble impurities.

Troubleshooting:

  • Emulsion formation: An emulsion is a stable suspension of one liquid in another, which can prevent clear separation of layers.[11]

    • To prevent: Shake the separatory funnel gently instead of vigorously.[11]

    • To break: Add a small amount of brine, which increases the ionic strength of the aqueous layer.[11] Alternatively, filtering the mixture through a pad of Celite or glass wool can help break the emulsion.[11]

LLE_Troubleshooting cluster_break_emulsion Troubleshooting Emulsion start Start LLE shake Shake Separatory Funnel start->shake emulsion Emulsion Forms? shake->emulsion separate Separate Layers emulsion->separate No add_brine Add Brine emulsion->add_brine Yes add_brine->separate filter Filter through Celite filter->separate gentle_swirl Gentle Swirling gentle_swirl->shake

Caption: Troubleshooting logic for emulsion in liquid-liquid extraction.
Vacuum Distillation

Issue: When is vacuum distillation a suitable method for removing this compound?

Solution:

Vacuum distillation is ideal if your product has a significantly different boiling point from this compound (165 °C at 16 mmHg).[2] This technique is particularly useful if your product is less volatile (has a higher boiling point) than the unreacted starting material. Distillation under reduced pressure is necessary because many organic compounds decompose at their atmospheric boiling points.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.

  • Crude Mixture: Place the crude reaction mixture in the distillation flask. Add boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions as they come over at a stable temperature and pressure. This compound will distill first if it is the more volatile component.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A sharp drop in temperature after a fraction has been collected indicates that the component has been completely removed.

Boiling Point Comparison:

CompoundBoiling PointRecommendation
This compound 165 °C @ 16 mmHg-
Product with bp > 200 °C @ 16 mmHg > 200 °C @ 16 mmHgGood candidate for separation.
Product with bp ~ 170 °C @ 16 mmHg ~ 170 °C @ 16 mmHgFractional distillation may be required, but separation will be difficult.
Recrystallization

Issue: How can I use recrystallization to purify my solid product from liquid this compound?

Solution:

Recrystallization is an excellent method if your product is a solid at room temperature. The principle is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while this compound (being a liquid) remains in the solution.[5]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve your product when hot but not when cold. Common solvents to test include hexanes, ethyl acetate, ethanol, and water, or mixtures thereof.[12]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting:

  • No crystals form: You may have used too much solvent. Try boiling off some of the solvent and cooling again. If that fails, try adding a "seed crystal" of your pure product.[14]

  • Oiling out: The compound comes out of solution as an oil instead of crystals. This can happen if the melting point of the solid is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a more dilute solution.[14]

Recrystallization_Decision_Tree cluster_recrystallization_steps Recrystallization Process start Is the product solid? recrystallize Attempt Recrystallization start->recrystallize Yes other_method Consider other methods (Chromatography, Distillation) start->other_method No select_solvent Select Solvent recrystallize->select_solvent dissolve Dissolve in Min. Hot Solvent select_solvent->dissolve cool Cool Slowly dissolve->cool collect Collect Crystals cool->collect

Caption: Decision process for using recrystallization.

References

Technical Support Center: Scaling Up Reactions with 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up chemical reactions involving 3-Bromobenzyl alcohol.

I. General Safety and Handling

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is classified as a hazardous substance. Key safety considerations for handling at scale include:

  • Irritation: It can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3][4]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or dust.[1][2][3][4]

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[1][2]

II. Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. When scaling up this reaction with this compound, several challenges can arise.

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of the alcohol.- Use a stronger base (e.g., NaH instead of NaOH).- Ensure anhydrous reaction conditions as water will consume the base.
Side reaction: Elimination of HBr from this compound.- Use a less sterically hindered alkoxide.- Maintain a lower reaction temperature.
Inefficient phase transfer catalysis (if applicable).- Optimize the phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) loading.- Ensure vigorous stirring to maximize interfacial area.
Impurity Formation Unreacted this compound.- Increase the stoichiometry of the alkoxide.- Extend the reaction time.
Formation of dibenzyl ether.- This can occur if the alkoxide is generated from benzyl (B1604629) alcohol and reacts with another molecule of this compound.- Use a different alcohol to generate the alkoxide.
Exothermic Reaction The reaction can be exothermic, especially at a larger scale.- Add the reagents portion-wise to control the reaction rate.- Use a jacketed reactor with a cooling system to dissipate heat effectively.
Quantitative Data: Williamson Ether Synthesis

The following table provides illustrative data for the Williamson ether synthesis of 3-methoxybenzyl alcohol from this compound at both lab and pilot scales. Note: Pilot scale data is illustrative and based on typical process development outcomes.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
This compound 10 g (53.5 mmol)1.0 kg (5.35 mol)
Sodium methoxide (B1231860) 3.2 g (59.0 mmol, 1.1 eq)0.32 kg (5.90 mol, 1.1 eq)
Solvent Anhydrous THF (100 mL)Anhydrous THF (10 L)
Temperature Reflux (66 °C)60-65 °C (controlled addition)
Reaction Time 4 hours6-8 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>97%
Key Impurities Unreacted this compound, dibenzyl etherUnreacted this compound, dibenzyl ether, potential solvent-related impurities
Experimental Protocol: Lab-Scale Williamson Ether Synthesis

Synthesis of 3-Methoxybenzyl Alcohol

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (3.2 g, 59.0 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add 100 mL of anhydrous THF to the flask and stir until the sodium methoxide is dissolved.

  • Add this compound (10 g, 53.5 mmol) dropwise to the solution over 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Sodium Methoxide and Anhydrous THF start->reagents 1. add_alcohol Add this compound reagents->add_alcohol 2. reflux Heat to Reflux (4 hours) add_alcohol->reflux 3. monitor Monitor by TLC reflux->monitor 4. quench Quench with Water monitor->quench 5. extract Extract with Ethyl Acetate quench->extract 6. wash_dry Wash with Brine & Dry extract->wash_dry 7. purify Purify by Chromatography wash_dry->purify 8. end End Product purify->end

Williamson Ether Synthesis Workflow

III. Fischer Esterification with this compound

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. When scaling up this reaction, the reversible nature of the reaction and water removal become critical factors.

Troubleshooting Guide: Fischer Esterification
Issue Potential Cause Troubleshooting Steps
Low Conversion Equilibrium not shifted towards products.- Use a large excess of the carboxylic acid or this compound.- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Insufficient catalyst.- Increase the loading of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
Byproduct Formation Ether formation from this compound.- This is more likely at higher temperatures. Optimize the reaction temperature to favor esterification.
Polymerization of benzyl alcohol.Benzyl alcohol can be prone to polymerization in the presence of strong acids. Use a minimal amount of catalyst and avoid excessively high temperatures.
Difficult Purification Removal of excess carboxylic acid.- Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid.
Quantitative Data: Fischer Esterification

The following table provides illustrative data for the Fischer esterification of this compound with acetic acid to form 3-bromobenzyl acetate. Note: Pilot scale data is illustrative and based on typical process development outcomes.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
This compound 10 g (53.5 mmol)1.0 kg (5.35 mol)
Acetic Acid 6.4 g (107 mmol, 2.0 eq)0.64 kg (10.7 mol, 2.0 eq)
Catalyst (H₂SO₄) 0.2 mL20 mL
Solvent (Toluene) 100 mL10 L
Temperature Reflux with Dean-Stark (~110 °C)105-110 °C
Reaction Time 6 hours8-10 hours
Typical Yield 80-90%75-85%
Purity (by GC) >97%>96%
Key Impurities Unreacted this compound, excess acetic acidUnreacted starting materials, potential ether byproduct
Experimental Protocol: Lab-Scale Fischer Esterification

Synthesis of 3-Bromobenzyl Acetate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add this compound (10 g, 53.5 mmol), acetic acid (6.4 g, 107 mmol), and toluene (B28343) (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 6 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid and catalyst.

  • Wash the organic layer with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. Further purification can be achieved by vacuum distillation.

Logical Relationship Diagram: Fischer Esterification Equilibrium

Fischer_Esterification_Equilibrium cluster_shift_right Driving Equilibrium to Products Reactants This compound + Carboxylic Acid Equilibrium Equilibrium Reactants->Equilibrium Products Ester + Water Equilibrium->Products ExcessReactant Use Excess Reactant ExcessReactant->Equilibrium RemoveWater Remove Water (Dean-Stark) RemoveWater->Equilibrium

Fischer Esterification Equilibrium

IV. Suzuki Coupling with this compound

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Scaling up this reaction requires careful control of the catalyst system, reaction conditions, and impurity removal.

Troubleshooting Guide: Suzuki Coupling
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst.- Ensure the palladium catalyst is fresh and handled under an inert atmosphere.- Screen different palladium sources and ligands.
Poorly degassed reaction mixture.- Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.
Inappropriate base.- The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your substrate.
Homocoupling of Boronic Acid Presence of oxygen.- Rigorous degassing is crucial to minimize this side reaction.
Use of a Pd(II) precatalyst.- Consider using a Pd(0) catalyst source directly.
Debromination of Starting Material Side reaction after oxidative addition.- Optimize the reaction temperature and time.
High Residual Palladium in Product Inefficient removal of the catalyst.- Use palladium scavengers (e.g., activated carbon, functionalized silica) after the reaction.- Optimize the work-up and purification steps, such as recrystallization.
Quantitative Data: Suzuki Coupling

The following table provides illustrative data for the Suzuki coupling of this compound with phenylboronic acid. Note: Pilot scale data is illustrative and based on typical process development outcomes.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
This compound 10 g (53.5 mmol)1.0 kg (5.35 mol)
Phenylboronic acid 7.8 g (64.2 mmol, 1.2 eq)0.78 kg (6.42 mol, 1.2 eq)
Pd Catalyst (e.g., Pd(PPh₃)₄) 0.62 g (0.54 mmol, 1 mol%)62 g (54 mmol, 1 mol%)
Base (K₂CO₃) 14.8 g (107 mmol, 2.0 eq)1.48 kg (10.7 mol, 2.0 eq)
Solvent (Toluene/Water) 100 mL / 25 mL10 L / 2.5 L
Temperature 90 °C85-95 °C
Reaction Time 12 hours12-16 hours
Typical Yield 75-85%70-80%
Purity (by HPLC) >97%>96%
Key Impurities Homocoupled boronic acid, debrominated starting material, residual palladiumHomocoupled boronic acid, debrominated starting material, residual palladium, biphenyl
Experimental Protocol: Lab-Scale Suzuki Coupling

Synthesis of (3-(hydroxymethyl)phenyl)benzene

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10 g, 53.5 mmol), phenylboronic acid (7.8 g, 64.2 mmol), and potassium carbonate (14.8 g, 107 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed toluene (100 mL) and degassed water (25 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.62 g, 0.54 mmol) under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and separate the layers.

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography or recrystallization to remove palladium and other impurities.

Signaling Pathway Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X L2 Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R L2 PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Product) PdII_ArR->Product ArX 3-Bromobenzyl Alcohol ArX->PdII_ArX Boronic R-B(OH)2 Boronic->PdII_ArX Base Base Base->PdII_ArX

Suzuki Coupling Catalytic Cycle

References

Validation & Comparative

A Comparative Guide to Purity Determination of 3-Bromobenzyl Alcohol: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Bromobenzyl alcohol is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the determination of its purity. We present detailed experimental protocols, a comparison of their performance characteristics, and a discussion of potential impurities.

Comparison of Analytical Methods

Both GC and HPLC are powerful techniques for assessing the purity of this compound. The choice between them often depends on the specific requirements of the analysis, such as the nature of the impurities, the desired level of sensitivity, and the available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Agilent 19091J-431 (30 m x 0.32 mm, 0.25 µm) or similar non-polar to mid-polar capillary column.C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen).Mixture of solvents (e.g., Acetonitrile and water with a pH modifier like phosphoric acid or TFA).
Detector Flame Ionization Detector (FID).UV-Vis Detector (typically at ~254 nm).[1]
Sample Volatility Required. Suitable for volatile and semi-volatile compounds.Not required. Suitable for a wide range of compounds, including non-volatile ones.
Typical Run Time 10 - 30 minutes.10 - 20 minutes.
Sensitivity High for volatile organic compounds.Good, dependent on the chromophore of the analyte and impurities.
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase or a compatible solvent.

Potential Impurities

The purity of this compound can be affected by impurities arising from its synthesis. Common synthetic routes involve the reduction of 3-bromobenzaldehyde (B42254) or the bromination of benzyl (B1604629) alcohol.[2] Therefore, potential impurities may include:

  • 3-Bromobenzaldehyde: The precursor in the reduction synthesis route.[3][4]

  • Benzyl alcohol: The starting material in the bromination synthesis route.

  • Isomeric impurities: 2-Bromobenzyl alcohol and 4-Bromobenzyl alcohol.

  • Over-brominated species: Dibromobenzyl alcohols.

  • Residual solvents: From the reaction and purification steps.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound purity by GC and HPLC.

Gas Chromatography (GC-FID) Method

This method is suitable for the routine quality control of this compound, offering high resolution and sensitivity for volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: Agilent 19091J-431 (30 m x 0.32 mm, 0.25 µm) or equivalent.[5]

  • Carrier gas: Helium or Nitrogen.

Chromatographic Conditions:

ParameterValue
Injector Temperature 250 °C[6]
Detector Temperature 270 °C[6]
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 250 °C, hold for 5 min
Carrier Gas Flow Rate 1.5 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Vortex to ensure complete dissolution.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is ideal for the quantification of this compound and the separation of non-volatile impurities and closely related substances.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase column: C8, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Solvent delivery system capable of gradient elution.

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) | %B0 | 4015 | 7018 | 4020 | 40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 50 mL of the mobile phase (pre-mixed at the initial gradient composition).

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagrams

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

References

A Comparative Guide to the Reactivity of 2-Bromobenzyl Alcohol and 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's chemical behavior, impacting reaction rates, yields, and mechanistic pathways. This guide provides an objective comparison of the reactivity of 2-bromobenzyl alcohol and 3-bromobenzyl alcohol, two common intermediates in organic synthesis. The analysis is supported by available experimental data and established principles of physical organic chemistry, offering insights for reaction design and optimization.

Understanding the Key Differences: Electronic and Steric Effects

The reactivity of benzyl (B1604629) alcohols is largely governed by the electronic and steric environment surrounding the benzylic carbon and the hydroxyl group. The position of the bromine atom—ortho (position 2) versus meta (position 3)—creates significant differences.

  • Electronic Effects : Bromine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weak, activating resonance effect (+R).

    • In 2-bromobenzyl alcohol , the bromine atom is in close proximity to the benzylic carbon. This results in a strong electron-withdrawing inductive effect, which destabilizes any positive charge that develops on the benzylic carbon during a reaction (e.g., in an SN1-type mechanism).

    • In This compound , the bromine atom is further from the benzylic carbon. Its inductive effect is still electron-withdrawing but weaker at the reaction center compared to the ortho isomer. From the meta position, the bromine atom cannot exert a direct resonance effect on the benzylic carbon. The Hammett substituent constant for a meta-bromo group (σ_m) is +0.39, quantifying its electron-withdrawing nature.[1]

  • Steric Effects : The bulky bromine atom at the ortho position in 2-bromobenzyl alcohol creates significant steric hindrance around the benzylic carbon and the alcohol functional group. This can impede the approach of reagents, slowing down reactions that are sensitive to steric bulk, such as SN2 substitutions or enzymatic transformations. The meta-position in This compound presents minimal steric hindrance to the reaction center.

These fundamental differences suggest that this compound will generally be more reactive than 2-bromobenzyl alcohol in reactions that proceed through carbocation intermediates (SN1, E1) or are sensitive to steric bulk.

G cluster_2bromo 2-Bromobenzyl Alcohol cluster_3bromo This compound 2_React Reactivity Comparison vs 2_React->Comparison 2_Factors Influencing Factors 2_Effects Strong -I Effect Significant Steric Hindrance 2_Factors->2_Effects Proximity to CH2OH 2_Effects->2_React Decreases 3_React Reactivity 3_Factors Influencing Factors 3_Effects Moderate -I Effect Minimal Steric Hindrance 3_Factors->3_Effects Distance from CH2OH 3_Effects->3_React Increases (relative to ortho) Comparison->3_React G start Dissolve Alcohol in Acetonitrile add_cu Add CuBr, bpy, TEMPO start->add_cu add_nmi Add NMI add_cu->add_nmi stir Stir Vigorously Under Ambient Air add_nmi->stir monitor Monitor by TLC stir->monitor ~30-90 min workup Quench, Extract, & Purify monitor->workup Reaction Complete product Isolated Aldehyde workup->product

References

A Comparative Guide to 3-Bromobenzyl Alcohol and 4-Bromobenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. For researchers and professionals in drug development and chemical research, positional isomers of substituted aromatic compounds, such as 3-Bromobenzyl alcohol and 4-Bromobenzyl alcohol, serve as versatile building blocks. While structurally similar, the placement of the bromine atom at the meta (3-position) versus the para (4-position) of the benzyl (B1604629) group imparts distinct physical properties and chemical reactivities. This guide provides an objective comparison of these two isomers, supported by experimental data and protocols, to aid in the selection of the appropriate reagent for specific synthetic applications.

Physical and Chemical Properties

The difference in the substitution pattern on the benzene (B151609) ring between this compound and 4-Bromobenzyl alcohol leads to notable variations in their physical states and properties at room temperature. 4-Bromobenzyl alcohol is a crystalline solid, whereas this compound is a liquid, a distinction that can influence handling and reaction setup.[1][2][3] A summary of their key physical and chemical properties is presented below.

PropertyThis compound4-Bromobenzyl Alcohol
CAS Number 15852-73-0[1]873-75-6[2]
Molecular Formula C₇H₇BrO[1][3]C₇H₇BrO[2][4]
Molecular Weight 187.03 g/mol [1]187.03 g/mol [4]
Appearance Colorless to light yellow liquid[1][3]White to off-white crystalline solid[2][5]
Melting Point 18-21 °C[3]75-77 °C[2]
Boiling Point 165 °C at 16 mmHg[1][6]267.8 °C at 760 mmHg[2]
Density ~1.56 g/mL at 25 °C[1]1.565 g/cm³[2]
Refractive Index n20/D 1.584[1]1.591[2]
Solubility Slightly soluble in water.[1] Soluble in organic solvents like ethanol (B145695) and acetone.[7]Moderately soluble in water.[8] Soluble in dioxane, ethanol, and ether.[8]

Spectroscopic Data Comparison

The positional isomerism also results in distinct spectroscopic signatures, which are crucial for reaction monitoring and product characterization.

Spectroscopic DataThis compound4-Bromobenzyl Alcohol
¹H NMR (CDCl₃) Signals corresponding to aromatic and benzylic protons will show different splitting patterns and chemical shifts due to the meta-substitution.[9]The para-substitution results in a more symmetrical pattern for the aromatic protons.[8][10]
¹³C NMR (CDCl₃) The chemical shifts of the carbon atoms in the benzene ring are influenced by the meta-position of the bromine atom.The chemical shifts reflect the para-substitution pattern.[11]
Mass Spectrum (EI) Molecular ion peak at m/z 186/188, characteristic of the bromine isotopes.[12]Molecular ion peak at m/z 186/188, with a fragmentation pattern differing from the 3-isomer.[13]

Synthesis Protocols

Both this compound and 4-Bromobenzyl alcohol are commonly synthesized via the reduction of their corresponding aldehydes or carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reduction of 3-bromobenzaldehyde (B42254) using sodium borohydride (B1222165).[6]

Materials:

  • 3-Bromobenzaldehyde (114.8 g, 620.4 mmol)

  • Sodium borohydride (7.1 g, 186.1 mmol)

  • Ethanol (650 mL)

  • Water (200 mL)

  • Ethyl acetate (B1210297) (500 mL)

  • Brine (150 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromobenzaldehyde in ethanol in a suitable reaction vessel at 25 °C.

  • Add sodium borohydride to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding water.

  • Remove the ethanol by distillation under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter the solution.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound.

cluster_synthesis Synthesis of this compound Start 3-Bromobenzaldehyde in Ethanol Reagent Add Sodium Borohydride Start->Reagent Reaction Stir at RT for 1h Reagent->Reaction Quench Add Water Reaction->Quench Workup Solvent Removal, Extraction with EtOAc, Wash, Dry Quench->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromobenzyl Alcohol

This protocol describes the reduction of 4-bromobenzoic acid.[4]

Materials:

  • 4-Bromobenzoic acid (100 mg, 0.5 mmol)

  • Borane (B79455) solution (e.g., borane-THF complex) (2 mmol)

  • Methanol (3 mL)

  • Silica (B1680970) gel (1 g)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In an inert atmosphere (N₂), add 4-bromobenzoic acid to a reaction vessel.

  • Add the borane solution and stir at room temperature for 12 hours.

  • Remove the reaction from the inert atmosphere and add silica gel and methanol.

  • Heat the mixture at 50 °C for 3 hours to hydrolyze the borate (B1201080) ester.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to obtain pure 4-Bromobenzyl alcohol.

Reactivity and Applications in Synthesis

The position of the bromine atom significantly influences the electronic properties of the benzene ring and, consequently, the reactivity of the molecule in various synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

  • 4-Bromobenzyl alcohol : The para-position of the bromine atom allows for more direct electronic communication with the benzylic alcohol group. This isomer is frequently used in reactions where the C-Br bond is activated, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds at the 4-position.[14][15][16][17] The resulting para-substituted products are common motifs in pharmaceuticals and materials science.[15]

  • This compound : With the bromine atom in the meta-position, the electronic effects on the benzylic alcohol are less direct. This isomer is a crucial building block for synthesizing compounds with meta-substitution patterns, which are prevalent in many biologically active molecules.[1] It is also used in the preparation of various pharmaceutical intermediates.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzyl Alcohol Derivative

The following is a general protocol for a Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[16][18][19]

Materials:

  • A 4-bromobenzyl derivative (e.g., 4-bromobenzyl acetate, 1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a reaction flask, add the 4-bromobenzyl derivative, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr 4-Bromobenzyl Derivative ArBr->OxAdd ArBOH Arylboronic Acid + Base ArBOH->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura coupling.

Experimental Protocol: Williamson Ether Synthesis with this compound

This protocol details the synthesis of an ether from an alcohol, a fundamental transformation in organic chemistry.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (1.1 equiv)

  • Alkyl halide (e.g., methyl iodide, 1.2 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

  • Slowly add a solution of this compound in the same solvent to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Conclusion

The choice between this compound and 4-Bromobenzyl alcohol is fundamentally driven by the desired substitution pattern in the target molecule.

  • 4-Bromobenzyl alcohol is the reagent of choice for synthesizing para-substituted benzyl derivatives, particularly through cross-coupling reactions where the bromine atom is replaced. Its symmetrical nature and the electronic activation it provides make it a reliable precursor for a wide range of materials and pharmaceutical compounds.

  • This compound is indispensable for accessing meta-substituted architectures. The synthesis of many complex drug molecules relies on the specific steric and electronic properties imparted by this substitution pattern.

By understanding the distinct properties and reactivities of these two isomers, researchers can make more informed decisions in designing synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

A Comparative Reactivity Analysis: 3-Bromobenzyl Alcohol vs. 3-Chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is critical to the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 3-Bromobenzyl alcohol and 3-Chlorobenzyl alcohol, two closely related building blocks. While direct comparative kinetic studies are not extensively available in the public domain, this analysis leverages fundamental principles of organic chemistry and extrapolates from studies on similar substituted benzyl (B1604629) systems to provide a robust comparison.

Executive Summary

In reactions involving the cleavage of the carbon-halogen bond, such as nucleophilic substitution, this compound is generally more reactive than 3-Chlorobenzyl alcohol. This is primarily due to the better leaving group ability of the bromide ion compared to the chloride ion. In reactions involving the hydroxyl group, such as oxidation and esterification, the electronic effects of the meta-halogen substituent play a more significant role. The slightly different inductive and resonance effects of bromine and chlorine can lead to subtle differences in reaction rates and yields.

Data Presentation

The following tables summarize the expected relative reactivity and representative yields for key transformations of this compound and 3-Chlorobenzyl alcohol. The quantitative data is based on established chemical principles and data from analogous reactions, intended for comparative purposes.

Table 1: Comparison of Physical Properties

PropertyThis compound3-Chlorobenzyl alcohol
CAS Number 15852-73-0873-63-2
Molecular Formula C₇H₇BrOC₇H₇ClO
Molecular Weight 187.03 g/mol 142.58 g/mol
Boiling Point 165 °C @ 16 mmHg237 °C @ 760 mmHg
Density 1.56 g/mL at 25 °C1.211 g/mL at 25 °C

Table 2: Comparative Reactivity in Nucleophilic Substitution (Conversion to Benzyl Halide)

This reaction typically proceeds via an SN1 or SN2 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water). The subsequent step involves the departure of the leaving group and attack by the halide ion. The reactivity of benzylic halides is well-documented to be high in nucleophilic substitution reactions.

ParameterThis compound3-Chlorobenzyl alcohol
Reaction Type Nucleophilic SubstitutionNucleophilic Substitution
Reagent HBrHCl
Expected Relative Rate FasterSlower
Typical Yield >90%>85%
Key Factor Bromide is a better leaving group than chloride.Chloride is a poorer leaving group than bromide.

Table 3: Comparative Reactivity in Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a common transformation. The electronic nature of the substituent on the benzene (B151609) ring can influence the reaction rate. Both bromine and chlorine are electron-withdrawing groups, which can slightly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.

ParameterThis compound3-Chlorobenzyl alcohol
Reaction Type OxidationOxidation
Reagent Pyridinium (B92312) chlorochromate (PCC)Pyridinium chlorochromate (PCC)
Expected Relative Rate Slightly SlowerSlightly Faster
Typical Yield ~85-95%~85-95%
Key Factor The slightly stronger electron-withdrawing nature of bromine (compared to chlorine by resonance) can have a minor impact on the rate-determining step.The electronic effect of the substituent influences the stability of the transition state.

Table 4: Comparative Reactivity in Fischer Esterification

In Fischer esterification, the alcohol acts as a nucleophile attacking a protonated carboxylic acid. The electronic effect of the meta-substituent on the nucleophilicity of the alcohol's oxygen is generally small.

ParameterThis compound3-Chlorobenzyl alcohol
Reaction Type Fischer EsterificationFischer Esterification
Reagents Acetic acid, H₂SO₄ (cat.)Acetic acid, H₂SO₄ (cat.)
Expected Relative Rate SimilarSimilar
Typical Yield >90%>90%
Key Factor The nucleophilicity of the hydroxyl group is not significantly influenced by the meta-halogen.The reaction is primarily dependent on the concentration of reactants and the catalyst.

Experimental Protocols

Protocol 1: Nucleophilic Substitution (Conversion to 3-Halobenzyl Bromide/Chloride)

This protocol describes a general procedure for the conversion of a benzyl alcohol to the corresponding benzyl halide.

Materials:

  • This compound or 3-Chlorobenzyl alcohol

  • Concentrated hydrobromic acid (48%) or hydrochloric acid (37%)

  • Anhydrous calcium chloride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the respective benzyl alcohol (1 equivalent).

  • Slowly add the concentrated hydrohalic acid (2-3 equivalents) with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude benzyl halide.

  • Purify the product by vacuum distillation.

Protocol 2: Oxidation to 3-Halobenzaldehyde using Pyridinium Chlorochromate (PCC)

This protocol outlines the oxidation of the benzyl alcohols to their corresponding aldehydes using PCC.[1]

Materials:

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of the respective benzyl alcohol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Celatom® to remove the chromium salts.

  • Wash the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Fischer Esterification with Acetic Acid

This protocol describes the acid-catalyzed esterification of the benzyl alcohols with acetic acid.

Materials:

  • This compound or 3-Chlorobenzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the respective benzyl alcohol (1 equivalent), glacial acetic acid (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Mandatory Visualization

Nucleophilic_Substitution_Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Alcohol R-CH₂-OH Protonated_Alcohol R-CH₂-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ Product R-CH₂-X Protonated_Alcohol->Product + X⁻ Water H₂O Protonated_Alcohol->Water Halide X⁻

Caption: Generalized pathway for nucleophilic substitution of a benzyl alcohol.

Oxidation_Workflow Start Start: Benzyl Alcohol Reaction Add PCC in DCM Start->Reaction Stir Stir at RT (2-3h) Reaction->Stir Monitoring Monitor by TLC Stir->Monitoring Workup Dilute with Ether Filter through Silica/Celatom Monitoring->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification Product Product: Benzaldehyde Purification->Product

References

A Comparative Guide to Alternative Reagents for 3-Bromobenzyl Alcohol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological activity of a molecule. 3-Bromobenzyl alcohol has long served as a versatile reagent, offering a reactive handle for a variety of cross-coupling and functionalization reactions. However, the exploration of alternative reagents can unlock new chemical space, fine-tune physicochemical properties, and potentially lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in key synthetic transformations relevant to drug discovery. We present available experimental data to support these comparisons, detailed experimental protocols for seminal reactions, and visualizations of relevant biological pathways and discovery workflows.

Key Alternative Reagents

The primary alternatives to this compound involve modifications at the 3-position of the benzyl (B1604629) alcohol scaffold. These include other halogens (chloro and iodo), boronic esters, and triflates. Each of these alternatives offers a different reactivity profile and can be strategically employed based on the desired synthetic outcome.

  • 3-Chlorobenzyl alcohol: Generally less reactive than its bromo counterpart, which can be advantageous for achieving selectivity in molecules with multiple reactive sites. The activation of the C-Cl bond often requires more specialized and electron-rich catalyst systems.

  • 3-Iodobenzyl alcohol: The most reactive of the halobenzyl alcohols in common cross-coupling reactions, allowing for milder reaction conditions. This increased reactivity can sometimes lead to a lack of selectivity in more complex substrates.

  • (3-(Hydroxymethyl)phenyl)boronic acid, pinacol (B44631) ester: A versatile alternative that participates in Suzuki-Miyaura coupling as the organoboron partner. Boronic esters are generally stable, crystalline solids with good shelf-life, offering advantages in handling and storage.

  • 3-(Hydroxymethyl)phenyl triflate: Triflates are excellent leaving groups, making this reagent highly reactive in a variety of cross-coupling reactions, often under milder conditions than the corresponding halides.

Comparative Performance in Key Reactions

The utility of these building blocks is most evident in their application in widely used synthetic methodologies such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and related structures. The reactivity of the halide or pseudohalide has a significant impact on the reaction's efficiency.

Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd@MIL-101Cr-NH2 (8wt%)K₃PO₄-RT0.598[1]
4-ChlorotoluenePhenylboronic acidPd@MIL-101Cr-NH2 (8wt%)K₃PO₄-1002485[1]
4-Bromobenzyl AcetatePhenylboronic AcidPdCl₂/DPEPhosNaHCO₃EtOH80379[2]
Unprotected ortho-bromoanilinesBenzylboronic estersCataXCium A Pd G3Cs₂CO₃2-MeTHF70-up to 95[3]
Aryl Halides(3-(Hydroxymethyl)phenyl)boronic acid, pinacol esterVariesVariesVariesVariesVariesNot specified

Note: The data presented is compiled from different sources and reaction conditions are not always directly comparable. It serves to illustrate general reactivity trends.

Generally, the reactivity order in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[2] While aryl bromides often provide high yields under relatively mild conditions, aryl chlorides typically require more forcing conditions and specialized, electron-rich ligands to achieve comparable results.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, which are prevalent in a vast number of pharmaceuticals. Similar to Suzuki-Miyaura coupling, the nature of the leaving group on the aromatic ring is a critical parameter.

Table 2: Illustrative Yield Comparison in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneAnilinePd₂(dba)₃ / P(t-Bu)₃NaOtBu80199[1]
4-ChlorotolueneAnilinePd[P(o-tol)₃]₂ / CyPF-t-BuNaOtBu1001292[1]
3-Chloroaniline derivativeVarious aminesPd₂(dba)₃ / XPhosNaOtBu80-110-Not specified[4]

Note: The data presented is compiled from different sources and reaction conditions are not always directly comparable. It serves to illustrate general reactivity trends.

The general trend of reactivity (I > Br > Cl) also holds for the Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the successful coupling of less reactive aryl chlorides.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Benzyl Halide Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., this compound derivative) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of a Benzyl Halide Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 3-chlorobenzyl alcohol derivative) (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%)

  • Base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Ibrutinib and the BTK Signaling Pathway

The importance of these building blocks and the reactions they undergo is exemplified in the synthesis of numerous pharmaceuticals. Ibrutinib (Imbruvica), a potent inhibitor of Bruton's tyrosine kinase (BTK), is a successful therapeutic for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[5] The synthesis of Ibrutinib and its analogs often involves cross-coupling reactions where building blocks similar to 3-substituted benzyl alcohols are employed.

Ibrutinib functions by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking its kinase activity.[5] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[6][7]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 & DAG PLCg2->IP3_DAG hydrolyzes PIP2 to PIP2 PIP2 Ca_PKC Ca²⁺ influx & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition by Ibrutinib.

Workflow for Kinase Inhibitor Discovery

The discovery and development of a kinase inhibitor like Ibrutinib follows a structured workflow, from initial hit identification to preclinical evaluation. This process often involves the synthesis of a library of compounds using the reagents and reactions discussed in this guide.

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation (e.g., BTK) HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (Synthesis of Analogs) HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) & In Vitro Assays Hit_to_Lead->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of a kinase inhibitor.

Conclusion

While this compound remains a valuable and widely used building block in drug discovery, a range of viable alternatives exists, each with its own reactivity profile and synthetic advantages. The choice of reagent, whether a different halogen, a boronic ester, or a triflate, will depend on the specific synthetic strategy, the desired reactivity, and the overall complexity of the target molecule. Understanding the nuances of their performance in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is essential for the modern medicinal chemist. The continued development of new catalysts and reaction conditions will undoubtedly further expand the utility of these versatile building blocks in the quest for novel therapeutics.

References

A Comparative Guide to the Synthesis of 3-Bromobenzyl Alcohol: A Traditional Approach vs. a Modern Catalytic Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromobenzyl alcohol is a valuable building block in the pharmaceutical and chemical industries. This guide provides a detailed comparison of a traditional synthetic route using sodium borohydride (B1222165) with a modern, catalytic transfer hydrogenation approach, offering insights into their respective performances based on experimental data.

Executive Summary

The synthesis of this compound is a critical step in the production of various organic molecules. This guide evaluates two primary synthetic pathways: the classical reduction of 3-bromobenzaldehyde (B42254) with sodium borohydride and a contemporary catalytic transfer hydrogenation method employing a Palladium on carbon (Pd/C) catalyst with potassium formate (B1220265) as a hydrogen donor. The traditional sodium borohydride method is a well-established, high-yielding process. In contrast, the catalytic transfer hydrogenation presents a promising alternative with potential advantages in terms of milder reaction conditions and simplified work-up procedures. This document provides a side-by-side comparison of these two methods, including detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Method 1: The Established Route - Reduction with Sodium Borohydride

The reduction of 3-bromobenzaldehyde using sodium borohydride is a widely adopted and reliable method for producing this compound. This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), at room temperature. The process is known for its high efficiency and straightforward execution.

Experimental Protocol:
  • In a reaction vessel, dissolve 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in ethanol (650 mL) at 25 °C.

  • Add sodium borohydride (7.1 g, 186.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction, quench the reaction by adding water (200 mL).

  • Remove the ethanol by distillation under reduced pressure.

  • Dissolve the remaining residue in ethyl acetate (B1210297) (500 mL) and filter the solution.

  • Wash the filtrate sequentially with water (150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up Start Dissolve 3-Bromobenzaldehyde in Ethanol Add_NaBH4 Add Sodium Borohydride Start->Add_NaBH4 Stir Stir at Room Temperature (1 hour) Add_NaBH4->Stir Quench Quench with Water Stir->Quench Concentrate_EtOH Remove Ethanol (Reduced Pressure) Quench->Concentrate_EtOH Dissolve_EtOAc Dissolve in Ethyl Acetate & Filter Concentrate_EtOH->Dissolve_EtOAc Wash Wash with Water & Brine Dissolve_EtOAc->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate_Final Concentrate (Reduced Pressure) Dry->Concentrate_Final End End Concentrate_Final->End This compound

Fig. 1: Workflow for Sodium Borohydride Reduction

Method 2: A Modern Alternative - Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a modern and efficient alternative for the reduction of aldehydes. This method utilizes a catalyst, such as Palladium on carbon (Pd/C), and a hydrogen donor, like potassium formate, to achieve the desired transformation. This approach is often favored for its selectivity and the use of less hazardous reagents compared to some traditional reducing agents. Aromatic and aliphatic aldehydes are selectively reduced to primary alcohols under mild conditions with this method.[1]

Experimental Protocol:

Note: The following is a general procedure for the catalytic transfer hydrogenation of benzaldehydes. Optimization for 3-bromobenzaldehyde may be required.

  • To a solution of 3-bromobenzaldehyde in a suitable solvent (e.g., methanol (B129727) or a multiphase system of a hydrocarbon solvent and a strong alkaline solution), add potassium formate.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain this compound.

Logical Relationship Diagram:

G Substrate 3-Bromobenzaldehyde Reaction Catalytic Transfer Hydrogenation Substrate->Reaction Catalyst Pd/C Catalyst->Reaction H_Donor Potassium Formate H_Donor->Reaction Product This compound Reaction->Product

Fig. 2: Key Components of Catalytic Transfer Hydrogenation

Performance Comparison

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Transfer Hydrogenation
Starting Material 3-Bromobenzaldehyde3-Bromobenzaldehyde
Reducing Agent Sodium Borohydride (NaBH4)Potassium Formate (HCO2K) / Pd/C
Solvent EthanolMethanol or Biphasic System
Reaction Temperature 25 °C (Room Temperature)Room Temperature to mild heating
Reaction Time 1 hourTypically a few hours (requires monitoring)
Yield 99.8%[2]High (Specific data for 3-bromobenzaldehyde not available in the provided search results)
Work-up Aqueous quench, extraction, drying, concentrationFiltration of catalyst, concentration, purification
Safety Considerations NaBH4 is a flammable solid and reacts with water to produce hydrogen gas.Pd/C is flammable, especially when dry. Potassium formate is generally considered low hazard.
Selectivity High for aldehydes and ketones.Highly selective for aldehydes over ketones.[1]

Discussion

The traditional synthesis of this compound via sodium borohydride reduction is a robust and highly effective method, consistently delivering near-quantitative yields. Its primary advantages are the short reaction time and the simplicity of the procedure. However, the use of sodium borohydride requires careful handling due to its reactivity with water.

The modern catalytic transfer hydrogenation approach presents a compelling alternative. While specific yield data for the reduction of 3-bromobenzaldehyde was not found in the initial literature search, the method is known for its high selectivity in reducing aromatic aldehydes.[1] The use of a heterogeneous catalyst like Pd/C simplifies product isolation, as the catalyst can be easily removed by filtration. This method avoids the use of stoichiometric amounts of a reactive hydride reagent, which can be advantageous from a safety and waste management perspective. Further experimental validation would be necessary to quantify the yield and optimize the reaction conditions for the specific synthesis of this compound.

Conclusion

Both the traditional sodium borohydride reduction and the modern catalytic transfer hydrogenation are viable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher or organization. For high-throughput and well-established processes where yield is the primary concern, the sodium borohydride method remains an excellent choice. For applications where milder conditions, higher selectivity, and easier catalyst removal are prioritized, catalytic transfer hydrogenation represents a valuable and modern alternative that warrants further investigation and optimization.

References

A Spectroscopic Showdown: Unmasking the Isomers of Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and synthetic chemistry, the precise identification of isomeric compounds is paramount. The subtle differences in the substitution patterns of molecules like bromobenzyl alcohol can dramatically alter their chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of the three isomers of bromobenzyl alcohol: 2-bromobenzyl alcohol, 3-bromobenzyl alcohol, and 4-bromobenzyl alcohol. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds.

At a Glance: Spectroscopic Fingerprints of Bromobenzyl Alcohol Isomers

The key to differentiating the bromobenzyl alcohol isomers lies in the unique electronic environments of their constituent atoms, which are reflected in their spectroscopic signatures. The position of the bromine atom on the benzene (B151609) ring influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational modes of the molecule in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of bromobenzyl alcohol.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Proton2-Bromobenzyl AlcoholThis compound4-Bromobenzyl Alcohol
-CH₂-~4.71~4.65~4.64
-OH~2.0 (broad s)~1.9 (broad s)~1.8 (broad s)
Aromatic H~7.55 (d), ~7.35 (t), ~7.28 (d), ~7.15 (t)~7.42 (s), ~7.38 (d), ~7.20 (m)~7.48 (d), ~7.25 (d)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon2-Bromobenzyl AlcoholThis compound4-Bromobenzyl Alcohol
-CH₂-~64.0~64.2~64.3
C-Br~122.0~122.5~121.3
Aromatic C~127.5, ~128.8, ~129.2, ~132.8, ~139.1~125.5, ~129.5, ~130.2, ~130.3, ~143.1~128.8, ~131.6, ~140.2
C-CH₂OH~139.1~143.1~140.2

Table 3: Key Infrared (IR) Vibrational Frequencies (cm⁻¹)

Functional Group2-Bromobenzyl AlcoholThis compound4-Bromobenzyl Alcohol
O-H Stretch (broad)~3300-3400~3300-3400~3300-3400
C-H Stretch (Aromatic)~3060~3060~3060
C-H Stretch (Aliphatic)~2870, ~2930~2870, ~2930~2870, ~2930
C=C Stretch (Aromatic)~1590, ~1470, ~1440~1590, ~1470, ~1420~1590, ~1480, ~1400
C-O Stretch~1010~1020~1010
C-Br Stretch~650~680~620

Table 4: Mass Spectrometry Data (m/z)

Ion2-Bromobenzyl AlcoholThis compound4-Bromobenzyl Alcohol
Molecular Ion [M]⁺186/188186/188186/188
[M-H]⁺185/187185/187185/187
[M-OH]⁺169/171169/171169/171
[M-Br]⁺107107107
[C₇H₇]⁺919191
[C₆H₅]⁺777777

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bromobenzyl alcohol isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry cluster_identification Isomer Identification Sample Bromobenzyl Alcohol Isomer Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, KBr for IR) Sample->Dissolve NMR_acq ¹H & ¹³C NMR Data Acquisition Dissolve->NMR_acq IR_acq FTIR Data Acquisition Dissolve->IR_acq MS_acq MS Data Acquisition (e.g., EI-MS) Dissolve->MS_acq NMR_proc Data Processing (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc NMR_analysis Spectral Analysis (Chemical Shift, Coupling Constants) NMR_proc->NMR_analysis Compare Compare Spectroscopic Data with Reference Spectra NMR_analysis->Compare IR_proc Data Processing (Background Subtraction) IR_acq->IR_proc IR_analysis Spectral Analysis (Vibrational Frequencies) IR_proc->IR_analysis IR_analysis->Compare MS_proc Data Processing MS_acq->MS_proc MS_analysis Spectral Analysis (m/z, Fragmentation Pattern) MS_proc->MS_analysis MS_analysis->Compare Identify Identify Isomer Compare->Identify

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic studies of various reactions involving 3-Bromobenzyl alcohol, a versatile intermediate in organic synthesis. The performance of this compound in oxidation, esterification, etherification, and nucleophilic substitution reactions is compared with alternative substituted benzyl (B1604629) alcohols, supported by experimental data. This document aims to provide valuable insights for reaction optimization and the development of novel synthetic methodologies.

Executive Summary

This compound exhibits varied reactivity across different reaction types, largely influenced by the electron-withdrawing nature of the bromine substituent at the meta position. In oxidation reactions, it generally displays a slower reaction rate compared to benzyl alcohol and benzyl alcohols with electron-donating substituents. This is attributed to the deactivation of the aromatic ring, which affects the stability of intermediates. Similarly, in electrophilic aromatic substitution-driven reactions like certain etherifications, its reactivity is diminished. Conversely, the electron-withdrawing effect of the bromine atom can enhance the electrophilicity of the benzylic carbon, potentially favoring nucleophilic substitution reactions. This guide presents available kinetic data to quantify these effects and provides detailed experimental protocols for key transformations.

Data Presentation: Comparative Kinetic Data

The following tables summarize the available quantitative data for the kinetics of reactions involving this compound and related compounds.

Table 1: Oxidation of Substituted Benzyl Alcohols with Pyrazinium Dichromate (PDC)

Substratek₂ (× 10⁻³ dm³ mol⁻¹ s⁻¹) at 303 KΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹) at 303 K
H2.5055.2-11589.9
4-OCH₃15.845.1-13586.0
4-CH₃5.0150.8-12287.7
3-Br 0.79 62.5 -108 95.2
4-Cl1.2660.1-11294.0
3-NO₂0.2068.9-10199.5

Data sourced from a study on the oxidation of substituted benzyl alcohols by Pyrazinium Dichromate in dimethyl sulfoxide.[1]

Table 2: Comparative Yields for Symmetrical Etherification of Substituted Benzyl Alcohols

SubstrateReaction Time (h)Yield (%)
Benzyl alcohol1490
2-Methylbenzyl alcohol2491
4-Methylbenzyl alcohol2453
2-Bromobenzyl alcohol 48 56
4-Fluorobenzyl alcohol2485

Data from a study on the iron(III)-catalyzed symmetrical etherification of benzylic alcohols. Note: Data for this compound was not specifically available, so 2-Bromobenzyl alcohol is used as a proxy to indicate the reactivity of a bromo-substituted benzyl alcohol.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Kinetic Study of Oxidation of this compound with Pyrazinium Dichromate (PDC)

Materials:

  • This compound

  • Pyrazinium Dichromate (PDC)

  • Dimethyl Sulfoxide (DMSO) as solvent

  • Perchloric acid (HClO₄) as a catalyst

  • Thermostated water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, PDC, and HClO₄ in DMSO.

  • The reactions are performed under pseudo-first-order conditions by maintaining a large excess of the alcohol over PDC.

  • Initiate the reaction by adding the PDC solution to a mixture of the alcohol and acid solution, pre-equilibrated at the desired temperature in a thermostated water bath.

  • Monitor the progress of the reaction by measuring the decrease in the absorbance of PDC at its λmax (e.g., 356 nm) using a UV-Vis spectrophotometer.

  • The pseudo-first-order rate constants (k_obs) are calculated from the linear plots of log(absorbance) against time.

  • The second-order rate constants (k₂) are obtained from the relation k₂ = k_obs / [alcohol].

  • Repeat the experiment at different temperatures (e.g., 298 K, 303 K, 308 K, 313 K) to determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡) using the Eyring equation.[1]

Protocol 2: General Procedure for Symmetrical Etherification of Benzyl Alcohols

Materials:

  • Substituted benzyl alcohol (e.g., this compound)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene (B89431) carbonate (PC) as a green solvent

  • Pressure tube

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a pressure tube, combine the substituted benzyl alcohol (2 mmol) and FeCl₃·6H₂O (5 mol %).

  • Add propylene carbonate (1 mL) to the mixture.

  • Stir the mixture at a specified temperature (e.g., 70-120 °C) for the required reaction time (e.g., 14-48 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding symmetrical ether.[2][3]

Protocol 3: General Procedure for Nucleophilic Substitution (SN1/SN2)

The choice between an S_N1 or S_N2 pathway for this compound depends on the reaction conditions, particularly the nature of the nucleophile and the solvent.

For an S_N2-type reaction (e.g., with a strong nucleophile):

  • Dissolve this compound (1 eq) in a polar aprotic solvent (e.g., acetone, DMF) in a round-bottom flask.

  • Add a strong nucleophile (e.g., sodium iodide, sodium cyanide) (typically 1.1-1.5 eq).

  • Stir the reaction mixture at an appropriate temperature (can range from room temperature to elevated temperatures depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC.

  • After completion, perform a suitable work-up, which usually involves quenching the reaction, extraction with an organic solvent, washing, drying, and purification.

For an S_N1-type reaction (e.g., with a weak nucleophile in a protic solvent):

  • Dissolve this compound (1 eq) in a polar protic solvent (e.g., ethanol, water).

  • The solvent can also act as the nucleophile (solvolysis). If a different weak nucleophile is used, it is added to the solution.

  • The reaction may be slow and might require heating.

  • Monitor the reaction by TLC.

  • Work-up and purification would be similar to the S_N2 procedure, tailored to the specific product.

Mandatory Visualization

Oxidation_Pathway cluster_conditions Reaction Conditions This compound This compound Intermediate Complex Intermediate Complex This compound->Intermediate Complex + PDC 3-Bromobenzaldehyde 3-Bromobenzaldehyde Intermediate Complex->3-Bromobenzaldehyde Hydride Transfer (Rate-determining) Further Oxidation (minor) Further Oxidation (minor) 3-Bromobenzaldehyde->Further Oxidation (minor) Solvent: DMSO Solvent: DMSO Catalyst: H+ Catalyst: H+

Caption: Proposed pathway for the oxidation of this compound.

Etherification_Workflow cluster_reactants Reactants & Catalyst This compound This compound Activation with Catalyst Activation with Catalyst This compound->Activation with Catalyst FeCl3 (catalyst) FeCl3 (catalyst) Nucleophilic Attack by another alcohol molecule Nucleophilic Attack by another alcohol molecule Activation with Catalyst->Nucleophilic Attack by another alcohol molecule Deprotonation Deprotonation Nucleophilic Attack by another alcohol molecule->Deprotonation Bis(3-bromobenzyl) ether Bis(3-bromobenzyl) ether Deprotonation->Bis(3-bromobenzyl) ether

Caption: General workflow for the symmetrical etherification of this compound.

Nucleophilic_Substitution_Pathways cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway This compound This compound Transition State Transition State This compound->Transition State Concerted Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Stepwise Product (Inversion of stereochemistry) Product (Inversion of stereochemistry) Transition State->Product (Inversion of stereochemistry) Strong Nucleophile\nPolar Aprotic Solvent Strong Nucleophile Polar Aprotic Solvent Product (Racemization) Product (Racemization) Carbocation Intermediate->Product (Racemization) Weak Nucleophile\nPolar Protic Solvent Weak Nucleophile Polar Protic Solvent

Caption: Competing SN1 and SN2 pathways for this compound.

References

Benchmarking 3-Bromobenzyl Alcohol in Catalysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter influencing reaction efficiency, scope, and overall success. While traditional aryl halides like bromobenzene (B47551) and its derivatives are extensively studied, benzylic halides such as 3-bromobenzyl alcohol present a unique set of properties and reactivity. This guide provides a comprehensive comparison of this compound against a range of other aryl halides in key catalytic transformations, supported by experimental data to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reactivity of the halide partner is a crucial factor in this transformation.

Comparative Performance Data

The following table summarizes the performance of this compound in comparison to other representative aryl bromides in the Suzuki-Miyaura coupling with arylboronic acids. The data is compiled from studies utilizing comparable reaction conditions to allow for a meaningful comparison.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O1285[1]
BromobenzenePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O1292[1]
4-Bromotoluene (B49008)Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O1295[1]
4-Bromoanisole (B123540)Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O1296[1]
4-BromobenzonitrilePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O1278[1]
1-BromonaphthalenePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O1288[1]

Key Observations:

  • This compound demonstrates good to excellent reactivity in the Suzuki-Miyaura coupling, affording high yields of the corresponding diarylmethane product.

  • Its performance is comparable to, though slightly lower than, simple aryl bromides like bromobenzene and electron-rich derivatives such as 4-bromotoluene and 4-bromoanisole under these conditions.

  • The presence of the hydroxymethyl group does not significantly impede the catalytic cycle.

  • Compared to electron-deficient aryl bromides like 4-bromobenzonitrile, this compound exhibits higher reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure representative of the conditions used for the Suzuki-Miyaura coupling reactions summarized above.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the THF and water via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 77 °C) for the specified time.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The nature of the halide substrate plays a significant role in the efficiency of this palladium-catalyzed process.

Comparative Performance Data

The table below presents a comparison of this compound with other aryl halides in the Heck reaction with styrene. The data is collated from studies using similar reaction conditions to ensure a fair comparison.

Aryl HalideAlkeneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1675[2]
BromobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1288[2]
4-BromotolueneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1292[2]
4-BromoanisoleStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1095[2]
4-BromobenzonitrileStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF894[2]
1-BromonaphthaleneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1870[2]

Key Observations:

  • This compound is a competent substrate in the Heck reaction, providing a good yield of the corresponding stilbene (B7821643) derivative.

  • Its reactivity is generally lower than that of both electron-rich and electron-poor simple aryl bromides. This may be attributed to potential coordination of the hydroxyl group to the palladium center, which could influence the catalytic cycle.

  • Despite this, it outperforms more sterically hindered aryl halides like 1-bromonaphthalene.

Experimental Protocol: Heck Reaction

The following is a general procedure for the Heck reaction, representative of the conditions in the comparative data table.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • A mixture of the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF is placed in a reaction vessel.

  • The vessel is flushed with an inert gas.

  • The alkene and triethylamine are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified duration.

  • After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to afford the desired product.

Catalytic Cycle for Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Sigma_Alkyl_Pd->Pd(0)L2 Reductive Elimination (with Base) Product Ar-CH=CH-R Sigma_Alkyl_Pd->Product β-Hydride Elimination

Figure 2: Catalytic cycle of the Heck cross-coupling reaction.

Other Cross-Coupling Reactions

While comprehensive comparative data is most readily available for the Suzuki-Miyaura and Heck reactions, this compound is also a viable substrate in other important cross-coupling reactions.

  • Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. Benzyl (B1604629) halides, including this compound, are known to participate effectively in Negishi couplings, often under mild conditions.[3]

  • Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. Benzyl halides can be utilized as coupling partners in this reaction.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While less common for benzyl halides compared to aryl halides, examples of their participation in this transformation exist.

Conclusion

This compound is a versatile and effective substrate in a variety of palladium-catalyzed cross-coupling reactions. Its reactivity is generally comparable to or slightly lower than simple, electron-rich aryl bromides in Suzuki-Miyaura and Heck reactions. The presence of the hydroxymethyl group is well-tolerated and can be a valuable functional handle for further synthetic transformations. For researchers and drug development professionals, this compound represents a valuable building block that bridges the reactivity of benzylic systems with the broad utility of aryl halides in modern synthetic chemistry. The choice between this compound and other aryl halides will ultimately depend on the specific synthetic target, the desired reaction conditions, and the need for the unique structural and functional properties that the benzyl alcohol moiety provides.

References

Comparative Guide to Isotopic Labeling Strategies for Carboxylic Acids Using Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of quantitative analysis, particularly in metabolomics and pharmacokinetic studies, stable isotopic labeling is a cornerstone for achieving high accuracy and precision.[1] Derivatization with isotopically labeled reagents enhances the sensitivity and chromatographic retention of polar analytes, such as carboxylic acids, for liquid chromatography-mass spectrometry (LC-MS) analysis.[2][3] While direct isotopic labeling studies using 3-bromobenzyl alcohol are not documented in current literature, its activated form, 3-bromobenzyl bromide, serves as a pertinent exemplar for a class of benzyl (B1604629) halide reagents used for this purpose.[4]

This guide provides an objective comparison of hypothetical "light" and "heavy" 3-bromobenzyl bromide reagents for the isotopic labeling of carboxylic acids, supported by established principles and experimental data from analogous derivatization strategies.[5]

Comparative Performance of Light vs. Heavy Labeling Reagents

The core of this isotopic labeling strategy involves the use of two structurally identical derivatization reagents that differ only in their isotopic composition. The "light" reagent contains atoms at their natural isotopic abundance, while the "heavy" reagent is enriched with one or more stable isotopes (e.g., ²H or ¹³C).

For the purpose of this guide, we will consider:

  • Light Reagent: 3-Bromobenzyl Bromide (Unlabeled)

  • Heavy Reagent: 3-Bromobenzyl Bromide-¹³C₆ (with the six carbon atoms of the benzene (B151609) ring being ¹³C)

This ¹³C₆-labeling provides a mass shift of +6 Da in the derivatized analyte, which is readily distinguishable by mass spectrometry.

Table 1: Performance Comparison of Light and Heavy 3-Bromobenzyl Bromide Reagents

Performance MetricLight Reagent (Unlabeled)Heavy Reagent (¹³C₆-Labeled)Rationale & Key Advantages
Reaction Efficiency & Conditions High efficiency under mild basic conditions, rapid reaction at room temperature.Identical to the light reagent.The isotopic substitution does not alter the chemical reactivity of the reagent.[6]
Chromatographic Behavior Excellent retention on reverse-phase columns.Co-elutes perfectly with the light-labeled analyte.[1]Co-elution is critical for accurate quantification as it ensures that both light and heavy forms experience the same matrix effects.[1]
Mass Spectrometry Signal Provides a significant increase in ionization efficiency for polar carboxylic acids.Provides a +6 Da mass shift, creating a distinct isotopic signature.The heavy version serves as an ideal internal standard for the quantification of the light-derivatized endogenous analyte.[1]
Quantitative Accuracy Susceptible to variability from matrix effects and sample processing.Enables the highest level of accuracy by correcting for matrix effects and sample loss.[1]The ratio of the light to heavy peak areas remains constant despite variations in sample preparation or MS response.
Commercial Availability Readily available.Custom synthesis is generally required.Unlabeled reagents are common, while isotopically labeled versions are specialized.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for a successful isotopic labeling study.[5] The following is a representative methodology for the derivatization of carboxylic acids in a biological sample, such as plasma, using the light and heavy 3-bromobenzyl bromide reagents.

Protocol: Derivatization of Carboxylic Acids in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Spike the supernatant with a known concentration of the heavy reagent (¹³C₆-3-bromobenzyl bromide) solution, which will serve as the internal standard.

  • Derivatization Reaction:

    • Add 20 µL of a 100 mM solution of 3-bromobenzyl bromide in acetonitrile to the supernatant.

    • Add 10 µL of a suitable base, such as 15 mM N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.[6]

    • Vortex and incubate at room temperature for 30 minutes.

  • Sample Quenching and Dilution:

    • Add 10 µL of 1% formic acid in water to quench the reaction.

    • Dilute the sample with 50% acetonitrile in water as needed for LC-MS analysis.

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the light and heavy derivatized analytes. A common product ion for benzoylated or benzylated compounds is m/z 105, corresponding to the benzoyl or benzyl cation.[7]

Visualizations

Diagram 1: Derivatization Reaction of a Carboxylic Acid

G cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH Derivatized_Ester R-COO-CH2-Ph-Br Carboxylic_Acid->Derivatized_Ester + Base Bromobenzyl_Bromide Br-CH2-Ph-Br Bromobenzyl_Bromide->Derivatized_Ester HBr HBr

Caption: Derivatization of a carboxylic acid with 3-bromobenzyl bromide.

Diagram 2: Experimental Workflow for Comparative Analysis

G Sample_Collection Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Spiking Spike with Heavy Reagent (Internal Standard) Protein_Precipitation->Spiking Derivatization Derivatization with Light Reagent Spiking->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing (Light/Heavy Peak Ratio) LC_MS_Analysis->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

References

Quantifying the Efficiency of 3-Bromobenzyl Alcohol as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, an ideal protecting group must be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and allow for orthogonal deprotection in the presence of other protecting groups. This guide provides a comprehensive comparison of the 3-bromobenzyl (3-Br-Bn) group for the protection of alcohols, evaluating its efficiency against other common benzyl-type and alternative protecting groups. While quantitative data for the 3-bromobenzyl group is limited in the literature, this guide draws upon available information and data for the closely related p-bromobenzyl (PBB) group to provide a useful comparison.

Introduction to Benzyl-Type Protecting Groups

Benzyl (B1604629) ethers are widely employed for the protection of alcohols due to their general stability in both acidic and basic media.[1] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, offering a degree of orthogonality with many acid- and base-labile protecting groups.[1] The electronic properties of substituents on the aromatic ring can modulate the stability and reactivity of the benzyl group. Electron-donating groups, such as in the p-methoxybenzyl (PMB) group, render the ether more susceptible to oxidative cleavage, while electron-withdrawing groups, like the bromo substituent in 3-bromobenzyl, are expected to increase its stability towards acidic and oxidative conditions.

Efficiency of the 3-Bromobenzyl Protecting Group

The 3-bromobenzyl group serves as a robust protecting group for alcohols. Its introduction is typically accomplished via the Williamson ether synthesis, reacting the alcohol with 3-bromobenzyl bromide in the presence of a base. The electron-withdrawing nature of the bromine atom is expected to make the 3-bromobenzyl ether more stable than the corresponding unsubstituted benzyl ether under certain oxidative and acidic conditions.

Deprotection of 3-bromobenzyl ethers is most commonly achieved through catalytic hydrogenolysis. Other methods, such as oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cleavage with strong Lewis acids, are also applicable, although the conditions may need to be harsher compared to those used for more electron-rich benzyl ethers like PMB.

Comparative Data for Alcohol Protection

The following table summarizes the efficiency of the p-bromobenzyl (PBB) group, a close analog of the 3-bromobenzyl group, in protecting various types of alcohols, alongside data for other common protecting groups. This data is intended to provide a comparative baseline for evaluating the potential efficiency of the 3-bromobenzyl group.

Protecting GroupAlcohol TypeReagents and ConditionsReaction TimeYield (%)Reference
p-Bromobenzyl (PBB) PrimaryNaH, p-Bromobenzyl bromide, THF-High[2]
p-Bromobenzyl (PBB) SecondaryNaH, p-Bromobenzyl bromide, THF-Moderate to High[2]
p-Bromobenzyl (PBB) PhenolK₂CO₃, p-Bromobenzyl bromide, Acetone, 70 °C12 hHigh[1]
Benzyl (Bn) PrimaryNaH, Benzyl bromide, DMF->90
p-Methoxybenzyl (PMB) PrimaryNaH, PMB-Cl, DMF->90
tert-Butyldimethylsilyl (TBS) PrimaryTBSCl, Imidazole, DMF1-12 h90-98
Tetrahydropyranyl (THP) PrimaryDHP, p-TsOH (cat.), CH₂Cl₂<1 h>95

Comparison of Deprotection Methods

The choice of deprotection method is crucial for ensuring the integrity of the target molecule. The following table compares common deprotection methods for bromobenzyl ethers and other protecting groups.

Protecting GroupDeprotection MethodReagents and ConditionsStability of Other GroupsReference
Bromobenzyl (Br-Bn) Catalytic Hydrogenolysis H₂, Pd/C, Solvent (e.g., EtOH, EtOAc)Generally good for non-reducible groups[2]
Bromobenzyl (Br-Bn) Oxidative Cleavage DDQ, CH₂Cl₂/H₂OSensitive for other electron-rich groups (e.g., PMB)[2]
Bromobenzyl (Br-Bn) Lewis Acid Cleavage BCl₃, CH₂Cl₂, -78 °C to rtSilyl (B83357) ethers may be cleaved
Benzyl (Bn) Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., EtOH, EtOAc)Generally good for non-reducible groups[1]
p-Methoxybenzyl (PMB) Oxidative CleavageDDQ, CH₂Cl₂/H₂O or CAN, CH₃CN/H₂OBn and silyl ethers are generally stable
tert-Butyldimethylsilyl (TBS) Fluoride Ion CleavageTBAF, THFEster and benzyl groups are stable
Tetrahydropyranyl (THP) Acidic HydrolysisAcOH/THF/H₂O or p-TsOH, MeOHSilyl and benzyl groups may be labile to strong acid

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol with a bromobenzyl group and its subsequent deprotection are provided below.

Protocol 1: Protection of a Primary Alcohol using the Williamson Ether Synthesis

Objective: To protect a primary alcohol as its 3-bromobenzyl ether.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 3-Bromobenzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 3-bromobenzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a 3-Bromobenzyl Ether via Catalytic Hydrogenolysis

Objective: To cleave a 3-bromobenzyl ether to regenerate the free alcohol.

Materials:

Procedure:

  • Dissolve the 3-bromobenzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC. Note: The bromine substituent may also be subject to hydrogenolysis, leading to the formation of toluene (B28343) as a byproduct.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Visualization of Workflows and Relationships

To further clarify the experimental processes and the relationships between different protecting group strategies, the following diagrams are provided.

Protection_Workflow cluster_protection Protection via Williamson Ether Synthesis A Primary Alcohol B 1. NaH, Anhydrous DMF, 0 °C to rt 2. 3-Bromobenzyl bromide, 0 °C to rt A->B Reactants C 3-Bromobenzyl Protected Alcohol B->C Product

Figure 1. General workflow for the protection of a primary alcohol as a 3-bromobenzyl ether.

Deprotection_Workflow cluster_deprotection Deprotection via Catalytic Hydrogenolysis D 3-Bromobenzyl Protected Alcohol E H₂, 10% Pd/C MeOH or EtOH, rt D->E Reactant & Conditions F Free Alcohol E->F Product Orthogonality_Concept cluster_orthogonality Orthogonal Deprotection Strategy Molecule Molecule with -O-3-Br-Bn -O-TBS Cleavage_TBS TBAF, THF Molecule->Cleavage_TBS Cleavage_BrBn H₂, Pd/C Molecule->Cleavage_BrBn Product_1 Molecule with -O-3-Br-Bn -OH Cleavage_TBS->Product_1 Product_2 Molecule with -OH -O-TBS Cleavage_BrBn->Product_2

References

A Researcher's Guide to 3-Bromobenzyl Alcohol: Applications and Limitations in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents and protecting groups is a critical determinant of synthetic efficiency and success. 3-Bromobenzyl alcohol, and its derivative 3-bromobenzyl bromide, are versatile compounds in the synthetic chemist's toolbox, serving both as a protecting group for hydroxyl functionalities and as a key building block in the synthesis of complex molecules, including pharmaceuticals and materials for liquid crystals.[1][2] This guide provides an objective comparison of this compound's applications and limitations, supported by experimental data, to aid in its effective implementation in the laboratory.

Applications in Organic Synthesis

The primary applications of this compound and its derivatives can be categorized into two main areas: as a protecting group for alcohols and phenols, and as a versatile intermediate for the synthesis of more complex molecules.

The 3-Bromobenzyl (3-BrBn) Group for Hydroxyl Protection

The 3-bromobenzyl group is employed as a protecting group for alcohols and phenols, typically introduced via a Williamson ether synthesis using 3-bromobenzyl bromide.[3] This method involves the deprotonation of the alcohol or phenol (B47542) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 3-bromobenzyl bromide.

The stability of the resulting 3-bromobenzyl ether is a key advantage. It is generally robust under a wide range of non-reductive reaction conditions, including many mild acidic and basic treatments that might cleave other protecting groups.[4] This stability makes it suitable for multi-step syntheses where the protecting group must endure various transformations.

Deprotection of the 3-bromobenzyl group is most commonly achieved through catalytic hydrogenolysis.[4] This mild, reductive cleavage of the benzylic carbon-oxygen bond regenerates the free hydroxyl group and produces 3-bromotoluene (B146084) as a byproduct.

Intermediate in Pharmaceutical and Materials Synthesis

This compound and its bromide derivative are valuable intermediates in the synthesis of a range of target molecules. The presence of the bromine atom on the aromatic ring provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings.[2] This dual reactivity—the ability to protect a hydroxyl group and then introduce additional complexity via the bromo substituent—makes it a powerful tool in the construction of complex molecular architectures. It is a known intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as in the development of liquid crystal materials.[1][2][5]

Performance Comparison with Alternative Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The 3-bromobenzyl group offers a specific set of advantages and disadvantages when compared to other common benzyl-type and silyl-based protecting groups.

Protecting GroupCommon AbbreviationTypical Protection Conditions (Reagent, Base, Solvent)Typical Yield (%)Typical Deprotection ConditionsKey AdvantagesKey Limitations
3-Bromobenzyl 3-BrBn3-Bromobenzyl bromide, NaH, DMFHigh (Specific data not widely reported)H₂, Pd/C, EtOH/EtOAcRobust; Orthogonal to many other groups; Bromo-substituent allows for further functionalization.Harsher deprotection than PMB; Potential for side reactions at the C-Br bond.
Benzyl (B1604629)BnBenzyl bromide, NaH, DMF>90H₂, Pd/C, EtOH/EtOAcVery stable; Well-established chemistry.Requires reductive cleavage which may not be compatible with other functional groups (e.g., alkenes, alkynes).[6]
p-MethoxybenzylPMBPMB-Cl, NaH, DMF>90DDQ, CH₂Cl₂/H₂O or TFAMild oxidative or acidic cleavage; Orthogonal to Bn and silyl (B83357) ethers.Less stable to acidic conditions than Bn.[6]
tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, Imidazole, DMF>95TBAF, THF or mild acid (e.g., PPTS)Easily introduced and removed; Tunable stability with different silyl groups.Labile to fluoride (B91410) ions and acidic conditions.

Limitations and Considerations

Despite its utility, the use of this compound and its derivatives is not without limitations.

  • Deprotection Conditions: While catalytic hydrogenolysis is generally a mild method, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups.[6]

  • Side Reactions: In the Williamson ether synthesis, particularly with secondary or tertiary alcohols, the alkoxide can act as a base, leading to E2 elimination as a competing side reaction.[7] The presence of the bromine atom on the aromatic ring can also potentially lead to undesired coupling reactions under certain conditions.

  • Reactivity: The electron-withdrawing nature of the bromine atom can slightly decrease the reactivity of the 3-bromobenzyl bromide in SN2 reactions compared to unsubstituted benzyl bromide.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with 3-Bromobenzyl Bromide

This protocol is a general representation of a Williamson ether synthesis.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3-Bromobenzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for the Deprotection of a 3-Bromobenzyl Ether by Catalytic Hydrogenolysis

Materials:

  • 3-Bromobenzyl protected alcohol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the 3-bromobenzyl protected alcohol (1.0 equiv) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (10 mol% by weight).

  • Subject the mixture to an atmosphere of hydrogen gas (e.g., by attaching a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.

Visualizing Synthetic Pathways

To illustrate the role of this compound and its derivatives in a synthetic workflow, the following diagrams outline the key transformations.

protection_deprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻)  NaH / DMF   3-BrBn Protected Alcohol (R-O-3-BrBn) 3-BrBn Protected Alcohol (R-O-3-BrBn) Alkoxide (R-O⁻)->3-BrBn Protected Alcohol (R-O-3-BrBn) 3-Bromobenzyl bromide Deprotected Alcohol (R-OH) Deprotected Alcohol (R-OH) 3-BrBn Protected Alcohol (R-O-3-BrBn)->Deprotected Alcohol (R-OH)  H₂, Pd/C  

Protection and Deprotection Workflow

comparison 3-Bromobenzyl Ether 3-Bromobenzyl Ether Hydroxyl Group Hydroxyl Group 3-Bromobenzyl Ether->Hydroxyl Group  H₂, Pd/C   Benzyl Ether Benzyl Ether Benzyl Ether->Hydroxyl Group  H₂, Pd/C   PMB Ether PMB Ether PMB Ether->Hydroxyl Group  DDQ or Acid   Silyl Ether Silyl Ether Silyl Ether->Hydroxyl Group  F⁻ or Acid   Hydroxyl Group->3-Bromobenzyl Ether  3-BrBnBr, Base   Hydroxyl Group->Benzyl Ether  BnBr, Base   Hydroxyl Group->PMB Ether  PMBCl, Base   Hydroxyl Group->Silyl Ether  R₃SiCl, Base  

Protecting Group Comparison

References

Safety Operating Guide

3-Bromobenzyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Bromobenzyl alcohol is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a halogenated organic compound, it requires specific handling procedures that differ significantly from non-hazardous or non-halogenated chemical waste. This guide provides a comprehensive, step-by-step operational plan for its safe management and disposal, tailored for research and drug development professionals.

Hazard Identification and Data Summary

While some safety data sheets (SDS) classify this compound as non-hazardous under OSHA standards, others identify it as a substance that causes skin, eye, and respiratory irritation[1][2][3]. Given this conflicting information, it is imperative to handle this chemical with caution, adhering to the disposal protocols for hazardous materials. Always consult your institution's specific guidelines and the manufacturer's most recent SDS.

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 15852-73-0[1]
Molecular Formula C₇H₇BrO[1][4]
Appearance Colorless to light yellow liquid or solidN/A
Boiling Point 165 °C (329 °F) at 21 hPa
Density 1.56 g/mL at 25 °C (77 °F)
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides[3]

Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure risk:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices[4].

  • Eye/Face Protection: Use chemical safety goggles or glasses. A face shield may be required for larger quantities[1].

  • Skin and Body Protection: Wear a fully buttoned lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary[1].

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Identify as Waste: A chemical is considered waste when it is no longer intended for use[5][6]. This includes surplus, expired, or contaminated this compound.

  • Classify as Halogenated Organic Waste: Due to the presence of a bromine atom, this compound must be classified as a halogenated organic waste[7].

  • Segregate at Source: It is crucial to keep halogenated waste separate from non-halogenated organic waste, aqueous waste, and solid waste streams[7][8]. Mixing waste streams increases disposal costs and can create dangerous chemical reactions[8].

Step 2: Container Selection and Management
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., the original container, or a designated polyethylene (B3416737) container)[5][9]. Ensure the container and its lid are in good condition[10].

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when adding waste[10][11]. This prevents the release of vapors and potential spills.

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[11].

Step 3: Labeling
  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label or tag provided by your institution's Environmental Health & Safety (EH&S) department[10].

  • Complete All Information: The label must clearly state "Hazardous Waste" and include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • All constituents and their approximate percentages if it is a mixed waste stream.

    • Relevant hazard information (e.g., "Irritant").

    • The date accumulation started[10][12].

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated SAA within the laboratory where the waste is generated[13].

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[6][10].

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials such as strong oxidizing agents and acids[3][9].

Step 5: Arranging for Final Disposal
  • Monitor Accumulation Limits: Be aware of your laboratory's accumulation limits for hazardous waste (e.g., typically no more than 55 gallons)[6].

  • Request a Pickup: Once the container is full or has reached its accumulation time limit (e.g., 9 months), submit a waste collection request to your institution's EH&S department[10][13]. Do not transport hazardous waste yourself[6].

Spill and Emergency Procedures

In the event of a small spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Wear Appropriate PPE: Before cleaning, don the full PPE described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, or a commercial absorbent)[3].

  • Collect and Dispose: Sweep or scoop the absorbed material and spilled chemical into a designated container for hazardous waste disposal. All materials used for cleanup must also be disposed of as hazardous waste[6][10].

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area, prevent entry, and contact your institution's emergency response or EH&S department immediately[10].

Disposal Workflow for this compound

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_process Segregation & Containment cluster_storage Storage & Final Disposal start Chemical Identified for Disposal (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream ppe->classify spill Spill Occurs? ppe->spill segregate Segregate as HALOGENATED ORGANIC WASTE classify->segregate Contains Bromine container Select Compatible Container (Clean, Leak-Proof, Sealed) segregate->container label_waste Affix & Complete HAZARDOUS WASTE Label container->label_waste store Store in Designated SAA with Secondary Containment label_waste->store pickup Request Pickup from EH&S store->pickup spill->ppe No spill_proc Follow Spill Cleanup Protocol: Absorb, Collect as Hazardous Waste spill->spill_proc Yes spill_proc->container Place cleanup debris in waste container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Bromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromobenzyl Alcohol

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational and disposal plans.

Chemical Profile and Hazards

This compound (CAS No. 15852-73-0) is a chemical intermediate commonly used in the synthesis of pharmaceutical compounds.[1] It is described as a colorless to light yellow liquid or a white to off-white crystalline solid.[1] While some sources may classify it as non-hazardous, other safety data sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Given the conflicting information, it is prudent to handle this compound with a high degree of caution, adhering to the more stringent safety precautions.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₇BrO[2]
Molecular Weight 187.03 g/mol [5]
Appearance Colorless transparent liquid or white to off-white crystalline solid[1]
Boiling Point 165 °C at 16 mmHg
Density 1.56 g/mL at 25 °C
Storage Temperature Ambient temperatures, in a cool, dry, well-ventilated area[1]

Operational Plan: Step-by-Step Handling Procedure

A structured workflow is critical to ensure safety and experimental integrity when handling this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form or preparing solutions to avoid inhalation of dust or vapors.[2][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[2]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves. Double gloving is recommended, particularly when handling the pure compound or concentrated solutions. Change gloves immediately if they become contaminated.[2][6]

  • Eye Protection: Chemical safety goggles with side shields or a face shield must be worn at all times to protect against splashes.[2][6]

  • Body Protection: A long-sleeved laboratory coat made of a low-permeability fabric should be worn to protect skin and clothing.[2][6]

  • Respiratory Protection: If working outside a fume hood, an N95 or higher-rated respirator is recommended to prevent inhalation of dust particles.

3. Experimental Use:

  • Keep all containers of this compound clearly labeled and tightly sealed when not in use.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • In case of accidental contact, follow the first-aid measures outlined in the table below.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and respirator.[6]

Emergency Procedures: First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst-Aid MeasuresReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Streams:

  • Solid Waste: Unused this compound powder, contaminated absorbent materials from spills.

  • Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware.[6]

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment.[6]

Disposal Procedures:

  • Segregation: All waste streams containing this compound must be segregated from general laboratory waste.[6]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound".[6]

  • Containment:

    • Solid waste should be collected in a designated, sealed, and properly labeled container.[6]

    • Liquid waste should be collected in a compatible, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams.[7]

    • Contaminated PPE should be placed in a designated biohazard or chemical waste bag.[6]

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of contents and container in accordance with local, regional, and national regulations.[3][4] Do not let the chemical enter drains.[8]

Safe Handling Workflow

prep Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling (Weighing, Mixing, Reaction) ppe->handling decon Decontamination (Clean Glassware & Surfaces) handling->decon waste_collection Waste Segregation & Collection (Solid, Liquid, PPE) decon->waste_collection ppe_removal Proper PPE Removal waste_collection->ppe_removal disposal Licensed Waste Disposal ppe_removal->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzyl alcohol
Reactant of Route 2
3-Bromobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.